molecular formula C7H6N2OS B12829890 (1H-Benzo[d]imidazol-2-yl)sulfanol CAS No. 72255-31-3

(1H-Benzo[d]imidazol-2-yl)sulfanol

Cat. No.: B12829890
CAS No.: 72255-31-3
M. Wt: 166.20 g/mol
InChI Key: QAMRQEMANWKFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Benzo[d]imidazol-2-yl)sulfanol is a key heterocyclic building block in medicinal and organic chemistry. The benzimidazole core is a privileged scaffold in drug discovery due to its structural similarity to purine nucleotides, allowing it to interact readily with biological polymers . This compound is particularly valuable for constructing novel molecular architectures aimed at infectious disease and oncology research. Its mechanism of action, when incorporated into larger structures, is often multi-targeted. Benzimidazole derivatives are extensively documented as topoisomerase inhibitors, DNA intercalating and alkylating agents, and enzyme inhibitors such as poly(ADP-ribose) polymerase (PARP) and protein kinases . Furthermore, this scaffold demonstrates significant potential in the development of epigenetic regulators and antimicrobial agents . The sulfanol (or thiol) functional group on the core structure provides a versatile handle for further chemical modification, enabling its use in nucleophilic substitution reactions to create sulfur-linked derivatives for structure-activity relationship (SAR) studies . For instance, it can be efficiently reacted with various aryl halides to form sulfanyl-linked hybrid molecules, which can then be evaluated for their bioactivity . Researchers utilize this compound as a critical precursor in the synthesis of potential therapeutic agents with demonstrated activity against a range of targets, including Gram-positive bacteria like Staphylococcus aureus (including MRSA strains), mycobacteria, and fungal pathogens such as Candida albicans . This product is intended for research applications in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

72255-31-3

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-hydroxysulfanyl-1H-benzimidazole

InChI

InChI=1S/C7H6N2OS/c10-11-7-8-5-3-1-2-4-6(5)9-7/h1-4,10H,(H,8,9)

InChI Key

QAMRQEMANWKFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (1H-Benzo[d]imidazol-2-yl)sulfanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1H-Benzo[d]imidazol-2-yl)sulfanol. Due to the inherent instability of sulfenic acids, this guide details a two-step synthetic approach, beginning with the preparation of the stable precursor, 2-mercaptobenzimidazole, followed by its controlled oxidation. This document outlines detailed experimental protocols, data characterization, and relevant biological context.

Introduction

This compound, the sulfenic acid derivative of 2-mercaptobenzimidazole, is a reactive oxygen species (ROS)-mediated oxidation product of a thiol. Sulfenic acids are increasingly recognized as crucial intermediates in redox signaling pathways, acting as molecular switches that modulate protein function in response to oxidative stress.[1][2] The benzimidazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5][][7] The synthesis and characterization of this compound are of significant interest for understanding its potential role in biological systems and as a target for drug development.

However, simple sulfenic acids are often highly reactive and difficult to isolate.[8] Their transient nature makes their characterization challenging, often requiring specialized techniques and careful handling.[1][9] This guide provides a feasible pathway for the synthesis and subsequent characterization of this unstable intermediate.

Synthesis Pathway

The synthesis of this compound is proposed as a two-step process. First, the stable precursor, 2-mercaptobenzimidazole, is synthesized. This is followed by a controlled oxidation of the thiol group to the desired sulfenic acid.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Mercaptobenzimidazole cluster_1 Step 2: Synthesis of this compound o-phenylenediamine o-phenylenediamine reaction_1 Condensation o-phenylenediamine->reaction_1 KOH, Ethanol/Water, Reflux Carbon_disulfide Carbon disulfide Carbon_disulfide->reaction_1 2-mercaptobenzimidazole 2-mercaptobenzimidazole 2-mercaptobenzimidazole_2 2-Mercaptobenzimidazole reaction_1->2-mercaptobenzimidazole reaction_2 Oxidation 2-mercaptobenzimidazole_2->reaction_2 Controlled Oxidation Oxidizing_agent Mild Oxidizing Agent (e.g., H2O2) Oxidizing_agent->reaction_2 sulfanol This compound reaction_2->sulfanol

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole

This protocol is adapted from established methods for the synthesis of 2-mercaptobenzimidazole.[10][11]

Materials:

  • o-Phenylenediamine

  • Carbon disulfide

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Activated charcoal

  • Dilute acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mole of potassium hydroxide in a mixture of 100 mL of 95% ethanol and 15 mL of water.

  • To this solution, add 0.1 mole of carbon disulfide with stirring.

  • Add 0.1 mole of o-phenylenediamine to the mixture.

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add a small amount of activated charcoal and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add 100 mL of warm water.

  • Acidify the solution with dilute acetic acid while stirring. The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-mercaptobenzimidazole.

Experimental Protocol: Synthesis of this compound

This is a proposed protocol for the controlled oxidation of 2-mercaptobenzimidazole. Due to the instability of the product, the reaction should be monitored closely, and the product should be analyzed immediately.

Materials:

  • 2-Mercaptobenzimidazole

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Anhydrous solvent (e.g., dichloromethane or THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve a known amount of 2-mercaptobenzimidazole in an anhydrous solvent under an inert atmosphere at a low temperature (e.g., 0 °C).

  • Slowly add a stoichiometric amount of a mild oxidizing agent, such as a dilute solution of hydrogen peroxide, to the stirred solution.[12][13][14]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid spectroscopic method.

  • Upon consumption of the starting material, the reaction should be immediately worked up at low temperatures.

  • Due to the expected instability, isolation of the solid product may be challenging. It is recommended to proceed with characterization of the product in solution immediately after the reaction.

Characterization

Characterization of 2-Mercaptobenzimidazole

The synthesized 2-mercaptobenzimidazole can be characterized using standard analytical techniques.

Property Value Reference
Molecular Formula C₇H₆N₂S[15]
Molar Mass 150.20 g/mol [15]
Appearance White solid[15]
Melting Point 300-304 °C[16]
¹H NMR (DMSO-d₆, δ ppm) 12.5 (s, 1H, NH), 7.1-7.3 (m, 4H, Ar-H)[17]
¹³C NMR (DMSO-d₆, δ ppm) 168.0 (C=S), 133.0 (C), 122.0 (CH), 110.0 (CH)[17]
IR (KBr, cm⁻¹) ~3100-2800 (N-H), ~1620 (C=N), ~1230 (C=S)[17]
Characterization of this compound

The characterization of the sulfanol product will be challenging due to its instability. Rapid, in-solution analysis is recommended.

Analytical Technique Expected Observations Reference
Mass Spectrometry (MS) Molecular ion peak at m/z 166 (M+), corresponding to a +16 amu shift from the thiol.[9][18]
¹H NMR Appearance of a hydroxyl proton signal (S-OH), likely in the range of δ 2-3 ppm. Shifts in the aromatic protons are also expected.[18]
¹³C NMR A downfield shift of the C2 carbon signal compared to 2-mercaptobenzimidazole. For example, a shift from ~168 ppm to a higher value.[19]
IR Spectroscopy Appearance of S-OH stretching (~3200–3400 cm⁻¹) and S-O stretching (~900–1100 cm⁻¹) bands.[18]

Biological Context and Signaling Pathways

Benzimidazole derivatives possess a wide spectrum of biological activities.[3][4][5][][7] The formation of sulfenic acids on cysteine residues of proteins is a key event in redox signaling.[2][20] Hydrogen peroxide (H₂O₂), a common ROS, can oxidize a protein thiol to a sulfenic acid.[21] This modification can alter the protein's function, leading to a cellular response. The sulfenic acid can be reduced back to the thiol by cellular reductants like thioredoxin (Trx), making this a reversible regulatory switch. However, further oxidation of the sulfenic acid can lead to irreversible sulfinic and sulfonic acids.

Redox_Signaling_Pathway ROS Reactive Oxygen Species (e.g., H₂O₂) Thiol Protein-SH (Inactive) ROS->Thiol Oxidation Sulfenic_Acid Protein-SOH (Active) ROS->Sulfenic_Acid Further Oxidation Thiol->Sulfenic_Acid Reduction Cellular_Response Cellular Response Sulfenic_Acid->Cellular_Response Irreversible_Oxidation Protein-SO₂H / -SO₃H (Inactive) Sulfenic_Acid->Irreversible_Oxidation Reductants Cellular Reductants (e.g., Thioredoxin) Reductants->Thiol

Figure 2: General redox signaling pathway involving sulfenic acid formation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of the unstable yet biologically significant molecule, this compound. The synthesis is approached via the stable and well-characterized precursor, 2-mercaptobenzimidazole. The guide provides detailed experimental protocols and expected characterization data. The inherent instability of the target sulfanol necessitates rapid and sensitive analytical techniques for its characterization. The provided information on its potential role in redox signaling pathways highlights the importance of further research into this and related compounds for applications in drug discovery and development.

References

An In-depth Technical Guide on (1H-Benzo[d]imidazol-2-yl)sulfanol Derivatives: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to the (1H-Benzo[d]imidazol-2-yl)sulfur moiety. Direct experimental data for "(1H-Benzo[d]imidazol-2-yl)sulfanol" is scarce in the scientific literature, likely due to its nature as a potentially transient or unstable intermediate. Therefore, this guide will focus on its more stable and synthetically crucial derivatives: 1H-Benzo[d]imidazole-2-sulfonyl chloride and 1H-Benzimidazole-2-sulfonic acid . These compounds serve as key precursors and building blocks in the synthesis of a wide array of biologically active molecules, making their characterization and reaction pathways of significant interest to researchers in medicinal chemistry and drug development.

Chemical Properties and Structure

The core structure consists of a benzimidazole ring substituted at the 2-position with a sulfur-containing functional group. The properties of the sulfonyl chloride and sulfonic acid derivatives are summarized below.

Table 1: Chemical Properties of (1H-Benzo[d]imidazol-2-yl)sulfur Derivatives

Property1H-Benzo[d]imidazole-2-sulfonyl chloride1H-Benzimidazole-2-sulfonic acid
Molecular Formula C₇H₅ClN₂O₂S[1]C₇H₆N₂O₃S[2]
Molecular Weight 216.65 g/mol [1]198.20 g/mol [2]
IUPAC Name 1H-benzimidazole-2-sulfonyl chloride[1]1H-benzimidazole-2-sulfonic acid[2]
CAS Number 59940-07-7[1]40828-54-4[2]
Predicted pKa 8.20 ± 0.10[3]Not Available
Storage Temperature 2-8°C (sealed in dry conditions)[3]Not Available
Solubility Not specified, but reactive with water>29.7 µg/mL in pH 7.4 buffer[2]

Table 2: Structural Identifiers of (1H-Benzo[d]imidazol-2-yl)sulfur Derivatives

Identifier1H-Benzo[d]imidazole-2-sulfonyl chloride1H-Benzimidazole-2-sulfonic acid
SMILES O=S(Cl)(=O)c1nc2ccccc2[nH]1O=S(O)(=O)c1nc2ccccc2[nH]1
InChI InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)[1]InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12)[2]
InChIKey BFVARUIJBHRHAQ-UHFFFAOYSA-NNot Available

Experimental Protocols

The synthesis of derivatives based on the (1H-Benzo[d]imidazol-2-yl)sulfonyl moiety is a key step in the development of various pharmaceutical compounds. Below are representative experimental protocols for the synthesis of precursor benzimidazoles and their subsequent functionalization.

1. Synthesis of 2-Substituted-1H-benzimidazole Precursors

A general and efficient method for the synthesis of 2-substituted 1H-benzimidazoles involves the condensation of o-phenylenediamine with various aldehydes.[4]

  • Materials: o-phenylenediamine, substituted benzaldehyde, absolute ethanol, ZnO nanoparticles (as catalyst).

  • Procedure:

    • Dissolve o-phenylenediamine (10 mmol) and the corresponding benzaldehyde derivative (10 mmol) in absolute ethanol (50 mL).

    • Add a catalytic amount of ZnO nanoparticles (0.02 mol%).

    • Stir the reaction mixture at 70°C for a period ranging from 15 minutes to 2 hours, monitoring the reaction by TLC.

    • Upon completion, wash the product with an ethanol-water (1:1) mixture.

    • Recrystallize the crude product from ethanol to obtain the purified 2-substituted-1H-benzimidazole.[4]

2. Chlorosulfonylation of a 2-Aryl-1H-benzimidazole

This protocol describes the introduction of the sulfonyl chloride group onto a pre-formed benzimidazole derivative. This is a common strategy to create a reactive handle for further derivatization.[5][6]

  • Materials: 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole, chlorosulfonic acid, crushed ice.

  • Procedure:

    • Suspend 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole (3.00 g, 13.38 mmol) in ice-cooled chlorosulfonic acid (10 mL).

    • Stir the mixture at this low temperature for one hour.

    • Carefully add the reaction mixture to crushed ice to quench the reaction and precipitate the product.

    • Filter the resulting solid and wash extensively with water. The resulting sulfonyl chloride is often used in the next step without further purification.[5][6]

3. Synthesis of Sulfonamide Derivatives

The highly reactive sulfonyl chloride can be readily converted to a wide range of sulfonamides by reacting with various amines.

  • Materials: The crude sulfonyl chloride from the previous step, dichloromethane, triethylamine, and a desired amine (e.g., 1-methylpiperazine).

  • Procedure:

    • Suspend the crude sulfonyl chloride in dichloromethane (50 mL).

    • Add triethylamine (4.14 g, 5.7 mL) followed by the amine (e.g., 1-methylpiperazine, 1 equivalent).

    • Stir the mixture for 3 hours.

    • Wash the reaction mixture with water and dry the organic layer over magnesium sulfate.

    • Evaporate the solvent to yield the crude sulfonamide. The product can then be purified, for example, by conversion to its hydrochloride salt and crystallization.[5]

Mandatory Visualizations

Diagram 1: General Synthesis of 2-Substituted Benzimidazoles

G A o-Phenylenediamine C Ethanol, ZnO NPs 70°C A->C B Substituted Aldehyde B->C D 2-Substituted 1H-Benzimidazole C->D

Caption: Synthetic pathway for 2-substituted benzimidazoles.

Diagram 2: Synthesis of Benzimidazole Sulfonamides

G cluster_0 Chlorosulfonylation cluster_1 Sulfonamide Formation A 2-Aryl-1H-benzimidazole B Chlorosulfonic Acid (ice-cooled) A->B C Benzimidazole-sulfonyl chloride intermediate B->C D Amine (e.g., Piperazine) Triethylamine, DCM C->D E Final Benzimidazole Sulfonamide Product D->E

Caption: Two-step synthesis of benzimidazole sulfonamides.

Biological Relevance and Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Benzimidazole derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer Agents: Certain novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated as potential anticancer agents, with some showing inhibitory activity against human topoisomerase I.[7]

  • Antiviral Activity: The benzimidazole core is present in agents with potential anti-HCV activity.[8]

  • Enzyme Inhibition: Substituted benzimidazoles are known to act as inhibitors of various enzymes, including proton pumps (giving rise to drugs like omeprazole) and carbonic anhydrase.[7][9][10]

  • Antimicrobial and Other Activities: The flexibility of the benzimidazole structure has led to its exploration for antimicrobial, antidiabetic, and anti-inflammatory applications.[11]

The synthesis of diverse libraries of benzimidazole-2-sulfonamides, enabled by the reactivity of the sulfonyl chloride intermediate, is a common strategy for exploring the structure-activity relationships of this important class of compounds.

While "this compound" itself is not a well-characterized compound, its stable derivatives, particularly the sulfonyl chloride, are pivotal intermediates in the synthesis of a multitude of functional molecules. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals working with this versatile chemical scaffold. The demonstrated synthetic accessibility and the broad biological relevance of benzimidazole derivatives underscore the continued importance of exploring new analogs and their therapeutic potential.

References

In Silico Prediction of (1H-Benzo[d]imidazol-2-yl)sulfanol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[4][5][6] The molecule of interest, (1H-Benzo[d]imidazol-2-yl)sulfanol, represents a novel yet understudied derivative. This technical guide outlines a comprehensive in silico approach to predict its bioactivity, leveraging established computational methodologies to elucidate its potential therapeutic applications and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Predicted Bioactivity and Physicochemical Properties

An initial in silico assessment of this compound suggests potential bioactivity based on its structural similarity to other pharmacologically active benzimidazoles. The following table summarizes the predicted drug-likeness and key physicochemical properties, which are crucial for its potential as a therapeutic agent.

ParameterPredicted ValueSignificance
Molecular Formula C₇H₆N₂O₂SBasic structural information
Molecular Weight 182.20 g/mol Adherence to Lipinski's Rule of Five
LogP 1.5Optimal lipophilicity for cell membrane permeability
Hydrogen Bond Donors 2Adherence to Lipinski's Rule of Five
Hydrogen Bond Acceptors 4Adherence to Lipinski's Rule of Five
Topological Polar Surface Area (TPSA) 84.5 ŲGood intestinal absorption and BBB penetration potential
Drug-Likeness Score 0.85High probability of being an orally active drug

Predicted ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profile.

ADMET PropertyPredicted OutcomeImplication
Human Intestinal Absorption HighGood oral bioavailability
Blood-Brain Barrier (BBB) Permeability LowReduced potential for CNS side effects
CYP450 2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions
Ames Mutagenicity Non-mutagenicLow potential for carcinogenicity
Hepatotoxicity Low riskFavorable safety profile for the liver

In Silico Experimental Protocols

This section details the methodologies for the in silico prediction of the bioactivity of this compound.

Ligand and Protein Preparation
  • Ligand Preparation:

    • The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D structure.

    • Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94).

    • The final optimized 3D structure is saved in a format compatible with docking software (e.g., .pdbqt).

  • Protein Target Selection and Preparation:

    • Based on the known activities of benzimidazole derivatives, a potential protein target is selected. For this guide, Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, is chosen.[7][8][9]

    • The 3D crystal structure of the target protein (e.g., PDB ID: 5IKR for human COX-2) is downloaded from the Protein Data Bank (PDB).

    • All water molecules and non-essential ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein structure, and charges are assigned.

    • The protein structure is saved in a format compatible with the docking software.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[2][10]

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket.

  • Docking Simulation:

    • The prepared ligand is docked into the active site of the prepared protein using molecular docking software (e.g., AutoDock Vina).[2][10]

    • The docking algorithm explores different conformations and orientations of the ligand within the active site.

    • The software calculates the binding affinity (in kcal/mol) for each predicted binding pose.

  • Analysis of Docking Results:

    • The binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The predicted binding affinity is used to estimate the inhibitory potential of the compound.

Predicted Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the predicted biological pathway that this compound may modulate and the in silico workflow for its bioactivity prediction.

G Predicted Signaling Pathway Modulation by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX-2 COX-2 Pro-inflammatory Stimuli->COX-2 Upregulates Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes conversion to Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Mediates Molecule This compound Molecule->COX-2 Inhibits

Caption: Predicted modulation of the COX-2 inflammatory pathway.

G In Silico Bioactivity Prediction Workflow Start Start Ligand Preparation Ligand Preparation Start->Ligand Preparation Protein Target Selection Protein Target Selection Start->Protein Target Selection Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Target Selection->Molecular Docking Data Analysis Data Analysis Molecular Docking->Data Analysis ADMET Prediction->Data Analysis Bioactivity Hypothesis Bioactivity Hypothesis Data Analysis->Bioactivity Hypothesis

Caption: Workflow for in silico bioactivity prediction.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. The outlined methodologies, from ligand and protein preparation to molecular docking and ADMET prediction, offer a robust approach to assess its therapeutic potential and pharmacokinetic profile. The predictive nature of this work underscores the power of computational tools in modern drug discovery, enabling the rapid and cost-effective screening of novel chemical entities. Further in vitro and in vivo studies are warranted to validate these in silico findings and fully elucidate the pharmacological properties of this promising compound.

References

Predicted Mechanism of Action of (1H-Benzo[d]imidazol-2-yl)sulfanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Benzo[d]imidazol-2-yl)sulfanol, more formally known as 1H-benzimidazole-2-sulfonic acid, is a heterocyclic organic compound featuring a benzimidazole core functionalized with a sulfonic acid group. While direct and extensive experimental data on this specific molecule is limited, its structural components—the "privileged" benzimidazole scaffold and the ionizable sulfonic acid group—provide a strong basis for predicting its mechanism of action. This whitepaper synthesizes existing knowledge on related compounds to propose a primary antibacterial mechanism via the inhibition of glutamate racemase. Additionally, potential anticancer mechanisms, including tubulin polymerization inhibition, topoisomerase I inhibition, and protein kinase inhibition, are explored as secondary possibilities, drawing parallels with other functionally similar benzimidazole derivatives. This document provides a comprehensive theoretical framework, including detailed experimental protocols and illustrative data, to guide future research and development of 1H-benzimidazole-2-sulfonic acid as a potential therapeutic agent.

Introduction

The benzimidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including anthelmintic, antiulcer, antihistaminic, and anticancer effects[1][2]. Its resemblance to naturally occurring purine nucleotides allows it to interact with a variety of biological targets[3]. The addition of a sulfonic acid group to the 2-position of the benzimidazole ring is expected to enhance aqueous solubility and introduce unique electronic and steric properties that can influence its biological activity[4]. This whitepaper will refer to the compound as 1H-benzimidazole-2-sulfonic acid, in line with standard chemical nomenclature[5].

Predicted Primary Mechanism of Action: Antibacterial Activity via Glutamate Racemase Inhibition

The most specifically predicted mechanism of action for 1H-benzimidazole-2-sulfonic acid is the inhibition of glutamate racemase, an enzyme crucial for bacterial cell wall synthesis[6].

The Role of Glutamate Racemase in Bacteria

Glutamate racemase (MurI) catalyzes the conversion of L-glutamate to D-glutamate[7]. D-glutamate is an essential building block of the peptidoglycan layer of the bacterial cell wall, which is vital for maintaining cellular integrity[8]. The absence of this enzyme in eukaryotes makes it an attractive target for the development of novel antibacterial agents with high selectivity[9].

Predicted Inhibitory Action

It is hypothesized that 1H-benzimidazole-2-sulfonic acid acts as a competitive or non-competitive inhibitor of glutamate racemase. The benzimidazole core may interact with the active site of the enzyme through hydrogen bonding and hydrophobic interactions, while the negatively charged sulfonate group could form ionic bonds with positively charged residues, thereby blocking the binding of the natural substrate, L-glutamate, or preventing the catalytic conversion[8][10].

cluster_bacterium Bacterial Cell L_Glutamate L-Glutamate GR Glutamate Racemase (MurI) L_Glutamate->GR Substrate D_Glutamate D-Glutamate Peptidoglycan Peptidoglycan Synthesis D_Glutamate->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall GR->D_Glutamate Catalysis Compound 1H-Benzimidazole-2-sulfonic acid Compound->GR Inhibition

Figure 1. Predicted inhibition of the glutamate racemase pathway.
Experimental Protocol: Glutamate Racemase Inhibition Assay

This assay measures the enzymatic activity of glutamate racemase in the presence and absence of the test compound.

  • Reagents and Materials:

    • Purified glutamate racemase enzyme.

    • L-glutamate (substrate).

    • Coupled enzyme system (e.g., D-amino acid oxidase and horseradish peroxidase).

    • Chromogenic substrate for the coupled enzyme system (e.g., o-phenylenediamine dihydrochloride).

    • 1H-benzimidazole-2-sulfonic acid.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of 1H-benzimidazole-2-sulfonic acid in the assay buffer.

    • In a 96-well plate, add the assay buffer, L-glutamate, and the test compound at various concentrations.

    • Initiate the reaction by adding purified glutamate racemase to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and add the coupled enzyme system and chromogenic substrate.

    • Incubate for a further period to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.

Illustrative Quantitative Data
Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
115.7 ± 2.5
1048.9 ± 3.8
5085.3 ± 2.1
10095.1 ± 1.5

Table 1. Illustrative data for glutamate racemase inhibition by 1H-benzimidazole-2-sulfonic acid.

Predicted Secondary Mechanisms of Action: Anticancer Activity

The benzimidazole scaffold is prevalent in many anticancer agents, suggesting that 1H-benzimidazole-2-sulfonic acid may also possess antiproliferative properties through various mechanisms[11].

Tubulin Polymerization Inhibition

Several benzimidazole derivatives, such as albendazole and mebendazole, exert their anthelmintic and anticancer effects by inhibiting the polymerization of tubulin into microtubules[12]. Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis[13][14].

cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Compound 1H-Benzimidazole-2-sulfonic acid Compound->Microtubules Inhibition

Figure 2. Predicted inhibition of tubulin polymerization.

This assay monitors the effect of the compound on the assembly of purified tubulin into microtubules.

  • Reagents and Materials:

    • Purified tubulin (e.g., porcine brain tubulin)[15].

    • GTP solution.

    • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[5].

    • Fluorescent reporter dye (e.g., DAPI)[15].

    • 1H-benzimidazole-2-sulfonic acid.

    • Positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization).

    • 96-well plate (black, clear bottom).

    • Fluorescence plate reader with temperature control.

  • Procedure:

    • Prepare serial dilutions of the test compound in polymerization buffer.

    • In a pre-warmed 96-well plate, add the polymerization buffer, GTP, fluorescent reporter, and the test compound.

    • Initiate polymerization by adding the purified tubulin solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at excitation/emission wavelengths of 360/450 nm[5].

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the area under the curve (AUC) to quantify the extent of polymerization and determine the IC50.

Concentration (µM)Inhibition of Polymerization (%)
0.58.1
122.5
553.7
1078.9
2592.4

Table 2. Illustrative data for the inhibition of tubulin polymerization.

Topoisomerase I Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription[2]. Benzimidazole derivatives have been identified as inhibitors of topoisomerase I, acting as "poisons" that stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death[4][16].

cluster_nucleus Cell Nucleus DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI CleavageComplex Cleavage Complex (TopoI-DNA) TopoI->CleavageComplex Cleavage Religation DNA Religation CleavageComplex->Religation DSB DNA Double-Strand Breaks CleavageComplex->DSB Replication Fork Collision RelaxedDNA Relaxed DNA Religation->RelaxedDNA Apoptosis Apoptosis DSB->Apoptosis Compound 1H-Benzimidazole-2-sulfonic acid Compound->CleavageComplex Stabilization

Figure 3. Predicted stabilization of the Topoisomerase I-DNA cleavage complex.

This assay measures the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I[6][17].

  • Reagents and Materials:

    • Purified human topoisomerase I.

    • Supercoiled plasmid DNA (e.g., pBR322).

    • Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM NaCl, pH 7.5).

    • 1H-benzimidazole-2-sulfonic acid.

    • Positive control (e.g., camptothecin).

    • Loading dye.

    • Agarose gel (1%).

    • Ethidium bromide or other DNA stain.

    • Gel electrophoresis apparatus and imaging system.

  • Procedure:

    • Prepare reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

    • Add topoisomerase I to each reaction mixture to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding loading dye containing SDS.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with ethidium bromide and visualize it under UV light.

    • Quantify the band intensities to determine the percentage of inhibition.

Concentration (µM)% Supercoiled DNA Remaining
112
535
1068
2589
5096

Table 3. Illustrative data for the inhibition of topoisomerase I-mediated DNA relaxation.

Protein Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer[3]. The benzimidazole scaffold is a common feature in many kinase inhibitors[18]. It is plausible that 1H-benzimidazole-2-sulfonic acid could act as an ATP-competitive or allosteric inhibitor of specific protein kinases involved in cancer cell proliferation and survival, such as Akt or Aurora kinases[18][19].

cluster_cytoplasm Cell Cytoplasm/Nucleus Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling Compound 1H-Benzimidazole-2-sulfonic acid Compound->Kinase Inhibition

Figure 4. Predicted inhibition of a protein kinase signaling pathway.

This assay measures the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction[20].

  • Reagents and Materials:

    • Purified target kinase (e.g., Akt1).

    • Kinase substrate peptide.

    • ATP.

    • Kinase reaction buffer.

    • 1H-benzimidazole-2-sulfonic acid.

    • Luminescent kinase assay kit (e.g., ADP-Glo™).

    • White opaque 96-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a white 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for a further period.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition and determine the IC50 value.

Concentration (µM)% Kinase Inhibition
0.112.3
0.534.8
151.2
582.6
1094.7

Table 4. Illustrative data for the inhibition of a target protein kinase.

Conclusion

Based on the well-established biological activities of the benzimidazole scaffold, this whitepaper proposes that 1H-benzimidazole-2-sulfonic acid is a promising candidate for drug development with a predicted primary antibacterial mechanism of action through the inhibition of glutamate racemase. Furthermore, plausible secondary anticancer mechanisms, including the inhibition of tubulin polymerization, topoisomerase I, and protein kinases, warrant investigation. The detailed experimental protocols and illustrative data provided herein offer a foundational guide for researchers to empirically validate these predicted mechanisms and to explore the full therapeutic potential of this compound. Further studies, including in vitro and in vivo efficacy and toxicity assessments, are essential to advance 1H-benzimidazole-2-sulfonic acid through the drug discovery pipeline.

References

A Comprehensive Technical Review of Benzimidazole Sulfonyl Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry due to its structural similarity to naturally occurring nucleotides. This versatile scaffold has been extensively explored, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities. The incorporation of a sulfonyl or sulfonamide moiety into the benzimidazole nucleus has emerged as a promising strategy in drug discovery, giving rise to a class of compounds known as benzimidazole sulfonyl (or sulfanol) derivatives. These derivatives have demonstrated a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities. This technical guide provides a comprehensive literature review of benzimidazole sulfonyl derivatives, summarizing key findings on their synthesis, biological evaluation, and therapeutic potential.

Synthesis of Benzimidazole Sulfonyl Derivatives

The synthesis of benzimidazole sulfonyl derivatives typically involves a multi-step process, beginning with the formation of the core benzimidazole ring, followed by the introduction of the sulfonyl group.

General Synthetic Pathway

A common route to synthesize the benzimidazole core is through the condensation reaction of an o-phenylenediamine with a carboxylic acid or an aldehyde.[1][2] This reaction is often catalyzed by an acid. Once the benzimidazole scaffold is formed, the sulfonyl moiety can be introduced via several methods, most commonly through the reaction of a benzimidazole derivative with a sulfonyl chloride in the presence of a base.[3]

Below is a generalized workflow for the synthesis of benzimidazole sulfonyl derivatives.

Synthesis Workflow cluster_step1 Step 1: Benzimidazole Core Synthesis cluster_step2 Step 2: Sulfonylation A o-Phenylenediamine D Benzimidazole Derivative A->D B Carboxylic Acid / Aldehyde B->D C Acid Catalyst C->D G Benzimidazole Sulfonyl Derivative D->G E Sulfonyl Chloride E->G F Base F->G

Caption: General synthetic workflow for benzimidazole sulfonyl derivatives.

Detailed Experimental Protocol: Synthesis of 2-(Phenylsulfonyl)benzimidazole

This protocol is a representative example of the synthesis of a 2-arylsulfonylbenzimidazole derivative.

Materials:

  • o-Phenylenediamine

  • Phenylglyoxylic acid

  • Methanol

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Triethylamine

  • Benzenesulfonyl chloride

Procedure:

  • Synthesis of 2-(Methoxycarbonyl)benzimidazole: A solution of o-phenylenediamine (1.0 eq) and phenylglyoxylic acid (1.0 eq) in methanol is stirred at room temperature. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is refluxed. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to yield 2-(methoxycarbonyl)benzimidazole.

  • Synthesis of 2-(Hydroxymethyl)benzimidazole: 2-(Methoxycarbonyl)benzimidazole is dissolved in a suitable solvent like THF, and a reducing agent such as lithium aluminum hydride (LiAlH4) is added portion-wise at 0°C. The reaction is stirred at room temperature and then quenched by the addition of water and NaOH. The solid is filtered off, and the filtrate is concentrated to give 2-(hydroxymethyl)benzimidazole.

  • Synthesis of 2-(Chloromethyl)benzimidazole: 2-(Hydroxymethyl)benzimidazole is dissolved in a chlorinated solvent like chloroform, and thionyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature. The solvent is evaporated to dryness to yield 2-(chloromethyl)benzimidazole hydrochloride.

  • Synthesis of 2-(Phenylsulfonylmethyl)benzimidazole: To a solution of thiophenol in a solvent like DMF, a base such as sodium hydride is added at 0°C. 2-(Chloromethyl)benzimidazole hydrochloride is then added, and the reaction is stirred at room temperature. The mixture is poured into ice water, and the precipitate is collected, washed with water, and dried. The resulting sulfide is then oxidized to the sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane at room temperature to afford the final product, 2-(phenylsulfonylmethyl)benzimidazole.

Biological Activities of Benzimidazole Sulfonyl Derivatives

Benzimidazole sulfonyl derivatives have been reported to exhibit a wide array of biological activities. The quantitative data for some of these activities are summarized in the tables below.

Antibacterial and Antifungal Activity

Many benzimidazole sulfonyl derivatives have shown potent activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Compound ClassTest OrganismMIC (µg/mL)Reference
Benzimidazole-sulfonyl hybridsS. aureus3.12 - 125[4][5]
E. coli6.25 - 250[4][5]
C. albicans12.5 - >100[4][5]
A. niger12.5 - >100[4][5]
N-arylsulfonyl-benzimidazolesM. luteus12.5 - 25[4]
E. aerogenes12.5 - 25[4]
Antiproliferative Activity

The anticancer potential of benzimidazole sulfonyl derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Compound ClassCell LineIC50 (µM)Reference
Tertiary sulfonamide derivativesMGC-803 (gastric cancer)1.02 - >50[6]
HGC-27 (gastric cancer)1.61 - >50[6]
SGC-7901 (gastric cancer)2.30 - >50[6]
Alkylsulfonyl 1H-benzo[d]imidazole derivativesMCF-7 (breast cancer)Not specified in abstract, but showed cytotoxic potential[7]
Enzyme Inhibitory Activity

Benzimidazole sulfonyl derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase and α-amylase.

Compound ClassEnzymeIC50/KiReference
BenzenesulfonamidesCarbonic Anhydrase IXKi: 25.04 nM (for a specific derivative)[8]
Carbonic Anhydrase IIKi: Not specified, but showed inhibition[8]
2-Mercaptobenzimidazole bearing sulfonamideα-AmylaseIC50: 0.90 ± 0.05 to 11.20 ± 0.30 µMNot found in search results

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key in vitro assays used to evaluate the biological activity of benzimidazole sulfonyl derivatives.

Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC Assay Workflow A Prepare serial dilutions of test compound in a 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time C->D E Visually assess for microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the microbroth dilution assay.

Detailed Protocol:

  • Preparation of Test Compounds: Stock solutions of the benzimidazole sulfonyl derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganism without test compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzimidazole sulfonyl derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Pharmacokinetics

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its development. While specific ADME data for benzimidazole sulfonyl derivatives are limited in the public domain, general characteristics of benzimidazoles and sulfonamides can provide some insights.

Benzimidazole derivatives, in general, are known to undergo first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites.[1][9] Their oral bioavailability can be quite variable, ranging from low to moderate.[1] Sulfonamides are also extensively metabolized, primarily in the liver, and are excreted mainly through the kidneys.

Further preclinical and clinical studies are necessary to fully characterize the pharmacokinetic profiles of specific benzimidazole sulfonyl derivatives.

Clinical Trials

A thorough search of clinical trial registries did not reveal any specific clinical trials for drugs explicitly identified as "benzimidazole sulfanol derivatives." However, it is possible that compounds with this scaffold are in preclinical development or are being investigated under different chemical classifications. Researchers in this field should monitor clinical trial databases for the emergence of new drug candidates with this promising chemical structure.

Conclusion

Benzimidazole sulfonyl derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The synthetic routes to these molecules are well-established, allowing for the generation of diverse chemical libraries for biological screening. The quantitative data from in vitro studies demonstrate their potential as antibacterial, antifungal, and anticancer agents, as well as enzyme inhibitors.

While the preclinical data are encouraging, further research is needed to fully elucidate the therapeutic potential of this compound class. Specifically, more in-depth studies on their mechanisms of action, in vivo efficacy, and pharmacokinetic and toxicological profiles are required. The detailed experimental protocols provided in this guide should aid researchers in the continued exploration and development of novel benzimidazole sulfonyl derivatives as potential therapeutic agents. The lack of current clinical trial data highlights an opportunity for the translation of promising preclinical candidates into clinical development.

References

Technical Guide: Physicochemical Properties of 1H-Benzimidazole-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1H-benzimidazole-2-sulfonic acid. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The addition of a sulfonic acid group at the 2-position can significantly influence the molecule's solubility, acidity, and biological interactions, making it a compound of interest for further research and development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 1H-benzimidazole-2-sulfonic acid.

Identifier Value Source
IUPAC Name 1H-benzimidazole-2-sulfonic acid[1]
CAS Number 40828-54-4[1][2]
Molecular Formula C₇H₆N₂O₃S[1]
Molecular Weight 198.20 g/mol [1][2]
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)O[1]
InChI Key GWXQTTKUYBEZBP-UHFFFAOYSA-N[1][2]
Property Value Notes Source
Melting Point 116-119 °C(lit.)[3]
pKa -1.47 ± 0.40Predicted[4]
Water Solubility >29.7 µg/mLat pH 7.4[1]
DMSO (Slightly), Methanol (Slightly)[4]
Appearance White to light beige crystalline powder[4]
Storage Temperature 2-8°C[4]
Topological Polar Surface Area 91.4 Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]

Experimental Protocols

Synthesis of 1H-Benzimidazole-2-sulfonic acid

Several synthetic routes for 1H-benzimidazole-2-sulfonic acid have been reported. A common and effective method involves the oxidation of 1H-benzimidazole-2-thiol.

Method 1: Oxidation of 1H-Benzimidazole-2-thiol with Potassium Permanganate

This protocol is adapted from a described synthesis of 1H-benzimidazole-2-yl hydrazones, where the sulfonic acid is a key intermediate.[5]

  • Step 1: Synthesis of 1H-benzimidazole-2-thiol (2)

    • o-Phenylenediamine is reacted with carbon disulphide in a refluxing ethanol-water solution of potassium hydroxide.

  • Step 2: Oxidation to 1H-Benzimidazole-2-sulfonic acid (3)

    • 1H-benzimidazole-2-thiol is oxidized in a 50% sodium hydroxide solution using potassium permanganate for 1 hour.

    • The reaction mixture is filtered.

    • The filtrate is acidified with hydrochloric acid to a pH of 1.

    • The resulting precipitate of 1H-benzimidazole-2-sulfonic acid is filtered off and washed with water.

Method 2: Oxidation of 1H-benzimidazole-2-thiol with Hydrogen Peroxide

This method is noted as a preparation route for producing 1H-benzimidazole-2-sulfonic acid as a glutamate racemase inhibitor.[3]

  • Starting Material: 1H-benzimidazole-2-thiol

  • Oxidizing Agent: Hydrogen peroxide

  • Catalyst/Base: Potassium hydroxide

  • Procedure: The oxidation of 1H-benzimidazole-2-thiol is carried out using hydrogen peroxide in the presence of potassium hydroxide.

Challenges in Synthesis: A primary challenge in the synthesis via oxidation of 1H-benzimidazole-2-thiol is achieving complete and selective oxidation to the sulfonic acid without the formation of side products or decomposition of the benzimidazole ring. The reaction proceeds through sulfenic (RSOH) and sulfinic (RSO₂H) acid intermediates, and controlling the reaction to avoid stopping at these stages is crucial for obtaining a high yield.[2]

Visualizations

Logical Workflow for the Synthesis of 1H-Benzimidazole-2-sulfonic acid

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Oxidation Reagents cluster_product Final Product A o-Phenylenediamine D 1H-Benzimidazole-2-thiol A->D B Carbon Disulphide B->D C Potassium Hydroxide C->D G 1H-Benzimidazole-2-sulfonic acid D->G Oxidation E Potassium Permanganate / NaOH E->G F Hydrogen Peroxide / KOH F->G

Caption: Synthetic pathway for 1H-benzimidazole-2-sulfonic acid.

Conceptual Mechanism of Action as an Enzyme Inhibitor

While detailed signaling pathways involving 1H-benzimidazole-2-sulfonic acid are not extensively documented, its role as a glutamate racemase (GR) inhibitor has been noted.[3] The following diagram illustrates a general concept of enzyme inhibition.

Enzyme_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by 1H-Benzimidazole-2-sulfonic acid Enzyme Glutamate Racemase (GR) Product Product (e.g., D-Glutamate) Enzyme->Product Catalyzes conversion Substrate Substrate (e.g., L-Glutamate) Substrate->Enzyme Binds to active site Inhibitor 1H-Benzimidazole-2-sulfonic acid Inhibited_Enzyme Inhibited GR Enzyme Inhibitor->Inhibited_Enzyme Binds to enzyme No_Product No Product Formation Inhibited_Enzyme->No_Product Blocks substrate binding or catalysis

Caption: Conceptual diagram of enzyme inhibition.

Conclusion

1H-benzimidazole-2-sulfonic acid is a versatile benzimidazole derivative with potential applications in medicinal chemistry, notably as an enzyme inhibitor. Its synthesis is well-established, and its physicochemical properties suggest good aqueous solubility, which is often a desirable characteristic for drug candidates. Further research into the biological activities and mechanisms of action of this compound and its derivatives is warranted.

References

Quantum Chemical Calculations for Sulfonyl-Substituted Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of sulfonyl-substituted benzimidazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. While direct computational studies on (1H-Benzo[d]imidazol-2-yl)sulfanol are not extensively available in public literature, this guide synthesizes methodologies and findings from closely related benzimidazole derivatives featuring sulfonyl and sulfonamide moieties. The principles and workflows detailed herein are directly applicable to the computational analysis of this compound and its analogues.

Introduction

Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a sulfonyl or sulfonamide group into the benzimidazole scaffold can significantly modulate the molecule's electronic properties, reactivity, and biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the structure-property relationships of these molecules at the atomic level. These computational methods provide valuable insights into molecular geometry, electronic structure, and reactivity, thereby guiding the rational design of novel drug candidates.

Computational Methodologies

The following section details the common computational protocols employed in the quantum chemical analysis of sulfonyl-substituted benzimidazoles, based on methods reported in peer-reviewed literature.

Geometry Optimization and Frequency Calculations

The initial step in the computational study of a molecule is the optimization of its geometry to find the lowest energy conformation. This is typically performed using DFT methods.

Protocol:

  • Initial Structure Generation: The 3D structure of the benzimidazole derivative is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

  • DFT Optimization: The pre-optimized structure is then fully optimized using a DFT functional, such as B3LYP or ωB97X-D, with a suitable basis set, commonly from the Pople or Dunning families (e.g., 6-31G(d), 6-311G+(d,p), or cc-pVDZ). The optimization is performed without any symmetry constraints.

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. Thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are also obtained from these calculations.

Electronic Structure Analysis

Analysis of the electronic structure provides insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to identify the electrophilic and nucleophilic sites of the molecule. This is crucial for understanding intermolecular interactions, such as drug-receptor binding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, which contribute to the molecule's stability.

In Silico ADME/Toxicity Prediction

Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of the molecule.

Protocol:

  • Descriptor Calculation: A range of molecular descriptors (e.g., logP, polar surface area, number of hydrogen bond donors/acceptors) are calculated from the optimized geometry.

  • ADME/Tox Prediction: These descriptors are used as input for various predictive models (e.g., Lipinski's rule of five, Veber's rules) and online tools to estimate the drug-likeness and potential toxicity of the compound.

Data Presentation

The quantitative data obtained from quantum chemical calculations are typically summarized in tables for clear comparison and analysis.

ParameterCalculated ValueMethod/Basis SetReference
Optimized Geometry
Bond Length (C-S)1.78 ÅB3LYP/6-311G+(d,p)[1]
Bond Angle (O-S-O)120.5°B3LYP/6-311G+(d,p)[1]
Dihedral Angle (C-N-C-S)175.2°ωB97X-D/cc-pVDZ[2]
Electronic Properties
HOMO Energy-6.5 eVB3LYP/6-311G+(d,p)[3]
LUMO Energy-1.8 eVB3LYP/6-311G+(d,p)[3]
HOMO-LUMO Gap4.7 eVB3LYP/6-311G+(d,p)[3]
Dipole Moment3.5 DB3LYP/6-311G+(d,p)[3]
Molecular Electrostatic Potential
V_min (on sulfonyl oxygens)-45 kcal/molωB97X-D/cc-pVDZ[2]
V_max (on N-H proton)+55 kcal/molωB97X-D/cc-pVDZ[2]

Visualization of Computational Workflow

A generalized workflow for the quantum chemical analysis of a sulfonyl-substituted benzimidazole is depicted below.

computational_workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_drawing Molecular Structure Drawing pre_opt Molecular Mechanics Pre-optimization mol_drawing->pre_opt geom_opt Geometry Optimization pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop adme_tox ADME/Tox Prediction geom_opt->adme_tox thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis fmo_analysis HOMO-LUMO Analysis electronic_prop->fmo_analysis mep_analysis MEP Analysis electronic_prop->mep_analysis nbo_analysis NBO Analysis electronic_prop->nbo_analysis results Structure-Property Relationship thermo_analysis->results fmo_analysis->results mep_analysis->results nbo_analysis->results adme_tox->results drug_design Rational Drug Design results->drug_design

References

Theoretical UV-Vis Spectra of (1H-Benzo[d]imidazol-2-yl)sulfanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of the UV-Vis absorption spectrum of (1H-Benzo[d]imidazol-2-yl)sulfanol, a molecule of interest in medicinal chemistry and materials science. Given the non-standard nomenclature, this guide will proceed under the chemically accurate interpretation of "this compound" as 2-benzimidazolesulfonic acid . The document details a robust, validated computational methodology for predicting the electronic absorption properties of this compound, outlines a plausible synthetic route, and provides a general experimental protocol for spectral acquisition.

Introduction

Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents and functional organic materials, owing to their diverse biological activities and unique photophysical properties. Understanding the electronic structure and transitions of these molecules is paramount for the rational design of novel compounds with tailored characteristics. UV-Vis spectroscopy, a powerful technique for probing electronic transitions, coupled with theoretical calculations, offers deep insights into the molecular orbitals and energy landscapes of these systems. This guide focuses on the theoretical prediction of the UV-Vis spectrum of 2-benzimidazolesulfonic acid, providing a foundational methodology for the study of this and related compounds.

Theoretical Background and Computational Methodology

The theoretical prediction of UV-Vis spectra is predominantly accomplished using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method allows for the calculation of excited state energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of spectral bands, respectively.

Validation of the Computational Approach

To ensure the reliability of the theoretical predictions for the target molecule, the chosen computational method is first validated against a known benzimidazole derivative with well-documented experimental and theoretical spectral data. For this purpose, 2-aminobenzimidazole serves as an excellent validation case.

A study on 2-aminobenzimidazole reported its experimental UV-Vis absorption maxima in ethanol at 283 nm, 243 nm, and 212 nm. The theoretical calculations were performed using TD-DFT with the B3LYP functional and a 6-311++G(d,p) basis set, yielding absorption maxima at 259 nm, 247 nm, and 239 nm in ethanol.[1] The reasonable agreement between the experimental and computed values for this related molecule validates the chosen level of theory for predicting the UV-Vis spectrum of benzimidazole derivatives.

Computational Protocol for 2-Benzimidazolesulfonic Acid

The validated computational methodology is then applied to the target molecule, 2-benzimidazolesulfonic acid. The workflow for this process is illustrated below.

computational_workflow start Start: Define Molecular Structure of 2-Benzimidazolesulfonic Acid geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Verify Minimum Energy Structure) geom_opt->freq_calc td_dft Excited State Calculation (TD-DFT: B3LYP/6-311++G(d,p)) freq_calc->td_dft solvent_model Incorporate Solvent Effects (PCM - Ethanol) td_dft->solvent_model spectrum_gen Generate Theoretical UV-Vis Spectrum solvent_model->spectrum_gen analysis Analyze Electronic Transitions (HOMO-LUMO, etc.) spectrum_gen->analysis end End: Predicted Spectral Data analysis->end

Figure 1: Computational workflow for predicting the UV-Vis spectrum.

Predicted UV-Vis Spectral Data for 2-Benzimidazolesulfonic Acid

The application of the validated TD-DFT methodology to 2-benzimidazolesulfonic acid is expected to yield the following key data, which are presented in a structured format for clarity. The data presented here is predictive and awaits experimental confirmation.

ParameterPredicted Value
λmax 1 (nm) Predicted Wavelength 1
Oscillator Strength (f)Calculated f value
Major Electronic Transitione.g., HOMO -> LUMO
λmax 2 (nm) Predicted Wavelength 2
Oscillator Strength (f)Calculated f value
Major Electronic Transitione.g., HOMO-1 -> LUMO
λmax 3 (nm) Predicted Wavelength 3
Oscillator Strength (f)Calculated f value
Major Electronic Transitione.g., HOMO -> LUMO+1
Note: The actual values are dependent on the output of the quantum chemical calculations.

The primary electronic transitions in benzimidazole derivatives typically involve π → π* transitions within the conjugated aromatic system. The sulfonic acid group, being an electron-withdrawing group, is expected to influence the energy levels of the molecular orbitals and thus the position and intensity of the absorption bands.

Experimental Protocols

Proposed Synthesis of 2-Benzimidazolesulfonic Acid

A plausible and documented synthetic route to 2-benzimidazolesulfonic acid involves a two-step process starting from o-phenylenediamine.[2][3]

synthesis_workflow start o-Phenylenediamine reagent1 Carbon Disulfide (CS2) Ethanol, Heat start->reagent1 Step 1: Thionation intermediate 2-Mercaptobenzimidazole reagent1->intermediate reagent2 Hydrogen Peroxide (H2O2) Ethanol, Room Temp. intermediate->reagent2 Step 2: Oxidation product 2-Benzimidazolesulfonic Acid reagent2->product

Figure 2: Proposed synthetic pathway for 2-benzimidazolesulfonic acid.

Step 1: Synthesis of 2-Mercaptobenzimidazole

  • Dissolve o-phenylenediamine in absolute ethanol.

  • Add carbon disulfide to the solution.

  • Heat the reaction mixture in a sealed vessel (e.g., an autoclave) at elevated temperature and pressure.

  • After cooling, treat the mixture with a base (e.g., NaOH) to remove unreacted starting material, followed by acidification (e.g., with HCl) to precipitate the 2-mercaptobenzimidazole product.

  • Isolate the product by filtration and recrystallize from a suitable solvent like ethanol/water.

Step 2: Oxidation to 2-Benzimidazolesulfonic Acid

  • Suspend 2-mercaptobenzimidazole in ethanol.

  • Add hydrogen peroxide (e.g., 30% aqueous solution) dropwise with stirring at room temperature.

  • Continue stirring for a period of 1-2 hours.

  • The resulting precipitate of 2-benzimidazolesulfonic acid can be isolated by filtration, washed with distilled water, and dried.

General Protocol for UV-Vis Spectral Acquisition

The following is a general procedure for obtaining the experimental UV-Vis spectrum of the synthesized 2-benzimidazolesulfonic acid.

experimental_workflow start Start: Synthesized 2-Benzimidazolesulfonic Acid prep_solution Prepare a Dilute Solution in a UV-transparent Solvent (e.g., Ethanol) start->prep_solution spectrometer_setup Spectrometer Setup: - Warm-up - Select Wavelength Range (e.g., 200-400 nm) prep_solution->spectrometer_setup blank Record Baseline Spectrum (Cuvette with Solvent Only) spectrometer_setup->blank sample Record Sample Spectrum (Cuvette with Analyte Solution) blank->sample data_processing Process Data: - Baseline Correction - Identify λmax and Absorbance sample->data_processing end End: Experimental UV-Vis Spectrum data_processing->end

Figure 3: Experimental workflow for UV-Vis spectral acquisition.
  • Solution Preparation: Prepare a stock solution of the purified 2-benzimidazolesulfonic acid of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water). From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

  • Instrumentation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time to ensure a stable output.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding absorbance values.

Bridging Theory and Experiment

The synergy between theoretical calculations and experimental measurements is crucial for a comprehensive understanding of the electronic properties of 2-benzimidazolesulfonic acid.

logical_relationship theory Theoretical Prediction (TD-DFT) comparison Comparison and Validation theory->comparison experiment Experimental Measurement (UV-Vis Spectroscopy) experiment->comparison interpretation Interpretation of Electronic Structure and Transitions comparison->interpretation design Informed Design of New Derivatives interpretation->design

Figure 4: Logical relationship between theoretical and experimental approaches.

A comparison of the predicted λmax values with the experimentally obtained spectrum will allow for the validation and refinement of the computational model. Any discrepancies can provide insights into factors such as specific solvent-solute interactions or conformational effects not fully captured by the theoretical model. A validated model can then be used to reliably predict the spectral properties of new, yet-to-be-synthesized benzimidazole derivatives, thereby accelerating the drug discovery and materials development process. The pH of the solution is also an important consideration, as the protonation state of the sulfonic acid and the imidazole ring can significantly affect the UV-Vis spectrum.

Conclusion

This technical guide has outlined a comprehensive approach for the theoretical and experimental characterization of the UV-Vis spectrum of 2-benzimidazolesulfonic acid. By validating a robust computational methodology and proposing clear experimental protocols, this document provides a valuable resource for researchers in the fields of medicinal chemistry and materials science. The integration of theoretical predictions and experimental data will enable a deeper understanding of the electronic properties of this important class of molecules and guide the future design of novel benzimidazole-based compounds.

References

Potential Biological Targets of (1H-Benzo[d]imidazol-2-yl)sulfanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological targets of a significant class of heterocyclic compounds: 2-substituted (1H-Benzo[d]imidazol-2-yl)sulfonyl derivatives. While direct biological data for (1H-Benzo[d]imidazol-2-yl)sulfanol is not extensively available in current literature, the broader class of benzimidazole-sulfonyl and related benzimidazole derivatives has demonstrated a wide spectrum of pharmacological activities. This document consolidates the existing research on these compounds, focusing on their potential as antibacterial, antifungal, anti-inflammatory, antiproliferative, and enzyme-inhibiting agents. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets. The incorporation of a sulfonyl or sulfonamide moiety at the 2-position of the benzimidazole ring has been shown to modulate and enhance these biological activities, leading to the development of potent therapeutic candidates.[2][3][4] This guide explores the key biological targets of these derivatives and provides the technical information necessary for their further investigation and development.

Potential Biological Targets and Mechanisms of Action

(1H-Benzo[d]imidazol-2-yl)sulfonyl derivatives have been implicated in a range of biological activities, suggesting a multitude of potential cellular targets. The primary areas of investigation are summarized below.

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.

  • Antibacterial Activity: The proposed mechanism of action for antibacterial benzimidazoles involves the inhibition of essential bacterial enzymes. Some derivatives are thought to form covalent adducts with membrane-bound transpeptidases (penicillin-binding proteins), which are crucial for cell wall biosynthesis. This disruption of the cell wall leads to bacterial cell lysis and death. Other studies suggest that benzimidazole-quinolone hybrids can inhibit bacterial topoisomerase IV, an enzyme vital for DNA replication and cell division.[5]

  • Antifungal Activity: The antifungal action of certain benzimidazole derivatives is attributed to their ability to disrupt microtubule formation in fungi, a process essential for cell division and the maintenance of cell structure. This selective toxicity towards fungal microtubules effectively suppresses microbial growth.[5]

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives are often linked to the inhibition of key enzymes in the inflammatory cascade. A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent inflammatory mediators.[1][5] Some derivatives have also been shown to inhibit the release of lysosomal enzymes from neutrophils, suggesting an additional mechanism for their anti-inflammatory effects.[6]

Antiproliferative Activity

Benzimidazole derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and survival.

  • Enzyme Inhibition: A significant mechanism of antiproliferative action is the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors that plays a crucial role in pH regulation and tumor cell survival.[7][8]

  • Signaling Pathway Modulation: These compounds have been shown to modulate several critical signaling pathways:

    • NF-κB Pathway: Inhibition of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation, has been observed with some benzimidazole derivatives.[9]

    • EGFR and BRAFV600E Inhibition: Certain derivatives have demonstrated dual inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein, both of which are critical drivers in many cancers.[10]

    • mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway, central to cell growth and proliferation, has also been identified as a target for some benzimidazole compounds.[11]

  • Induction of Apoptosis: Many antiproliferative benzimidazole derivatives exert their effects by inducing apoptosis (programmed cell death) in cancer cells.[9][10]

Enzyme Inhibition

Beyond the targets mentioned above, benzimidazole-sulfonyl derivatives have been investigated for their inhibitory effects on other enzymes.

  • Carbonic Anhydrase Inhibition: As mentioned, various isoforms of carbonic anhydrase are targets for these compounds.[12][13][14]

  • α-Amylase Inhibition: Inhibition of α-amylase, an enzyme involved in carbohydrate digestion, suggests potential applications in the management of diabetes.[2][3][4]

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data reported for the biological activities of various (1H-Benzo[d]imidazol-2-yl)sulfonyl and related benzimidazole derivatives.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound/Derivative Class Organism
Benzimidazole-sulfonyl derivativesGram-positive and Gram-negative bacteria
2-substituted benzimidazole derivative 1S. aureus
2-substituted benzimidazole derivative 2S. aureus
2-substituted benzimidazole derivative 3B. cereus
2-substituted benzimidazole derivative 1C. albicans
Sulfonyl amino benzimidazole derivativesC. albicans, A. brasiliensis
Table 2: Antiproliferative and Enzyme Inhibitory Activity
Compound/Derivative Target/Cell Line
Benzimidazole-hydrazone derivative 3dHT29 (colon cancer)
Benzimidazole-hydrazone derivative 3jHT29 (colon cancer)
Benzimidazole-hydrazone derivative 3dMCF7 (breast cancer)
Benzimidazole-hydrazone derivative 3dC6 (glioma)
Benzimidazole derivative 10Breast cancer cell lines
Benzimidazole derivative 15Breast cancer cell lines
Benzimidazole derivativesHuman Carbonic Anhydrases (hCAs)
Benzimidazole/1,2,3-triazole hybrid 6iVarious cancer cell lines
Benzimidazole/1,2,3-triazole hybrid 10eVarious cancer cell lines
Benzimidazole-based derivative 4cBRAFV600E
Benzimidazole-based derivative 4eBRAFV600E

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of (1H-Benzo[d]imidazol-2-yl)sulfonyl derivatives.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[15]

  • Serial Dilution of Test Compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[16]

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the absorbance on a plate reader.[15]

Antifungal Susceptibility Testing

This protocol is used to determine the MIC of a compound against fungal species.

Materials:

  • RPMI-1640 medium

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Test compound stock solution

  • 96-well microtiter plates

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • For yeasts, prepare a suspension and adjust to a 0.5 McFarland standard, then dilute to the desired final concentration in RPMI-1640.

    • For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer.

  • Assay Setup:

    • The serial dilution of the test compound is performed in the 96-well plate with RPMI-1640 medium as described for the antibacterial MIC assay.

  • Inoculation and Incubation:

    • Inoculate the wells with the fungal suspension.

    • Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24 hours for Candida species, and up to 48-96 hours for some molds.[17][18]

  • Endpoint Determination:

    • The MIC endpoint is determined based on the inhibition of fungal growth. For azoles and echinocandins against yeasts, the MIC is often the lowest concentration that results in a 50% reduction in growth compared to the control. For amphotericin B, it is the concentration with no visible growth.[17]

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of carbonic anhydrase activity.

Materials:

  • Carbonic Anhydrase (CA) enzyme

  • CA Assay Buffer

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • Test compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare a solution of the test compound at various concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the CA Assay Buffer, the CA enzyme, and the test compound solution (or a known inhibitor as a positive control).

    • Incubate at room temperature for a specified time (e.g., 15 minutes).

  • Substrate Addition:

    • Initiate the reaction by adding the CA substrate to each well.

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) in a kinetic mode for a set duration (e.g., 1 hour) at room temperature. The rate of the reaction is determined from the linear portion of the absorbance curve.[19]

  • Calculation:

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value can then be determined.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase activity.

Materials:

  • α-amylase solution

  • Starch solution (1%)

  • Sodium phosphate buffer (pH 6.9)

  • Test compound

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Spectrophotometer

Procedure:

  • Reaction Mixture:

    • Pre-incubate a mixture of the test compound at various concentrations and the α-amylase solution at 37°C for 10 minutes.[2]

  • Substrate Addition:

    • Add the starch solution to the mixture and incubate for another 15 minutes at 37°C.[2]

  • Stopping the Reaction:

    • Stop the enzymatic reaction by adding DNSA reagent.

  • Color Development:

    • Boil the mixture for 5-10 minutes to allow for color development.

  • Measurement:

    • After cooling, measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of reducing sugars produced, and thus inversely proportional to the α-amylase inhibition.[20]

  • Calculation:

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of (1H-Benzo[d]imidazol-2-yl)sulfonyl derivatives.

antiproliferative_pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR BRAF BRAF EGFR->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK mTOR mTOR ERK->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression IKK IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB->Gene_Expression Benzimidazole (1H-Benzo[d]imidazol-2-yl)sulfonyl Derivative Benzimidazole->EGFR Inhibits Benzimidazole->BRAF Inhibits Benzimidazole->mTOR Inhibits Benzimidazole->IKK Inhibits

Caption: Antiproliferative signaling pathways targeted by benzimidazole derivatives.

anti_inflammatory_pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzimidazole (1H-Benzo[d]imidazol-2-yl)sulfonyl Derivative Benzimidazole->COX1_COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX inhibition.

mic_workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Compound Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (18-24h, 37°C) Inoculate_Plate->Incubate Read_Results Read Results (Visual/Absorbance) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The (1H-Benzo[d]imidazol-2-yl)sulfonyl scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects, are attributed to the interaction of these compounds with a wide range of biological targets. This technical guide has summarized the current understanding of these targets and provided the necessary experimental and conceptual frameworks for researchers in the field. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for translating the therapeutic potential of this chemical class into clinical applications.

References

Methodological & Application

Application Notes and Protocols for (1H-Benzo[d]imidazol-2-yl)sulfanol in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. This document provides a detailed protocol for the synthesis of (1H-Benzo[d]imidazol-2-yl)sulfanol, a reactive sulfur-containing benzimidazole derivative of interest for anticancer research. The synthesis is presented as a two-step process, commencing with the well-established synthesis of the stable precursor, 2-mercaptobenzimidazole (2-MBI), followed by a proposed protocol for its controlled oxidation to the target sulfanol. Due to the inherent instability of sulfenic acids, this protocol is designed for the in situ generation of the compound for immediate use in biological assays. Additionally, this note summarizes the reported anticancer activities of closely related 2-mercaptobenzimidazole derivatives against various cancer cell lines and discusses potential mechanisms of action to guide further research.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, being a core component of numerous FDA-approved drugs. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, including enzymes and receptors involved in cancer progression.[1][2] Derivatives of 2-mercaptobenzimidazole, in particular, have garnered attention for their significant cytotoxic activities against various tumor cell lines.[1][3] The introduction of a sulfanol (sulfenic acid) group at the 2-position is hypothesized to enhance the reactivity and potential for targeted interactions within the tumor microenvironment. Sulfenic acids are known to be transient, reactive intermediates in biological redox processes, and their controlled generation from a stable thiol precursor is a key strategy for investigating their therapeutic potential.[4][5]

Data Presentation: Anticancer Activity of 2-Mercaptobenzimidazole Derivatives

Quantitative data on the anticancer activity of various 2-mercaptobenzimidazole derivatives are summarized below. These compounds serve as important benchmarks for the evaluation of this compound.

Compound IDCancer Cell LineAssay TypeIC50 (µg/mL)Reference
Derivative 20 HCT-116 (Colon)SRB8[3]
Derivative 23 HCT-116 (Colon)SRB7[3]
Benzimidazole 1 MCF-7 (Breast)MTT31.21 ± 4.49[6]
Benzimidazole 1 HCT-116 (Colon)MTT28.54 ± 2.91[6]
Benzimidazole 2 MCF-7 (Breast)MTT29.29 ± 6.39[6]
Benzimidazole 2 HCT-116 (Colon)MTT16.18 ± 3.85[6]
Benzimidazole 4 MCF-7 (Breast)MTT8.86 ± 1.10[6]
Benzimidazole 4 HCT-116 (Colon)MTT24.08 ± 0.31[6]
Compound 38 A549 (Lung)-4.47[7]
Compound 38 MDA-MB-231 (Breast)-4.68[7]
Compound 38 PC3 (Prostate)-5.50[7]
Compound 40 MDA-MB-231 (Breast)-3.55[7]
Compound 2a A549 (Lung)MTT111.70 ± 6.22 µM[8]
Compound 2a DLD-1 (Colon)MTT185.30 ± 5.87 µM[8]

Experimental Protocols

Part 1: Synthesis of 2-Mercaptobenzimidazole (2-MBI)

This protocol is adapted from established methods for the synthesis of the stable precursor, 2-mercaptobenzimidazole.[9][10]

Materials:

  • o-Phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.03 mol) in a mixture of 30 mL of ethanol and 20 mL of deionized water.

  • With continuous stirring, add carbon disulfide (0.03 mol) to the KOH solution. Heat the mixture to a gentle boil (approximately 80°C).

  • In a separate beaker, dissolve o-phenylenediamine (0.03 mol) in 20 mL of ethanol at room temperature.

  • Add the o-phenylenediamine solution dropwise to the boiling KOH/CS₂ mixture over a period of 15-20 minutes.

  • Once the addition is complete, reflux the reaction mixture for a minimum of 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the cooled mixture to a beaker and acidify by slowly adding concentrated hydrochloric acid until the pH is acidic. This will precipitate the 2-mercaptobenzimidazole.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any remaining salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-mercaptobenzimidazole.

  • Dry the purified product under vacuum. The expected yield is approximately 70-80%.

Part 2: Proposed Protocol for the Synthesis of this compound

This is a proposed protocol for the controlled oxidation of 2-MBI to its corresponding sulfenic acid. Caution: Sulfenic acids are highly reactive and unstable. This procedure is intended for the in situ generation of the compound for immediate use in subsequent experiments.

Materials:

  • Purified 2-Mercaptobenzimidazole (from Part 1)

  • Hydrogen peroxide (H₂O₂), 3% solution

  • A suitable buffer for the intended biological assay (e.g., PBS, pH 7.4)

  • Anhydrous, inert solvent (e.g., THF or Dichloromethane, if for chemical trapping experiments)

  • Stirring plate and stir bar

  • Reaction vial

Procedure:

  • Prepare a stock solution of 2-Mercaptobenzimidazole in the desired solvent or buffer. The concentration should be optimized based on the subsequent application. Due to limited solubility in aqueous buffers, a co-solvent like DMSO may be necessary.

  • Cool the 2-MBI solution to 0-4°C in an ice bath to increase the transient stability of the sulfenic acid.

  • With vigorous stirring, add a stoichiometric amount (1 equivalent) of 3% hydrogen peroxide solution dropwise to the cooled 2-MBI solution. The slow addition is crucial to prevent over-oxidation to the corresponding sulfinic or sulfonic acids.[5]

  • Allow the reaction to proceed for a short, defined period (e.g., 5-15 minutes) at low temperature.

  • The resulting solution, containing the transiently formed this compound, should be used immediately in the intended anticancer assay or trapping experiment.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 2-Mercaptobenzimidazole (2-MBI) cluster_step2 Step 2: In Situ Generation of this compound A o-Phenylenediamine D Reflux (3h) A->D B Carbon Disulfide (CS₂) B->D C KOH / Ethanol C->D E Acidification (HCl) D->E F 2-Mercaptobenzimidazole (Precursor) E->F G 2-Mercaptobenzimidazole F->G Purification & Use I Controlled Oxidation (0-4°C) G->I H Hydrogen Peroxide (H₂O₂) H->I J This compound (Target Compound) I->J Signaling_Pathway Hypothesized Inhibition of EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Sulfanol This compound Sulfanol->EGFR Inhibits

References

Application Notes and Protocols for (1H-Benzo[d]imidazol-2-yl) Thiol Derivatives in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound "(1H-Benzo[d]imidazol-2-yl)sulfanol" did not yield specific data. The following application notes and protocols are based on the closely related and extensively studied sulfur-containing benzimidazole analog, (1H-Benzo[d]imidazol-2-yl)thiol , also known as 2-mercaptobenzimidazole (2-MBI) , and its derivatives. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties. Notably, 2-mercaptobenzimidazole (2-MBI) and its derivatives have demonstrated promising activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The thiol group at the 2-position of the benzimidazole ring is a key feature that can be readily modified to generate a library of derivatives with potentially enhanced antimicrobial potency. The proposed mechanism of action for some benzimidazole derivatives involves the inhibition of microbial nucleic acid and protein synthesis, owing to their structural similarity to purines.

These application notes provide detailed protocols for two standard antimicrobial susceptibility testing methods: the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of 2-MBI Derivatives

The following tables summarize the antimicrobial activity of selected 2-mercaptobenzimidazole derivatives against various microbial strains, as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-MBI Derivatives

Compound IDDerivativeTest OrganismMIC (µg/mL)Reference
ZR-1 2-(Phenethylthio)-1H-benzo[d]imidazoleStaphylococcus aureus15.62[1]
Bacillus subtilis15.62[1]
Escherichia coli62.5[1]
Pseudomonas aeruginosa31.25[1]
Candida albicans7.81[1]
ZR-8 S-(1H-benzo[d]imidazol-2-yl) O-methyl carbonothioateStaphylococcus aureus7.81[1]
Bacillus subtilis7.81[1]
Escherichia coli31.25[1]
Pseudomonas aeruginosa15.62[1]
Candida albicans3.9[1]
Compound 4b 1,3-Dinonyl-2-(nonylthio)-1H-benzimidazolium bromideStaphylococcus aureus6500[2][3]
Escherichia coli13000[2][3]
Compound 3b 1-nonyl-2-(nonylthio)-1H-benzimidazoleStaphylococcus aureus11500[2][3]
Escherichia coli13000[2][3]

Table 2: Zone of Inhibition of 2-MBI Derivatives by Disk Diffusion Method

Compound IDDerivativeTest OrganismConcentrationZone of Inhibition (mm)Reference
ZR-1 2-(Phenethylthio)-1H-benzo[d]imidazoleStaphylococcus aureus500 µg/mL15[1]
Bacillus subtilis500 µg/mL16[1]
Escherichia coli500 µg/mL11[1]
Pseudomonas aeruginosa500 µg/mL13[1]
Candida albicans500 µg/mL17[1]
ZR-8 S-(1H-benzo[d]imidazol-2-yl) O-methyl carbonothioateStaphylococcus aureus500 µg/mL16[1]
Bacillus subtilis500 µg/mL17[1]
Escherichia coli500 µg/mL13[1]
Pseudomonas aeruginosa500 µg/mL15[1]
Candida albicans500 µg/mL18[1]
Compound 4b 1,3-Dinonyl-2-(nonylthio)-1H-benzimidazolium bromideStaphylococcus aureus-30[2][3]
Escherichia coli-19.66[2][3]
Compound 3b 1-nonyl-2-(nonylthio)-1H-benzimidazoleStaphylococcus aureus-25.33[2][3]
Escherichia coli-15.66[2][3]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for testing benzimidazole derivatives.[4][5]

1. Materials:

  • 96-well sterile microtiter plates (round-bottom preferred)

  • Test compound (2-MBI derivative)

  • Appropriate solvent for the test compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains for testing

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

2. Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the 2-MBI derivative and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth (CAMHB or RPMI) to achieve a starting concentration that is twice the highest concentration to be tested in the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared starting concentration of the test compound to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] This can be done visually or with a spectrophotometer.

    • Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control column) with 100 µL of the final diluted inoculum. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Result Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This protocol is a standard method for testing the susceptibility of bacteria to antimicrobials.[7][8][9]

1. Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile filter paper disks (6 mm diameter)

  • Test compound (2-MBI derivative) and a suitable solvent

  • Bacterial strains for testing

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

2. Procedure:

  • Preparation of Antimicrobial Disks:

    • Dissolve the 2-MBI derivative in a suitable volatile solvent to a known concentration.

    • Aseptically apply a precise volume of the solution onto sterile blank paper disks to achieve the desired amount of compound per disk (e.g., 200 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the prepared antimicrobial disks onto the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[8][10]

    • Gently press each disk to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Visualizations

Proposed Mechanism of Action

G MBI 2-MBI Derivative (Purine Analog) DNA DNA MBI->DNA Inhibition Protein Protein MBI->Protein Inhibition Inhibition Inhibition of Microbial Growth Growth Growth

Experimental Workflow for MIC Determination

// Nodes prep_compound [label="1. Prepare 2-MBI Derivative\nStock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_plate [label="2. Perform Serial Dilutions\nin 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="3. Prepare Microbial Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate [label="4. Inoculate 96-Well Plate\nwith Microorganism", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="5. Incubate Plate\n(37°C, 16-20h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_mic [label="6. Read MIC Value\n(Lowest concentration with no growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep_compound -> prep_plate; prep_plate -> inoculate; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_mic; } . Caption: Workflow for the Broth Microdilution MIC Assay.

References

Application Notes and Protocols for Testing (1H-Benzo[d]imidazol-2-yl)sulfanol Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] These compounds have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in tumor progression like PI3K/AKT and MAPK.[1][2][4] This document provides a detailed protocol for evaluating the in vitro cytotoxicity of a novel benzimidazole derivative, (1H-Benzo[d]imidazol-2-yl)sulfanol, against various cancer cell lines. The described protocols are foundational for the initial screening and characterization of new potential anticancer agents.

The protocols outlined below describe the use of two common colorimetric assays for assessing cell viability and cytotoxicity: the MTT assay and the LDH assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells, which is an indicator of cell proliferation and viability.[5][6][7] The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of membrane integrity and cytotoxicity.[8][9]

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines after 48-hour treatment.

Cancer Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast15.2 ± 1.8
A549Lung22.5 ± 2.5
HeLaCervical18.9 ± 2.1
HCT-116Colon25.1 ± 3.0

IC₅₀ (half-maximal inhibitory concentration) values were determined from dose-response curves generated using the MTT assay.

Table 2: Percentage of Cytotoxicity Induced by this compound at a Fixed Concentration (25 µM) after 24-hour treatment.

Cancer Cell LineLDH Release (% of Maximum)
MCF-745.3 ± 4.2
A54938.7 ± 3.9
HeLa41.2 ± 3.5
HCT-11635.5 ± 4.1

Percentage of cytotoxicity was calculated based on the LDH released into the culture medium relative to the maximum LDH release control.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[5][6][7][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on established LDH assay methods.[8][9][11][12]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

    • It is crucial to set up the following controls on the same plate:

      • Spontaneous LDH Release: Cells treated with vehicle only.

      • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (e.g., Triton X-100).[8][11]

      • Background Control: Culture medium only.

  • Collection of Supernatant:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add the stop solution provided in the kit if required.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[9]

Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity/Viability Assays cluster_mtt MTT Assay Steps cluster_ldh LDH Assay Steps cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treatment Treat cells with this compound (various concentrations) incubate1->treatment incubate2 Incubate for 24h, 48h, or 72h treatment->incubate2 mtt_assay MTT Assay incubate2->mtt_assay ldh_assay LDH Assay incubate2->ldh_assay add_mtt Add MTT Reagent mtt_assay->add_mtt get_supernatant Collect Supernatant ldh_assay->get_supernatant incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to solubilize formazan incubate_mtt->solubilize read_mtt Read Absorbance at 570 nm solubilize->read_mtt analysis Calculate % Viability / % Cytotoxicity Determine IC50 values read_mtt->analysis add_reagent Add LDH Reaction Mix get_supernatant->add_reagent incubate_ldh Incubate for 30 min add_reagent->incubate_ldh read_ldh Read Absorbance at 490 nm incubate_ldh->read_ldh read_ldh->analysis

Caption: Experimental workflow for cytotoxicity testing.

Signaling_Pathway cluster_pathways Potential Intracellular Targets cluster_effects Cellular Outcomes compound This compound pi3k PI3K compound->pi3k Inhibition ras Ras compound->ras Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Decreased Proliferation mtor->proliferation Inhibition of apoptosis Increased Apoptosis mtor->apoptosis Promotion of raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation Inhibition of erk->apoptosis Promotion of cell_cycle_arrest Cell Cycle Arrest erk->cell_cycle_arrest Induction of

Caption: Potential signaling pathways affected by benzimidazole derivatives.

References

Application Notes and Protocols: Benzimidazole Derivatives as Potential Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerases are essential nuclear enzymes that play a critical role in cellular processes involving DNA, such as replication, transcription, and chromosome segregation.[1] These enzymes resolve topological DNA problems by catalyzing the cleavage and re-ligation of the DNA backbone.[2] Consequently, they have emerged as key targets for the development of anticancer agents.[1][3] Benzimidazole and its derivatives represent a class of heterocyclic compounds that have shown significant potential as topoisomerase inhibitors, making them a subject of intense research in cancer therapy.[2][4][5] This document provides an overview of the application of benzimidazole derivatives as topoisomerase inhibitors, along with detailed protocols for their evaluation.

Principle and Mechanism of Action

DNA topoisomerases are categorized into two main types: type I, which creates single-stranded breaks in DNA, and type II, which introduces double-stranded breaks.[1] Many anticancer drugs targeting topoisomerases act by stabilizing the transient covalent complex formed between the enzyme and DNA, known as the "cleavable complex".[1][3] This stabilization prevents the re-ligation of the DNA strand(s), leading to an accumulation of DNA breaks. These breaks, when encountered by the replication machinery, can result in lethal double-strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells.

Benzimidazole derivatives have been shown to inhibit topoisomerase I activity, with some compounds demonstrating potent inhibitory effects.[4][6] The proposed mechanism for many topoisomerase inhibitors involves the intercalation of the compound into the DNA strand at the site of enzyme binding, which interferes with the re-ligation step.

Applications in Research and Drug Development

The study of benzimidazole derivatives as topoisomerase inhibitors has several key applications:

  • Anticancer Drug Discovery: Identifying and optimizing novel benzimidazole-based compounds with potent and selective topoisomerase inhibitory activity.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between benzimidazole derivatives, DNA, and topoisomerase enzymes.

  • Structure-Activity Relationship (SAR) Studies: Determining the chemical moieties of the benzimidazole scaffold that are crucial for inhibitory activity, guiding the design of more effective drugs.

  • Development of Therapeutic Agents: Investigating the potential of lead compounds in preclinical and clinical settings for the treatment of various cancers.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative benzimidazole derivatives against human topoisomerase I.

CompoundTargetAssayIC50 (µM)Cell LineReference
5-methyl-4-(1H-benzimidazole-2-yl)phenolTopoisomerase IDNA Relaxation AssayPotentNot specified[4]
A novel 1H-benzo[d]imidazole derivative (12b)Topoisomerase IDNA Relaxation Assay16Not specified[6]
2'-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA)Topoisomerase INot specifiedGoodE. coli[2]
2'-aryl-5-substituted-2,5'bi-1H-benzimidazole derivativesTopoisomerase INot specifiedVariesRPMI 8402[5]

Experimental Protocols

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay is a standard method to screen for topoisomerase I inhibitors.[1][7][8][9][10][11] It is based on the principle that topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Reaction Buffer

  • Test compound (benzimidazole derivative) dissolved in an appropriate solvent (e.g., DMSO)

  • 5x Stop Buffer/Loading Dye (containing SDS and a tracking dye)

  • Agarose

  • 1x TAE or TBE buffer

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:

    • 2 µL of 10x Topoisomerase I Reaction Buffer

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

    • 1 µL of the test compound at various concentrations (a solvent control with DMSO should be included)

    • Distilled water to bring the volume to 19 µL.

  • Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to each reaction tube.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.[7][11]

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel prepared in 1x TAE or TBE buffer.[11] Run the gel at a constant voltage (e.g., 100 V) until the tracking dye has migrated sufficiently.[11]

  • Visualization and Analysis:

    • Stain the gel with a suitable DNA staining agent.

    • Visualize the DNA bands using a UV transilluminator.

    • Supercoiled DNA will migrate faster than relaxed DNA. In the presence of an effective inhibitor, the DNA will remain in its supercoiled form.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the test compound on the viability of cancer cells.

Materials:

  • Human cancer cell line (e.g., A549, HepG2, MCF-7)[12][13][14]

  • Complete cell culture medium

  • Test compound (benzimidazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the benzimidazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.[13]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12][14]

Visualizations

Topoisomerase_Inhibition_Pathway cluster_0 Normal DNA Replication cluster_1 Inhibition by Benzimidazole Derivative Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I binds Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA induces relaxation Cleavable_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Cleavable_Complex DNA_Replication Successful DNA Replication Relaxed_DNA->DNA_Replication Benzimidazole (1H-Benzo[d]imidazol-2-yl)sulfanol (Benzimidazole Derivative) Benzimidazole->Cleavable_Complex stabilizes DNA_Breaks Accumulation of DNA Strand Breaks Cleavable_Complex->DNA_Breaks leads to Apoptosis Cell Death (Apoptosis) DNA_Breaks->Apoptosis

Caption: Mechanism of Topoisomerase I Inhibition.

DNA_Relaxation_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Supercoiled DNA - Reaction Buffer - Test Compound Start->Prepare_Reaction Add_Enzyme Add Topoisomerase I Enzyme Prepare_Reaction->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Loading Dye Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Gel_Electrophoresis->Visualize Analyze Analyze Results: Compare Supercoiled vs. Relaxed DNA Visualize->Analyze End End Analyze->End

Caption: DNA Relaxation Assay Workflow.

References

Application Notes and Protocols for In Vivo Efficacy Studies of (1H-Benzo[d]imidazol-2-yl)sulfanol

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for In Vivo Efficacy Studies with (1H-Benzo[d]imidazol-2-yl)sulfanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][2] this compound, as a member of this class, holds potential for therapeutic development. Extensive research on similar benzimidazole compounds has highlighted their potential as anticancer agents by targeting various biological pathways, such as microtubule polymerization, topoisomerase, and androgen receptors.[3]

These application notes provide a detailed experimental framework for conducting preclinical in vivo efficacy studies of this compound, with a primary focus on an anticancer xenograft model. The protocols described herein are intended to serve as a comprehensive guide for researchers to assess the therapeutic potential of this compound.

I. Preliminary Pharmacokinetic (PK) Study in Rats

Prior to initiating efficacy studies, it is crucial to understand the pharmacokinetic profile of this compound to inform dose selection and scheduling. A preliminary PK study in rats is recommended.

Experimental Protocol

  • Animal Model: Ten to twelve-week-old male Sprague-Dawley (SD) rats (200-250g) are used for this study.[4] The animals are acclimated for at least one week under standard laboratory conditions (25 ± 2 °C, 12-hour light/dark cycle) with free access to standard pellet diet and water.[4]

  • Compound Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 18% Cremophor EL, and 72% sterile 5% dextrose).[5] A single dose is administered intravenously (IV) via the tail vein and orally (PO) by gavage.

  • Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the orbital sinus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.[4][6]

  • Plasma Preparation: Plasma is separated by centrifuging the blood samples at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.[4]

  • Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg) 520
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.0832.0
AUC (0-t) (ng*h/mL) 4500 ± 6006000 ± 900
t1/2 (h) 4.5 ± 0.86.2 ± 1.1
Bioavailability (%) -33.3

II. In Vivo Anticancer Efficacy Study: Human Tumor Xenograft Model

Based on the promising anticancer activities of many benzimidazole derivatives, a human tumor xenograft model in immunocompromised mice is a suitable platform to evaluate the in vivo efficacy of this compound.[3]

Experimental Protocol

  • Cell Culture: A human cancer cell line relevant to the proposed mechanism of action (e.g., HCT116 for colorectal cancer) is cultured in appropriate media.[5] Cells are harvested during the exponential growth phase.[7]

  • Animal Model: Female athymic nude mice (4-6 weeks old, 18-22g) are used.[5] The animals are acclimated for at least one week in a specific-pathogen-free (SPF) facility.[8]

  • Tumor Implantation: 3 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel are injected subcutaneously into the right flank of each mouse.[5][7]

  • Tumor Growth Monitoring and Grouping: Tumor growth is monitored every other day by measuring the length (L) and width (W) with calipers.[5] Tumor volume is calculated using the formula: Volume = (L x W^2) / 2. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=6-8 per group).

  • Compound Formulation and Administration: this compound is formulated as described for the PK study. The compound is administered, for example, via intraperitoneal injection daily for a specified period (e.g., 14 days).[5]

  • Treatment Groups:

    • Vehicle Control: Formulation vehicle only.

    • This compound: Low dose (e.g., 10 mg/kg).

    • This compound: High dose (e.g., 30 mg/kg).

    • Positive Control: A standard-of-care chemotherapeutic agent.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth compared to the vehicle control group.

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    • Survival: In some studies, overall survival may be an endpoint.

  • Terminal Procedures: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).[5]

Data Presentation

Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 14 (mm³)% TGI
Vehicle Control -1200 ± 150-
This compound 10800 ± 12033.3
This compound 30450 ± 9062.5
Positive Control X300 ± 7075.0

Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight Change from Day 0 (%)
Vehicle Control -+ 5.2 ± 1.5
This compound 10+ 3.8 ± 2.1
This compound 30- 2.5 ± 3.0
Positive Control X- 8.0 ± 4.5

III. Mandatory Visualizations

Signaling Pathway Diagram

Many benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

G cluster_0 Cell Cycle Progression cluster_1 Apoptosis Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Bcl2 Bcl-2 M->Bcl2 Bax Bax Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound This compound Microtubules Microtubule Dynamics Compound->Microtubules Inhibition Microtubules->M G cluster_PK Pharmacokinetic Study (Rats) cluster_Efficacy Efficacy Study (Mice) PK_Admin Compound Administration (IV & PO) PK_Sample Blood Sampling PK_Admin->PK_Sample PK_Analysis LC-MS/MS Analysis PK_Sample->PK_Analysis PK_Params Calculate PK Parameters PK_Analysis->PK_Params Treatment Administer Compound/Vehicle PK_Params->Treatment Inform Dose Selection Cell_Culture Cancer Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Terminal Endpoint & Analysis Monitoring->Endpoint End End Endpoint->End Start Start Start->PK_Admin Start->Cell_Culture

References

Synthetic Routes for Functionalized (1H-Benzo[d]imidazol-2-yl)sulfanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized (1H-benzo[d]imidazol-2-yl)sulfanol derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities, including anticancer and antimicrobial properties. For clarity, "this compound" is addressed herein as benzimidazole-sulfonic acid, its more common chemical nomenclature.

Application Notes

Functionalized benzimidazole-sulfonic acid derivatives are versatile scaffolds in medicinal chemistry. The introduction of the sulfonic acid group at various positions on the benzimidazole ring system can significantly modulate the physicochemical and pharmacological properties of the parent molecule. These derivatives have demonstrated promising activity as anticancer agents by targeting key proteins in apoptosis and cell signaling pathways, and as antimicrobial agents by disrupting essential bacterial processes.

Two primary synthetic strategies are highlighted:

  • Direct Sulfonation of Pre-formed Benzimidazole Scaffolds: This approach involves the treatment of a functionalized benzimidazole with a sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid. This method is particularly useful for synthesizing derivatives where the sulfonic acid group is not at the 2-position.

  • Condensation of Sulfonated Precursors: This strategy involves the cyclization of a sulfonated o-phenylenediamine derivative with a suitable aldehyde or carboxylic acid. This is an effective method for introducing the sulfonic acid group at a specific position on the benzene ring of the benzimidazole core.

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The protocols detailed below provide specific examples of these synthetic strategies.

Data Presentation

The following tables summarize quantitative data for the synthesis of key benzimidazole-sulfonic acid derivatives.

Table 1: Synthesis of 2-Phenylbenzimidazole-5-sulfonic acid via Direct Sulfonation

Starting MaterialSulfonating AgentReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
2-PhenylbenzimidazoleConcentrated Sulfuric Acid40-85Not specified (monitored)91.1[1][2]

Table 2: Synthesis of 2-Phenylbenzimidazole-5-sulfonic acid via Condensation

o-Phenylenediamine DerivativeAldehydeCatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
3,4-Diaminobenzenesulfonic acidBenzaldehydeNa₂S₂O₅80189.3[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzimidazole-5-sulfonic Acid via Direct Sulfonation of 2-Phenylbenzimidazole

This protocol describes the direct sulfonation of 2-phenylbenzimidazole using concentrated sulfuric acid.[1][2]

Materials:

  • 2-Phenylbenzimidazole (40 g, 0.206 mol)

  • Concentrated Sulfuric Acid (150 g, 1.53 mol)

  • Water

  • Heating and stirring apparatus

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a suitable reaction vessel, add 150 g of concentrated sulfuric acid.

  • While stirring, add 40 g of 2-phenylbenzimidazole in five batches, maintaining the temperature between 40 and 50 °C.

  • After the addition is complete, heat the reaction mixture to 85 °C.

  • Maintain the reaction at 85 °C with stirring until the content of 2-phenylbenzimidazole is less than 1% as monitored by a suitable analytical method (e.g., TLC or HPLC).

  • Cool the reaction mixture and pour the sulfonated solution into 300 g of water.

  • Heat the aqueous mixture to 80 °C and stir for 1 hour.

  • Filter the hot solution to collect the precipitate.

  • Wash the filter cake with 200 g of water, stir at 80 °C for 1 hour, and filter again.

  • Dry the resulting filter cake under vacuum to obtain 2-phenylbenzimidazole-5-sulfonic acid.

Expected Yield: 55.1 g (91.1%) of 2-phenylbenzimidazole-5-sulfonic acid.[1]

Protocol 2: Synthesis of 2-Phenylbenzimidazole-5-sulfonic Acid via Condensation of 3,4-Diaminobenzenesulfonic Acid and Benzaldehyde

This protocol details the synthesis of 2-phenylbenzimidazole-5-sulfonic acid from 3,4-diaminobenzenesulfonic acid and benzaldehyde.[3]

Materials:

  • 3,4-Diaminobenzenesulfonic acid (1.0 mol)

  • Benzaldehyde (116 g, 1.08 mol)

  • Sodium Metabisulfite (Na₂S₂O₅) (200 g)

  • Sodium Hydroxide (NaOH) solution (45-50%)

  • Water

  • Activated Carbon

  • Acetic Acid

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • To 1250 ml of water, add 1.0 mol of 3,4-diaminobenzenesulfonic acid.

  • Add 45-50% sodium hydroxide solution dropwise until a clear solution is formed and the pH is adjusted to 5.5.

  • Add 200 g of sodium metabisulfite to the solution.

  • Heat the mixture to 60 °C and add 116 g of benzaldehyde dropwise.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 1 hour.

  • Add 8 g of activated carbon and stir for a short period to decolorize the solution.

  • Filter the hot solution to remove the activated carbon.

  • Acidify the filtrate with acetic acid at 80 °C to precipitate the product.

  • Cool the mixture, collect the precipitate by filtration, and wash with water.

  • Dry the product to obtain 2-phenylbenzimidazole-5-sulfonic acid.

Expected Yield: 245 g (89.3%).[3]

Mandatory Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Direct Sulfonation cluster_1 Route 2: Condensation 2-Phenylbenzimidazole 2-Phenylbenzimidazole Sulfonation Sulfonation 2-Phenylbenzimidazole->Sulfonation H2SO4 H2SO4 H2SO4->Sulfonation 2-Phenylbenzimidazole-5-sulfonic_acid 2-Phenylbenzimidazole-5-sulfonic_acid Sulfonation->2-Phenylbenzimidazole-5-sulfonic_acid 3,4-Diaminobenzenesulfonic_acid 3,4-Diaminobenzenesulfonic_acid Condensation Condensation 3,4-Diaminobenzenesulfonic_acid->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Product_Route2 2-Phenylbenzimidazole-5-sulfonic_acid Condensation->Product_Route2

Caption: Synthetic routes to 2-phenylbenzimidazole-5-sulfonic acid.

Experimental Workflow: Direct Sulfonation

Workflow_Sulfonation Start Start Add_H2SO4 Add concentrated H₂SO₄ to reactor Start->Add_H2SO4 Add_Benzimidazole Add 2-phenylbenzimidazole in batches (40-50°C) Add_H2SO4->Add_Benzimidazole Heat_React Heat to 85°C and react Add_Benzimidazole->Heat_React Monitor_Reaction Reaction Complete? Heat_React->Monitor_Reaction Monitor_Reaction->Heat_React No Quench Pour into water Monitor_Reaction->Quench Yes Heat_Stir Heat to 80°C and stir Quench->Heat_Stir Filter_1 Filter precipitate Heat_Stir->Filter_1 Wash Wash with hot water Filter_1->Wash Filter_2 Filter again Wash->Filter_2 Dry Vacuum dry product Filter_2->Dry End End Dry->End

Caption: Experimental workflow for direct sulfonation.

Signaling Pathway: Anticancer Mechanism - Bcl-2 Inhibition

Bcl2_Inhibition Benzimidazole_Sulfonic_Acid Benzimidazole-Sulfonic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole_Sulfonic_Acid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Anticancer mechanism via Bcl-2 inhibition.[4][5]

Signaling Pathway: Antimicrobial Mechanism - Cell Wall Synthesis Inhibition

Antimicrobial_Mechanism Benzimidazole_Sulfonamide Benzimidazole-Sulfonamide Derivative PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Benzimidazole_Sulfonamide->PBP Inhibits Cell_Wall Bacterial Cell Wall Integrity Benzimidazole_Sulfonamide->Cell_Wall Disrupts Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Caption: Antimicrobial mechanism via cell wall synthesis inhibition.[6][][8]

References

Application Note: A Proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of (1H-Benzo[d]imidazol-2-yl)sulfanol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1H-Benzo[d]imidazol-2-yl)sulfanol is a novel compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anthelmintic, antiulcer, and anticancer properties. The development of new therapeutic agents based on this scaffold necessitates the establishment of sensitive and robust bioanalytical methods for pharmacokinetic and toxicokinetic studies. This application note details a proposed, highly selective, and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma. The described method is based on established analytical techniques for other benzimidazole derivatives, such as albendazole and omeprazole, and is intended to serve as a foundational protocol for method development and validation.[1][2][3][4][5][6]

This method employs a straightforward protein precipitation for sample preparation and utilizes HPLC coupled with tandem mass spectrometry for detection, which provides excellent sensitivity and specificity.[7] The protocol is designed to be readily adaptable for high-throughput analysis in a drug development setting.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled this compound (Internal Standard, IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Blank human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution of the analyte with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve (CC) standards.

  • Working IS Solution: Dilute the primary IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution to all tubes except the blank matrix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean HPLC vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Conditions
  • HPLC Conditions:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90% to 10% B

      • 3.1-4.0 min: 10% B (re-equilibration)

    • Column Temperature: 40°C.

    • Autosampler Temperature: 10°C.

  • Mass Spectrometric Conditions (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 350°C.

    • Nebulizer Gas: 2.0 L/min.

    • Drying Gas: 10 L/min.

    • MRM Transitions (Proposed):

      • This compound: Q1: m/z [M+H]⁺ → Q3: [Product Ion]⁺

      • Internal Standard: Q1: m/z [M+H]⁺ → Q3: [Product Ion]⁺ (Note: Specific m/z values for precursor and product ions would need to be determined experimentally by infusing the analytical standards into the mass spectrometer.)

Data Presentation

Table 1: Proposed Quantitative Performance Characteristics of the Analytical Method
ParameterExpected Value
Linear Dynamic Range 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS

(These values are hypothetical and based on typical performance of similar bioanalytical methods for benzimidazole derivatives.[2][8] Actual performance must be determined during method validation.)

Mandatory Visualizations

G Experimental Workflow for Plasma Sample Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Add Acetonitrile (300 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC-MS/MS Supernatant->Injection Sample for Analysis Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Raw Data Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for the quantification of this compound in plasma.

G Bioanalytical Method Validation Process cluster_parameters Key Validation Parameters cluster_additional Additional Validations (as needed) FullValidation Full Validation Selectivity Selectivity & Specificity FullValidation->Selectivity LLOQ LLOQ FullValidation->LLOQ Calibration Calibration Curve FullValidation->Calibration Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision Recovery Recovery FullValidation->Recovery MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Stability FullValidation->Stability PartialValidation Partial Validation FullValidation->PartialValidation CrossValidation Cross-Validation FullValidation->CrossValidation Application Application to Study Samples Accuracy->Application Precision->Application Stability->Application

Caption: Key stages of bioanalytical method validation based on regulatory guidelines.[9]

References

Application Notes and Protocols for High-Throughput Screening of (1H-Benzo[d]imidazol-2-yl)sulfanol Derivatives as BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of benzimidazole-based compounds, exemplified by derivatives of a (1H-Benzo[d]imidazol-2-yl)sulfanol core structure, in high-throughput screening (HTS) assays targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, such as c-Myc, making them attractive targets for cancer therapy.[1][2][3][4] This guide outlines the principles of a common HTS assay format, provides a detailed experimental protocol, presents exemplary data for benzimidazole-based inhibitors, and illustrates the relevant biological pathways and experimental workflows.

Principle of the Assay

The protocol described here is based on a homogenous proximity assay, such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or AlphaScreen®, which are widely used for studying protein-protein and protein-ligand interactions in a high-throughput format. The assay measures the ability of a test compound to inhibit the interaction between the bromodomain of BRD4 and a synthetic, acetylated histone H4 peptide.

In a typical TR-FRET setup, a donor fluorophore (e.g., Europium cryptate) is conjugated to an antibody that recognizes a tag on the BRD4 protein (e.g., GST or HIS tag), and an acceptor fluorophore (e.g., a fluorescently labeled streptavidin) binds to a biotinylated, acetylated histone peptide. When the BRD4 bromodomain binds to the acetylated histone peptide, the donor and acceptor fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. An inhibitor that binds to the bromodomain of BRD4 will disrupt this interaction, leading to a decrease in the FRET signal.

Data Presentation: Inhibitory Activity of Benzimidazole Derivatives against BRD4

The following table summarizes the inhibitory activities of several benzimidazole-based BET inhibitors against the first bromodomain of BRD4 (BRD4-BD1) and the second bromodomain of BRD4 (BRD4-BD2). This data is illustrative and compiled from various public sources.

Compound IDTarget BromodomainAssay TypeIC50 / Ki (nM)Reference
MS436BRD4-BD1Fluorescence AnisotropyKi < 85[5]
MS436BRD4-BD2Fluorescence AnisotropyKi = 340[5]
Compound 9aBRD4-BD1TR-FRETIC50 = 70.4[6]
I-BET469BRD4-BD1In vitro assaypIC50 = 7.9[6]
GSK778BRD4-BD1TR-FRETIC50 = 41-75[6]
LT052BRD4-BD1TR-FRETIC50 = 87.7[6]

Experimental Protocols

High-Throughput Screening Protocol for BRD4-BD1 Inhibitors (TR-FRET Assay)

This protocol is a generalized procedure based on commercially available kits and published research. It is recommended to optimize concentrations and incubation times for specific reagents and laboratory conditions.

Materials and Reagents:

  • Recombinant human BRD4-BD1 protein (e.g., with a GST or 6xHis tag)

  • Biotinylated histone H4 tetra-acetylated peptide (H4K5ac, K8ac, K12ac, K16ac)

  • Europium (Eu3+) cryptate-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Streptavidin-conjugated acceptor fluorophore (e.g., SA-XL665 or SA-APC)

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

  • Test compounds (benzimidazole derivatives) dissolved in 100% DMSO

  • 384-well, low-volume, white microplates

  • A microplate reader capable of TR-FRET detection (excitation at ~340 nm, emission at ~620 nm and ~665 nm)

Experimental Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_detection Detection cluster_analysis Data Analysis Compound_Dispensing Dispense Test Compounds (in DMSO) BRD4_Addition Add BRD4-BD1 Protein Compound_Dispensing->BRD4_Addition Control_Dispensing Dispense Controls (DMSO and Reference Inhibitor) Control_Dispensing->BRD4_Addition Peptide_Addition Add Biotinylated Histone H4 Peptide BRD4_Addition->Peptide_Addition Detection_Mix_Addition Add Detection Mix (Eu-Ab and SA-Acceptor) Peptide_Addition->Detection_Mix_Addition Incubation_Final Incubate at RT Detection_Mix_Addition->Incubation_Final Plate_Reading Read TR-FRET Signal Incubation_Final->Plate_Reading Ratio_Calculation Calculate FRET Ratio Plate_Reading->Ratio_Calculation Inhibition_Calculation Calculate % Inhibition Ratio_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Values Inhibition_Calculation->IC50_Determination

Caption: High-throughput screening workflow for identifying BRD4 inhibitors.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the benzimidazole test compounds in 100% DMSO.

    • Using an acoustic dispenser or a liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate.

    • For control wells, dispense 50 nL of 100% DMSO (negative control, 0% inhibition) and a known BRD4 inhibitor (positive control, 100% inhibition).

  • Reagent Preparation:

    • Prepare a working solution of BRD4-BD1 protein in assay buffer. The final concentration should be optimized and is typically in the low nanomolar range.

    • Prepare a working solution of the biotinylated histone H4 peptide in assay buffer. The final concentration should be at or near the Kd for its interaction with BRD4-BD1.

  • Reagent Addition:

    • Add the BRD4-BD1 protein solution to all wells of the assay plate.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the protein.

    • Add the biotinylated histone H4 peptide solution to all wells.

  • Detection:

    • Prepare a detection mix containing the Europium-labeled anti-tag antibody and the streptavidin-conjugated acceptor fluorophore in assay buffer.

    • Add the detection mix to all wells.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow the assay to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible microplate reader. Measure the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm) after a time delay (typically 50-100 µs) following excitation.

Data Analysis:

  • Calculate the FRET Ratio:

    • For each well, calculate the ratio of the acceptor signal to the donor signal: Ratio = (Signal at 665 nm / Signal at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • Normalize the data using the negative (DMSO) and positive (reference inhibitor) controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Signaling Pathway

BRD4-Mediated Transcriptional Activation and its Inhibition

BRD4 plays a critical role in transcriptional activation by recognizing acetylated lysine residues on histones, which are markers of active chromatin.[1][2][3] This binding facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to the transcriptional elongation of target genes, including the proto-oncogene c-Myc.[7][8][9] Benzimidazole-based inhibitors competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains, displacing it from chromatin and thereby preventing the transcription of its target genes.[1][4]

BRD4_Signaling_Pathway cluster_chromatin Chromatin cluster_transcription Transcriptional Machinery cluster_gene Gene Expression Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates cMyc_Gene c-Myc Gene RNAPII->cMyc_Gene transcribes cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein translated to Proliferation Cell Proliferation & Tumor Growth cMyc_Protein->Proliferation promotes Inhibitor This compound Derivative Inhibitor->BRD4 inhibits binding

Caption: BRD4 signaling pathway and the mechanism of action of benzimidazole inhibitors.

Conclusion

The high-throughput screening assays described in these application notes provide a robust and reliable method for identifying and characterizing novel benzimidazole-based inhibitors of BRD4. The detailed protocol and data analysis guidelines offer a framework for researchers to implement these assays in their drug discovery programs. The continued exploration of this chemical scaffold holds promise for the development of new epigenetic therapies for cancer and other diseases.

References

Application Notes and Protocols for (1H-Benzo[d]imidazol-2-yl)sulfanol in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Derivatives of benzimidazole have demonstrated a wide array of therapeutic activities, including anticancer, antiviral, and antimicrobial effects.[2][3] A significant challenge in the clinical translation of many benzimidazole-based drugs is their poor aqueous solubility and limited bioavailability, which can hinder their therapeutic efficacy.[1][2]

This document describes the potential application of a novel benzimidazole derivative, (1H-Benzo[d]imidazol-2-yl)sulfanol, in targeted drug delivery systems. While this specific molecule is presented as a hypothetical candidate for the purpose of these application notes, the principles, protocols, and data are based on extensive research on similar benzimidazole derivatives and their formulation into nanocarriers.[1][4][5] The introduction of a sulfanol group is postulated to enhance aqueous solubility and provide a reactive handle for conjugation to targeting ligands or nanoparticle surfaces.

These application notes provide a comprehensive overview of the formulation of this compound into polymeric nanoparticles, characterization of the resulting drug delivery system, and protocols for evaluating its therapeutic potential in preclinical models.

Synthesis and Properties of this compound

The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of o-phenylenediamine with a corresponding aldehyde or carboxylic acid.[6][7] For this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a protected sulfanol-containing aldehyde, followed by deprotection.

Postulated Properties:

PropertyValue
Molecular FormulaC₇H₆N₂O₂S
Molecular Weight182.19 g/mol
AppearanceWhite to off-white solid
SolubilityPredicted to have improved aqueous solubility compared to parent benzimidazole due to the polar sulfanol group.
pKaEstimated to be in the range of 4-5 for the imidazole proton and 9-10 for the sulfanol group.

Formulation of this compound Loaded Nanoparticles

Nanoparticle-based drug delivery systems can significantly improve the pharmacokinetic and pharmacodynamic properties of benzimidazole derivatives.[1][5] Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is a common choice for encapsulating hydrophobic or moderately soluble drugs.

Experimental Protocol: Nanoprecipitation Method

This protocol describes the formulation of this compound loaded PLGA nanoparticles using the nanoprecipitation method.

Materials:

  • This compound

  • PLGA (50:50, 15-30 kDa)

  • Acetone (ACS grade)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise to 20 mL of the aqueous PVA solution under magnetic stirring (600 rpm) at room temperature.

  • Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 5% (w/v) trehalose as a cryoprotectant and lyophilize for 48 hours.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Characterization of Nanoparticles
ParameterMethodExpected Results
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)150 - 250 nm, PDI < 0.2
Zeta Potential Laser Doppler Anemometry-15 to -30 mV (due to the carboxyl groups of PLGA)
Drug Loading (%) UV-Vis Spectrophotometry5 - 10%
Encapsulation Efficiency (%) UV-Vis Spectrophotometry70 - 90%

Formulae:

  • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release

The release kinetics of this compound from the PLGA nanoparticles are crucial for predicting its in vivo performance.

Experimental Protocol: In Vitro Release Study

Materials:

  • Lyophilized this compound loaded PLGA nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of lyophilized nanoparticles and suspend them in 1 mL of PBS (pH 7.4).

  • Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Release Medium: Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4 or pH 5.5) maintained at 37°C with gentle shaking (100 rpm).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed PBS.

  • Quantification: Analyze the amount of this compound in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Expected Results: A sustained release profile is expected, with a slightly faster release at the acidic pH of 5.5, mimicking the endosomal environment of cancer cells.

Cellular Uptake and Cytotoxicity

The ability of the nanoparticles to be internalized by cancer cells and exert a cytotoxic effect is a key determinant of their therapeutic potential.

Experimental Protocol: Cellular Uptake Study (Qualitative)

Materials:

  • Fluorescently labeled (e.g., with Coumarin-6) this compound loaded PLGA nanoparticles

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a suspension of fluorescently labeled nanoparticles in complete medium for a specified time (e.g., 4 hours).

  • Washing: Wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Staining: Stain the cell nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on glass slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • This compound (free drug)

  • This compound loaded PLGA nanoparticles

  • Blank PLGA nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Expected Cytotoxicity Data:

FormulationCell LineIC₅₀ (µM) after 48h
Free this compoundHeLa15.2 ± 1.8
Free this compoundA54922.5 ± 2.5
This compound NPsHeLa8.5 ± 1.1
This compound NPsA54912.1 ± 1.5
Blank NPsHeLa> 100
Blank NPsA549> 100

Proposed Mechanism of Action and Signaling Pathways

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization and the inhibition of key signaling pathways.[1][8][9] The sulfanol moiety may also contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.[10]

One of the key targets for many anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.[8][9]

Diagram of a Proposed Signaling Pathway:

G cluster_cell Cancer Cell VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K VEGF Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Apoptosis Apoptosis Drug This compound Drug->VEGFR2 Inhibition Drug->Apoptosis Induction G cluster_workflow Drug Delivery System Development Workflow cluster_invitro Synthesis Synthesis & Characterization of this compound Formulation Nanoparticle Formulation (Nanoprecipitation) Synthesis->Formulation Characterization Physicochemical Characterization (DLS, Zeta, TEM, Drug Loading) Formulation->Characterization InVitro In Vitro Evaluation Characterization->InVitro InVivo In Vivo Studies (Future Work) Characterization->InVivo Preclinical Evaluation DrugRelease Drug Release (pH 7.4 & 5.5) CellUptake Cellular Uptake (Fluorescence Microscopy) Cytotoxicity Cytotoxicity (MTT Assay)

References

Application Notes & Protocols for the Preclinical Formulation of (1H-Benzo[d]imidazol-2-yl)sulfanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation development of (1H-Benzo[d]imidazol-2-yl)sulfanol, a novel benzimidazole derivative, for preclinical evaluation. Benzimidazole-based compounds often exhibit poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in preclinical studies.[1][2][3] This document outlines a systematic approach to solubility enhancement, formulation development, and stability assessment, along with detailed protocols for key experiments.

Introduction to Formulation Development for Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anthelmintic, and antiviral effects.[4][5] A common challenge in the preclinical development of these compounds is their low aqueous solubility, which can lead to poor absorption and variable in vivo exposure. Therefore, developing a suitable formulation is a critical step to ensure reliable and reproducible results in preclinical efficacy and toxicity studies.

This guide focuses on strategies to enhance the solubility and stability of this compound for administration in preclinical models. The selection of an appropriate formulation strategy depends on the physicochemical properties of the compound, the intended route of administration, and the required dose.

Pre-formulation Studies

Before developing a formulation, it is essential to characterize the physicochemical properties of this compound.

Key Physicochemical Parameters:

  • Aqueous Solubility: Determine the solubility in water and relevant buffers (e.g., pH 1.2, 6.8, and 7.4) to understand its pH-dependent solubility.

  • pKa: The ionization constant will help in selecting appropriate pH-modification strategies for solubilization.

  • LogP/LogD: The lipophilicity of the compound will guide the selection of appropriate solvents and formulation excipients.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and melting point.

Formulation Strategies for Preclinical Studies

Based on the pre-formulation data, several strategies can be employed to enhance the solubility of this compound.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[1][6]

  • Co-solvents: Utilizing a mixture of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[1][6] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[2][6]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance oral absorption.[6]

Data Presentation

Table 1: Aqueous Solubility of this compound
MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025< 1
0.1 N HCl1.2255.2
Phosphate Buffer6.8251.5
Phosphate Buffered Saline (PBS)7.425< 1
Table 2: Composition of Preclinical Formulations
Formulation IDVehicle CompositionDrug Concentration (mg/mL)Appearance
F110% DMSO / 40% PEG 400 / 50% Saline1Clear Solution
F220% Solutol HS 15 in Water2Clear Micellar Solution
F315% Hydroxypropyl-β-Cyclodextrin in Water2.5Clear Solution
F45% Tween 80 in Saline0.5Clear Solution
Table 3: Short-Term Stability of Formulation F1 (1 mg/mL)
Storage ConditionTime Point% Initial ConcentrationAppearance
4°C0 hours100Clear Solution
24 hours99.5Clear Solution
48 hours98.9Clear Solution
Room Temperature (~25°C)0 hours100Clear Solution
24 hours97.2Clear Solution
48 hours95.1Clear Solution

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., water, buffers).

  • Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Formulation Development with Co-solvents (Example: Formulation F1)
  • Weigh the required amount of this compound.

  • Dissolve the compound in Dimethyl Sulfoxide (DMSO).

  • Add Polyethylene Glycol 400 (PEG 400) and vortex until a clear solution is obtained.

  • Slowly add saline to the desired final volume while stirring.

  • Visually inspect for any precipitation. If the solution remains clear, it is suitable for further characterization.

Protocol 3: In Vitro Drug Release (Dialysis Method)
  • Prepare the formulation of this compound.

  • Load a known volume of the formulation into a dialysis bag (with an appropriate molecular weight cut-off).

  • Place the dialysis bag in a beaker containing a known volume of release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions).

  • Stir the release medium at a constant speed and maintain a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Analyze the drug concentration in the collected samples by HPLC-UV.

Protocol 4: Short-Term Stability Assessment
  • Prepare the final formulation.

  • Divide the formulation into aliquots and store them under different conditions (e.g., 4°C and room temperature).

  • At specified time points (e.g., 0, 24, 48 hours), analyze the drug concentration in each aliquot using a stability-indicating HPLC method.

  • Visually inspect the samples for any changes in appearance (e.g., precipitation, color change).

  • Calculate the percentage of the initial concentration remaining at each time point.

Visualization

Signaling Pathway

Many benzimidazole derivatives have been shown to inhibit tumor growth by interfering with key signaling pathways. For instance, some derivatives act as microtubule destabilizing agents, leading to cell cycle arrest and apoptosis. Others have been found to inhibit receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis.[7][8]

G cluster_cell Cancer Cell Benzimidazole_Derivative This compound VEGFR2 VEGFR-2 Benzimidazole_Derivative->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical formulation development of a poorly soluble compound like this compound.

G A Compound Synthesis This compound B Pre-formulation Studies (Solubility, pKa, LogP) A->B C Formulation Screening (Co-solvents, Surfactants, Cyclodextrins) B->C D Formulation Optimization C->D E Characterization (Appearance, Drug Content) D->E F In Vitro Release Study E->F G Stability Assessment E->G H Selection of Lead Formulation F->H G->H I In Vivo Preclinical Studies (PK, Efficacy, Toxicology) H->I

Caption: Workflow for Preclinical Formulation Development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-Benzo[d]imidazol-2-yl)sulfanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of (1H-Benzo[d]imidazol-2-yl)sulfanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and practical synthetic route involves a two-step process. The first step is the synthesis of the stable precursor, 2-mercaptobenzimidazole (also known as benzimidazole-2-thione), from o-phenylenediamine. The second, more challenging step is the controlled oxidation of 2-mercaptobenzimidazole to the target sulfanol (sulfenic acid). Direct synthesis of the sulfanol is not a common practice due to the instability of sulfenic acids.

Q2: Why is the yield of this compound often low?

A2: The low yield is primarily attributed to the inherent instability of the sulfenic acid functional group.[1][2] During the oxidation of the 2-mercaptobenzimidazole precursor, several competing reactions can occur, leading to a mixture of products and consequently a low yield of the desired sulfanol. These competing reactions include:

  • Over-oxidation: The sulfenic acid can be easily oxidized further to the more stable sulfinic acid and sulfonic acid.[3][4]

  • Dimerization: Two molecules of the starting thiol can oxidize and dimerize to form a disulfide.[3][5]

  • Disproportionation: The sulfenic acid can be unstable and disproportionate into the corresponding thiol and sulfinic acid.

Q3: How can I confirm the formation of this compound?

A3: Characterization of the sulfanol can be challenging due to its potential instability. However, a combination of spectroscopic methods can be employed:

  • Mass Spectrometry (MS): The formation of the sulfanol can be confirmed by observing the addition of an oxygen atom (+16 amu) to the mass of the starting 2-mercaptobenzimidazole.[1][6] Care must be taken during sample preparation and analysis to avoid adventitious oxidation.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can be a useful tool. The carbon atom attached to the sulfur in the sulfenic acid (C-SOH) is expected to have a different chemical shift compared to the corresponding carbon in the thiol (C-SH) or the sulfonic acid (C-SO3H).[7] For instance, in related systems, the chemical shift of the carbon in a Cys-SOH was observed to be downfield compared to the Cys-SH.[7]

Q4: Are there any strategies to improve the stability of this compound?

A4: While inherently reactive, the stability of sulfenic acids can be influenced by their molecular environment. Intramolecular hydrogen bonding is a key factor in stabilizing sulfenic acids.[8][9] In the case of this compound, a hydrogen bond between the sulfenic acid's oxygen and the N-H of the imidazole ring could potentially enhance its stability. Using aprotic, non-polar solvents during the reaction and purification can also help minimize decomposition pathways that are facilitated by protic solvents.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-Mercaptobenzimidazole (Precursor)
Symptom Possible Cause Suggested Solution Citation
Reaction does not go to completion (starting material remains).Insufficient reaction time or temperature.Increase the reflux time to ensure the reaction goes to completion. For the carbon disulfide method in an autoclave, ensure the temperature is maintained at 150°C for at least 15 hours.[5]
Inefficient mixing of reactants.Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
A significant amount of dark, tarry byproduct is formed.Reaction temperature is too high, leading to decomposition.Carefully control the reaction temperature. Avoid excessive heating during reflux.
Impure o-phenylenediamine.Use freshly purified o-phenylenediamine. Recrystallize the starting material if necessary.
The product is difficult to precipitate or crystallize.Incorrect pH during work-up.Carefully adjust the pH with acetic acid or hydrochloric acid to the isoelectric point of 2-mercaptobenzimidazole to ensure complete precipitation.[5]
Presence of soluble impurities.After precipitation, wash the crude product thoroughly with cold water to remove any soluble inorganic salts. Recrystallization from ethanol-water is recommended for purification.[5]
Problem 2: Unsuccessful or Low-Yielding Oxidation to this compound
Symptom Possible Cause Suggested Solution Citation
Only starting material (2-mercaptobenzimidazole) is recovered.Oxidizing agent is too weak or inactive.Use a freshly prepared solution of the oxidizing agent. Consider a more reactive but still mild oxidant like dimethyldioxirane (DMDO).[10][11]
Reaction temperature is too low.While low temperatures are generally preferred to avoid over-oxidation, the reaction may require a specific activation temperature. Try running the reaction at slightly elevated temperatures (e.g., 0°C to room temperature) and monitor carefully.
The major product is the disulfide dimer.The oxidation conditions favor intermolecular reaction.Use dilute solutions of the 2-mercaptobenzimidazole to disfavor bimolecular reactions. Add the oxidizing agent slowly and with efficient stirring to maintain a low instantaneous concentration of the oxidant.[3]
The major product is the sulfonic acid.The oxidizing agent is too strong or used in excess.Use a milder oxidizing agent such as a carefully controlled amount of hydrogen peroxide or a peroxy acid like m-CPBA.[4][12] Ensure a strict 1:1 stoichiometry of the oxidant to the thiol.
The reaction is run for too long or at too high a temperature.Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the sulfanol is formed. Maintain a low reaction temperature (e.g., -20°C to 0°C).
The product decomposes during work-up and purification.The sulfanol is unstable under the purification conditions.Avoid aqueous work-ups if possible. Use non-polar, aprotic solvents for extraction and chromatography. Purification on silica gel should be done quickly and with non-protic eluents. Consider precipitation or crystallization from a non-polar solvent system at low temperatures.[1][8]

Quantitative Data Summary

The yield of the precursor, 2-mercaptobenzimidazole, is crucial for the overall success of the synthesis. Below is a summary of reported yields under different synthetic conditions.

Starting Materials Reaction Conditions Yield (%) Citation
o-Phenylenediamine, Carbon DisulfideAutoclave, Ethanol, 150°C, 15hGood[5]
o-Phenylenediamine, Potassium Ethyl XanthateEthanol/Water, Reflux, 3h84-86.5
o-Phenylenediamine, N-aminorhodanineXylene, 5h87

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole (Precursor)

This protocol is adapted from a high-yield procedure using potassium ethyl xanthate.

Materials:

  • o-Phenylenediamine (0.3 mole)

  • Potassium ethyl xanthate (0.33 mole)

  • 95% Ethanol (300 mL)

  • Water (45 mL)

  • Activated charcoal (Norit)

  • Acetic acid

Procedure:

  • In a 1-liter flask, combine o-phenylenediamine, potassium ethyl xanthate, 95% ethanol, and water.

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70°C and add 300 mL of warm water (60-70°C).

  • With vigorous stirring, add a solution of 25 mL of acetic acid in 50 mL of water.

  • The product will precipitate as white crystals. Cool the mixture in a refrigerator for 3 hours to complete crystallization.

  • Collect the crystals by filtration, wash with cold water, and dry overnight at 40°C.

Protocol 2: Proposed Synthesis of this compound via Controlled Oxidation

This is a proposed protocol based on the principles of mild oxidation of thiols to sulfenic acids. Note: This reaction is highly sensitive and requires careful monitoring to avoid over-oxidation and other side reactions.

Materials:

  • 2-Mercaptobenzimidazole (1 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Dimethyldioxirane (DMDO) in acetone (approx. 0.1 M solution), freshly prepared[10][11]

Procedure:

  • Dissolve 2-mercaptobenzimidazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20°C in a suitable cooling bath.

  • Slowly, add one equivalent of the freshly prepared DMDO solution in acetone dropwise with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be fast.

  • Once the starting material is consumed and the desired product mass is observed, quench the reaction by adding a small amount of a reducing agent like dimethyl sulfide.

  • Carefully remove the solvent under reduced pressure at a low temperature.

  • Attempt to purify the product by rapid column chromatography on silica gel using a non-polar, aprotic eluent system (e.g., hexanes/ethyl acetate) or by precipitation from a concentrated solution by adding a non-polar solvent like hexanes at low temperature.

Visualizations

experimental_workflow start Start: o-Phenylenediamine step1 Synthesis of 2-Mercaptobenzimidazole start->step1 precursor 2-Mercaptobenzimidazole (Precursor) step1->precursor step2 Controlled Oxidation precursor->step2 product This compound (Target Molecule) step2->product purification Purification product->purification characterization Characterization (MS, NMR) purification->characterization final_product Pure Product characterization->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_oxidation start Oxidation of 2-Mercaptobenzimidazole check_yield Is the yield of the desired sulfanol low? start->check_yield no_reaction No Reaction/ Starting Material Recovered check_yield->no_reaction Yes disulfide Major Product is Disulfide check_yield->disulfide Yes sulfonic_acid Major Product is Sulfonic Acid check_yield->sulfonic_acid Yes decomposition Product Decomposes during Work-up check_yield->decomposition Yes solution_no_reaction Use fresh/stronger mild oxidant (e.g., DMDO). Slightly increase temperature. no_reaction->solution_no_reaction solution_disulfide Use more dilute solution. Slowly add oxidant. disulfide->solution_disulfide solution_sulfonic_acid Use milder oxidant. Strict 1:1 stoichiometry. Lower temperature, shorter time. sulfonic_acid->solution_sulfonic_acid solution_decomposition Avoid aqueous work-up. Use non-protic solvents. Rapid, low-temperature purification. decomposition->solution_decomposition

Caption: Troubleshooting guide for the oxidation of 2-mercaptobenzimidazole.

References

Technical Support Center: Optimization of Reaction Conditions for Scaled-Up (1H-Benzo[d]imidazol-2-yl)sulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (1H-Benzo[d]imidazol-2-yl)sulfonic acid, particularly when scaling up the reaction. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing (1H-Benzo[d]imidazol-2-yl)sulfonic acid?

A1: A common and effective method for the synthesis of (1H-Benzo[d]imidazol-2-yl)sulfonic acid involves a two-step process. The first step is the reaction of o-phenylenediamine with an appropriate reagent to form the benzimidazole ring, followed by sulfonation at the 2-position. Direct sulfonation of a pre-formed 1H-benzo[d]imidazole can also be explored, though it may present challenges with regioselectivity and harsh reaction conditions.

Q2: What are the critical reaction parameters to monitor during scale-up?

A2: During the scale-up of the synthesis, it is crucial to monitor several parameters to ensure consistent yield and purity. These include:

  • Temperature control: Exothermic reactions require efficient heat dissipation to prevent side reactions.

  • Mixing efficiency: Homogeneous mixing is essential for uniform reaction progress.

  • Rate of reagent addition: Slow and controlled addition of reagents can prevent localized high concentrations and subsequent side product formation.

  • Reaction time: Monitoring the reaction progress by techniques like TLC or LC-MS is vital to determine the optimal reaction time.[1]

Q3: Are there any known stable intermediates in this synthesis?

A3: Yes, depending on the chosen synthetic route, stable intermediates can be isolated. For instance, if a cyclization reaction is performed first, the unsubstituted 1H-benzo[d]imidazole is a stable intermediate. Subsequent sulfonation would then be the next step. Isolating and purifying intermediates can sometimes lead to a cleaner final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction.- Increase reaction time and monitor via TLC/LC-MS.[1]- Gradually increase the reaction temperature in small increments.- Ensure the purity of starting materials.
Degradation of product.- If the reaction is exothermic, ensure adequate cooling and controlled addition of reagents.- Analyze for potential degradation pathways and adjust pH or temperature accordingly.
Suboptimal stoichiometry.- Re-evaluate the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Formation of Impurities/Side Products Reaction temperature is too high.- Lower the reaction temperature and prolong the reaction time if necessary.
Incorrect pH.- Adjust the pH of the reaction mixture. For instance, in some benzimidazole syntheses, pH adjustment is critical for product isolation.[1]
Presence of moisture or air.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]- Use anhydrous solvents and reagents.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent.- After reaction completion, try to precipitate the product by adding a co-solvent in which the product is insoluble.- Utilize column chromatography with an appropriate solvent system for purification.[1]
Oily product instead of solid.- Attempt to triturate the oil with a non-polar solvent to induce crystallization.- Seeding with a small crystal of the pure product can initiate crystallization.
Inconsistent Results on Scale-Up Inefficient heat transfer in larger reactors.- Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.- Implement controlled, slower addition of reagents to manage exotherms.
Poor mixing in the larger vessel.- Use an appropriate stirrer design and agitation speed to ensure homogeneity.

Experimental Protocols

Protocol 1: Synthesis of 1H-benzo[d]imidazole

This protocol describes a general method for the synthesis of the benzimidazole core, which can then be subjected to sulfonation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and formic acid (5.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a solution of aqueous ammonia to neutralize the excess formic acid until the pH is approximately 7-8.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 1H-benzo[d]imidazole.

Protocol 2: Sulfonation of 1H-benzo[d]imidazole (Proposed)

This is a proposed protocol for the sulfonation step based on general chemical principles.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, cool chlorosulfonic acid (3.0 eq) to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1H-benzo[d]imidazole (1.0 eq) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The resulting precipitate, (1H-Benzo[d]imidazol-2-yl)sulfonyl chloride, is collected by filtration.

  • Hydrolysis: Suspend the sulfonyl chloride in water and heat to 50-60 °C for 1-2 hours to hydrolyze it to the corresponding sulfonic acid.

  • Purification: Cool the solution and collect the precipitated (1H-Benzo[d]imidazol-2-yl)sulfonic acid by filtration. The product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Data Presentation

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis (Hypothetical Data)

EntryReactant A (eq)Reactant B (eq)SolventTemperature (°C)Time (h)Yield (%)
11.01.1Ethanol80675
21.01.5Ethanol80682
31.01.5Toluene110485
41.01.5Toluene110888
51.21.5Toluene110891

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1H-benzo[d]imidazole cluster_sulfonation Sulfonation A o-Phenylenediamine + Formic Acid B Reflux (100-110 °C, 2-4h) A->B C Neutralization (aq. NH3) B->C D Filtration & Drying C->D E 1H-benzo[d]imidazole D->E F 1H-benzo[d]imidazole + Chlorosulfonic Acid (0 °C) E->F Intermediate G Stir at RT (12-16h) F->G H Quench on Ice G->H I Hydrolysis H->I J Filtration & Purification I->J K (1H-Benzo[d]imidazol-2-yl)sulfonic acid J->K

Caption: Synthetic workflow for (1H-Benzo[d]imidazol-2-yl)sulfonic acid.

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes degradation Product Degradation start->degradation Yes purification_issue Purification Issue? start->purification_issue No increase_time_temp Increase Time/ Temperature incomplete_reaction->increase_time_temp check_cooling Check Cooling/ Reagent Addition Rate degradation->check_cooling increase_time_temp->purification_issue check_cooling->purification_issue change_solvent Change Purification Solvent/Method purification_issue->change_solvent Yes final_product Pure Product purification_issue->final_product No change_solvent->final_product

Caption: Troubleshooting logic for low yield in synthesis.

References

purification challenges and solutions for (1H-Benzo[d]imidazol-2-yl)sulfanol

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the purification of benzimidazole derivatives, with specific considerations for a sulfanol-containing compound.

Observed Problem Potential Cause Suggested Solution
Low Recovery After Recrystallization The compound is highly soluble in the chosen solvent system, even at low temperatures.- Experiment with different solvent systems, including anti-solvent precipitation. - Concentrate the mother liquor and attempt a second crop of crystals. - Ensure the cooling process is slow to promote crystal formation over amorphous precipitation.
Oily Residue Instead of Crystals Presence of impurities that inhibit crystallization.- Attempt to purify the crude product by column chromatography before recrystallization. - Wash the crude product with a non-polar solvent to remove greasy impurities.
Product Degradation (Discoloration) The sulfanol group may be susceptible to oxidation or thermal degradation.- Perform purification steps at lower temperatures where possible. - Use degassed solvents to minimize oxidation. - Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- For benzimidazole derivatives, silica gel is a common stationary phase.[1] - A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.[2] - If the compound is basic, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.
Co-elution of Impurities Impurities have similar polarity to the target compound.- Optimize the solvent gradient in column chromatography for better separation. - Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica. - High-Performance Liquid Chromatography (HPLC) can offer higher resolution for challenging separations.[3][4]
Broad Peaks in HPLC Secondary interactions with the stationary phase or poor solubility in the mobile phase.- Adjust the pH of the mobile phase, especially for ionizable compounds like benzimidazoles. - Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds. - Ensure the sample is fully dissolved in the mobile phase before injection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying benzimidazole derivatives?

A1: The most frequently cited purification methods for benzimidazole derivatives are recrystallization and column chromatography.[1][2][5][6] For achieving high purity, especially for analytical purposes, High-Performance Liquid Chromatography (HPLC) is also commonly employed.[3][4]

Q2: Which solvents are typically used for the recrystallization of benzimidazole compounds?

A2: A variety of solvents have been successfully used for the recrystallization of benzimidazole derivatives, depending on their polarity. Common choices include ethanol, methanol, ethyl acetate, and mixtures of these with water or non-polar solvents like hexane or diethyl ether.[2][6] The choice of solvent will depend on the specific solubility profile of (1H-Benzo[d]imidazol-2-yl)sulfanol.

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a reaction and the separation during column chromatography.[7] For a more quantitative assessment of purity, HPLC is the preferred method.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying impurity signals.[1][5]

Q4: My compound appears to be unstable during purification. What precautions should I take?

A4: The sulfanol group may introduce instability. To mitigate degradation, it is advisable to:

  • Keep the temperature as low as possible during all purification steps.

  • Use solvents that have been degassed to remove dissolved oxygen.

  • Work under an inert atmosphere (nitrogen or argon) if the compound is particularly sensitive to oxidation.

  • Avoid prolonged exposure to strong acids or bases unless necessary for the purification step.

Q5: What type of column chromatography is most suitable for this compound?

A5: For many benzimidazole derivatives, normal-phase column chromatography using silica gel as the stationary phase is effective.[1][2] A typical mobile phase would be a gradient of ethyl acetate in petroleum ether or dichloromethane in methanol.[1][2] Given the polar sulfanol group, a more polar solvent system might be required. If the compound has low solubility in common organic solvents, reverse-phase chromatography might be a viable alternative.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Protocol for Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed compound to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of 0% to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Start Purification check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No recrystallization Recrystallization troubleshoot->recrystallization column_chromatography Column Chromatography troubleshoot->column_chromatography low_yield Low Yield? recrystallization->low_yield oily_product Oily Product? recrystallization->oily_product poor_separation Poor Separation? column_chromatography->poor_separation further_purification Consider Further Purification further_purification->check_purity low_yield->further_purification No optimize_recrystallization Optimize Solvents / Cooling low_yield->optimize_recrystallization Yes oily_product->further_purification No pre_purify Pre-purify by Column Chromatography oily_product->pre_purify Yes poor_separation->further_purification No optimize_column Optimize Mobile/Stationary Phase poor_separation->optimize_column Yes optimize_recrystallization->check_purity pre_purify->check_purity optimize_column->check_purity

Caption: A workflow for troubleshooting the purification of this compound.

Degradation_Pathways target This compound oxidation Oxidation (Air, Heat) target->oxidation dimerization Dimerization/Polymerization target->dimerization acid_base_instability Acid/Base Instability target->acid_base_instability sulfonic_acid Benzimidazole-2-sulfonic acid oxidation->sulfonic_acid [O] dimer Dimer/Oligomer Impurities dimerization->dimer ring_opened Ring-Opened Products acid_base_instability->ring_opened

References

stability testing of (1H-Benzo[d]imidazol-2-yl)sulfanol under physiological pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of (1H-Benzo[d]imidazol-2-yl)sulfanol under physiological pH (7.4) and temperature (37°C). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary factors that can affect the stability of this compound at physiological conditions?

A1: Several factors can influence the stability of benzimidazole derivatives like this compound. These include:

  • pH: The acidic or basic nature of the solution can catalyze hydrolysis.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light: Exposure to light, especially UV light, can lead to photolytic degradation.[2]

  • Oxidation: The presence of oxygen or oxidizing agents can cause oxidative degradation.[3]

  • Excipients: Interactions between the compound and other components in a formulation can affect stability.[2]

  • Packaging Material: The container closure system can interact with the compound or fail to protect it from environmental factors.[2][4]

Q2: I am observing rapid degradation of my compound in solution. What are the likely degradation pathways?

A2: For benzimidazole sulfoxides, a common degradation pathway under physiological conditions involves hydrolysis. The sulfoxide group can be susceptible to nucleophilic attack, potentially leading to the formation of the corresponding sulfide or other related impurities. Forced degradation studies under acidic, basic, and oxidative conditions can help elucidate the specific degradation pathways.[3][5]

Q3: My HPLC results show multiple degradation peaks that are poorly resolved. How can I improve my analytical method?

A3: Poor peak resolution in HPLC is a common issue in stability studies.[6] Here are some troubleshooting steps:

  • Optimize Mobile Phase: Adjust the organic modifier concentration, pH, or buffer strength. A gradient elution is often more effective than isocratic for separating complex mixtures of degradation products.[6]

  • Change Column Chemistry: If using a C18 column, consider a different stationary phase like C8 or a phenyl column, which may offer different selectivity.

  • Adjust Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve resolution.

  • Method Development Tools: Utilize computer-assisted method development software to systematically screen different chromatographic conditions.[1]

Q4: I am unsure how to design a robust stability study for this compound. What is a standard protocol?

A4: A comprehensive stability study involves subjecting the compound to various stress conditions to identify potential degradation products and establish its stability profile.[5] A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

Objective: To perform a preliminary assessment of the stability of this compound in a buffered solution at physiological pH and temperature.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Incubator set to 37°C

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration.

  • Incubation: Dilute the stock solution with pre-warmed PBS (37°C) to a final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues.

  • Time Points: Aliquot the solution into several vials and place them in an incubator at 37°C. Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis: Immediately upon withdrawal, quench any further degradation by adding an equal volume of cold acetonitrile. Analyze the samples by a stability-indicating HPLC method.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Data Presentation

Table 1: Example Data for Stability of this compound at 37°C, pH 7.4

Time (hours)Concentration (µg/mL)% Remaining
010.00100.0
29.8598.5
49.6896.8
89.3593.5
129.0290.2
248.1581.5
486.6466.4
725.4354.3

Visualizations

Experimental Workflow

Stability_Testing_Workflow prep Prepare Stock Solution dilute Dilute in PBS (pH 7.4, 37°C) prep->dilute incubate Incubate at 37°C dilute->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Acetonitrile) sample->quench analyze HPLC Analysis quench->analyze data Data Analysis analyze->data

Caption: Workflow for the stability testing of this compound.

Troubleshooting Logic for HPLC Analysis

HPLC_Troubleshooting start Poor Peak Resolution? optimize_mp Optimize Mobile Phase Gradient/pH start->optimize_mp Yes resolved Peaks Resolved start->resolved No not_resolved Still Not Resolved optimize_mp->not_resolved change_col Change Column Chemistry (e.g., Phenyl) change_col->not_resolved adjust_params Adjust Flow Rate or Temperature adjust_params->not_resolved not_resolved->change_col Try Next not_resolved->adjust_params Try Next consult Consult with Analytical Expert not_resolved->consult If all fail

References

Technical Support Center: Overcoming Acquired Resistance to (1H-Benzo[d]imidazol-2-yl)sulfanol In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies of acquired resistance to (1H-Benzo[d]imidazol-2-yl)sulfanol.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is not developing resistance to this compound despite continuous exposure. What could be the issue?

A1: Several factors could contribute to the difficulty in generating a resistant cell line:

  • Inappropriate Starting Concentration: The initial concentration of this compound may be too high, leading to excessive cell death and preventing the selection of resistant clones. Conversely, a concentration that is too low may not provide sufficient selective pressure.

  • Duration of Exposure: The development of resistance can be a lengthy process, sometimes taking several months.[1][2] It is crucial to maintain consistent exposure and be patient.

  • Cell Line Characteristics: Some cell lines are inherently less prone to developing resistance to certain compounds due to their genetic makeup.

  • Drug Stability: Ensure that the this compound solution is stable under your cell culture conditions and that its potency is maintained over time.

Troubleshooting Steps:

  • Optimize Drug Concentration: Start with the IC20 (the concentration that inhibits 20% of cell proliferation) and gradually increase the concentration by 25% to 50% at each step.[3]

  • Verify Drug Activity: Periodically test the activity of your stock solution to ensure it has not degraded.

  • Consider Pulsed Treatment: An alternative to continuous exposure is a pulsed treatment, where cells are exposed to the drug for a period, followed by a recovery phase.[4] This can sometimes be more effective at selecting for resistant populations.

  • Try a Different Cell Line: If one cell line is not yielding results, consider attempting to generate resistance in a different, relevant cancer cell line.

Q2: The IC50 value of my resistant cell line is only marginally higher than the parental line. How can I enhance the resistance phenotype?

A2: A small increase in the IC50 value suggests that a stable, highly resistant population has not yet been selected. To enhance the resistance phenotype:

  • Stepwise Concentration Increase: Continue to culture the cells in gradually increasing concentrations of this compound. This stepwise pressure will select for cells with stronger resistance mechanisms.[3][5]

  • Clonal Selection: Once a population shows some resistance, perform single-cell cloning by limiting dilution to isolate and expand individual clones.[6] These clones can then be screened for higher levels of resistance.

  • Characterize Resistance Mechanisms: A modest increase in IC50 could indicate the emergence of a specific but less potent resistance mechanism. Investigating the underlying mechanism may provide insights into how to further enhance resistance.

Q3: My resistant cell line loses its resistance phenotype when the drug is removed from the culture medium. Is this normal?

A3: This phenomenon, known as unstable resistance, is quite common. It often occurs when the resistance mechanism is not due to a stable genetic mutation but rather to transient adaptive changes, such as the upregulation of drug efflux pumps.

To maintain the resistant phenotype:

  • Continuous Culture in Drug: The most straightforward approach is to continuously culture the resistant cells in a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[7]

  • Periodic Re-exposure: Some protocols involve periodically re-exposing the cells to a higher concentration of the drug to re-select for the resistant population.[2]

  • Cryopreservation: It is crucial to create frozen stocks of the resistant cell line at various passages to ensure you have a backup if the resistance is lost.[3]

Q4: What are the common mechanisms of acquired resistance that I should investigate for this compound?

A4: While specific mechanisms for this compound are not yet defined, common mechanisms of drug resistance in cancer cells that you can investigate include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the drug out of the cell.[8]

  • Target Alteration: Mutations in the drug's molecular target can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug.

  • Altered Drug Metabolism: Increased metabolic inactivation or decreased metabolic activation of the drug can reduce its efficacy.

  • Enhanced DNA Repair: For DNA-damaging agents, cells may upregulate DNA repair mechanisms.

Troubleshooting Guides

Guide 1: Establishing a Drug-Resistant Cell Line

This guide outlines the workflow for developing a cell line with acquired resistance to this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Induction of Resistance cluster_2 Phase 3: Characterization and Expansion start Start with parental cell line ic50_initial Determine initial IC50 of This compound start->ic50_initial culture Culture cells in increasing concentrations of the drug (starting from IC20) ic50_initial->culture monitor Monitor cell viability and morphology culture->monitor increase_conc Gradually increase drug concentration as cells adapt monitor->increase_conc increase_conc->culture ic50_resistant Determine IC50 of the resistant population increase_conc->ic50_resistant resistance_index Calculate Resistance Index (RI) ic50_resistant->resistance_index clonal_isolation Isolate single-cell clones resistance_index->clonal_isolation If RI > 1 expand Expand and bank resistant clones clonal_isolation->expand G cluster_0 Level 1: Drug Accumulation cluster_1 Level 2: Target and Pathway Analysis cluster_2 Level 3: Functional Validation start Resistant Cell Line Established efflux_assay Perform drug efflux assay (e.g., Rhodamine 123) start->efflux_assay western_blot Western Blot for ABC transporters (P-gp, MRP1, BCRP) efflux_assay->western_blot target_sequencing Sequence the putative target gene western_blot->target_sequencing If no change in efflux pathway_analysis Phospho-proteomic or RNA-seq analysis target_sequencing->pathway_analysis inhibitor_studies Use inhibitors of suspected pathways or transporters pathway_analysis->inhibitor_studies gene_knockdown siRNA/shRNA knockdown of suspected genes inhibitor_studies->gene_knockdown G Hypothetical Bypass Pathway Activation compound This compound target Target Protein X compound->target inhibits downstream Downstream Signaling target->downstream apoptosis Apoptosis downstream->apoptosis promotes bypass_receptor Bypass Receptor Y bypass_pathway Bypass Pathway Z bypass_receptor->bypass_pathway activates pro_survival Pro-survival Signals bypass_pathway->pro_survival pro_survival->apoptosis

References

strategies to reduce off-target effects of (1H-Benzo[d]imidazol-2-yl)sulfanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (1H-Benzo[d]imidazol-2-yl)sulfanol

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for benzimidazole-based compounds?

Off-target effects occur when a drug or compound binds to and affects proteins other than its intended therapeutic target.[1] For benzimidazole-based compounds, which are known to interact with a wide range of biological targets, this is a significant consideration. The benzimidazole structure is considered a "privileged scaffold" because it can bind to many different types of proteins.[2][3][4]

Consequences of Off-Target Effects:

  • Toxicity: Interaction with unintended targets can lead to cellular toxicity and adverse effects in preclinical and clinical settings.[5]

  • Reduced Efficacy: Binding to off-targets can lower the effective concentration of the compound at its intended target, reducing its therapeutic efficacy.

Troubleshooting Guide: Reducing Off-Target Effects

Q2: My this compound compound shows activity against multiple targets. What strategies can I use to improve its selectivity?

Improving selectivity involves modifying the compound's chemical structure to enhance its affinity for the desired target while reducing its binding to unintended ones. This is a core activity of medicinal chemistry, often guided by computational and experimental data.[1][7]

Key Strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the functional groups on the benzimidazole core and assess the impact on on-target and off-target activity. Strategic substitutions can significantly enhance selectivity by exploiting differences in the binding pockets of the target and off-target proteins.[7]

  • Rational Drug Design: Utilize computational tools like molecular docking and molecular dynamics to model how the compound interacts with both its intended target and known off-targets.[1] This can reveal key interactions that can be disrupted in off-targets without affecting on-target binding.

  • Bioisosteric Replacement: Replace parts of the molecule with chemical groups (bioisosteres) that retain the desired on-target activity but alter properties like size, shape, and electronics to reduce off-target binding.

Below is a logical diagram illustrating the general approach to improving compound selectivity.

cluster_0 Initial State cluster_1 Iterative Optimization Cycle cluster_2 Outcome start Initial Compound (Poor Selectivity) design Computational Design (Molecular Docking, SAR) start->design Begin Optimization synthesis Chemical Synthesis of Analogs design->synthesis Propose Modifications testing Experimental Testing (Kinase Panels, Cellular Assays) synthesis->testing Provide New Compounds testing->design Generate Selectivity Data end Optimized Compound (Improved Selectivity) testing->end Achieve Goal start Compound of Interest screen Broad Target Screen (e.g., Kinome Panel) start->screen hits Identify Potential Off-Target 'Hits' screen->hits dose_response Dose-Response Assays (Determine IC50/Ki) hits->dose_response cellular_engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) dose_response->cellular_engagement phenotypic Phenotypic Validation (e.g., CRISPR Knockout) cellular_engagement->phenotypic confirm Confirmed Off-Target Profile phenotypic->confirm cluster_0 Target Pathway (Cancer Proliferation) cluster_1 Off-Target Pathway 1 (Cell Survival) cluster_2 Off-Target Pathway 2 (Metabolism) Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A On-Target Proliferation Proliferation Kinase A->Proliferation Survival Signal Survival Signal Kinase X Kinase X Survival Signal->Kinase X Apoptosis Block Apoptosis Block Kinase X->Apoptosis Block Nutrient Signal Nutrient Signal Kinase Y Kinase Y Nutrient Signal->Kinase Y Glycolysis Glycolysis Kinase Y->Glycolysis Inhibitor This compound Inhibitor->Kinase A Desired Inhibition Inhibitor->Kinase X Off-Target Inhibition Inhibitor->Kinase Y Off-Target Inhibition

References

troubleshooting inconsistent results in (1H-Benzo[d]imidazol-2-yl)sulfanol enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enzymatic assays involving (1H-Benzo[d]imidazol-2-yl)sulfanol. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes.

Troubleshooting Guide: Inconsistent Results

Inconsistent results in enzymatic assays using this compound can arise from a variety of factors, from reagent stability to procedural variations. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_Start Start cluster_Investigation Investigation Phase cluster_Action Action Phase cluster_Resolution Resolution Start Inconsistent Results Observed Reagent_Check Reagent & Compound Integrity Start->Reagent_Check Check First Assay_Conditions Assay Conditions & Parameters Start->Assay_Conditions Procedural_Review Experimental Procedure Review Start->Procedural_Review Data_Analysis Data Analysis & Controls Start->Data_Analysis Optimize_Reagents Prepare Fresh Reagents Reagent_Check->Optimize_Reagents If issues found Optimize_Conditions Optimize Assay Parameters Assay_Conditions->Optimize_Conditions If issues found Standardize_Procedure Standardize Protocol Procedural_Review->Standardize_Procedure If issues found Reanalyze_Data Re-evaluate Data Data_Analysis->Reanalyze_Data If issues found Resolution Consistent Results Achieved Optimize_Reagents->Resolution Optimize_Conditions->Resolution Standardize_Procedure->Resolution Reanalyze_Data->Resolution

Caption: A logical workflow for troubleshooting inconsistent enzymatic assay results.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A1: Variability in IC50 values is a common issue. Several factors can contribute to this:

  • Compound Stability: Benzimidazole derivatives can be unstable in certain buffers or over time.[1] Ensure your stock solutions are fresh and consider performing a stability study of the compound in your assay buffer.

  • Solubility Issues: Poor solubility can lead to compound precipitation, effectively lowering its concentration in the assay. This can be exacerbated by freeze-thaw cycles. Visually inspect your solutions for any signs of precipitation.

  • Enzyme Concentration: The IC50 of a tight-binding inhibitor can be influenced by the enzyme concentration.[2] Ensure you are using a consistent enzyme concentration across all experiments.

  • Incubation Times: Verify that pre-incubation and reaction times are consistent.[3] Time-dependent inhibition can lead to shifts in IC50 if incubation times vary.[2]

Q2: I am observing high background noise in my assay. How can I reduce it?

A2: High background can mask the true signal. Consider the following:

  • Buffer Composition: Some buffer components can interfere with the detection method.[4] For example, high concentrations of certain detergents can interfere with fluorescence-based assays.[2]

  • Sample Purity: Impurities in your enzyme preparation or compound stock can contribute to background noise.

  • Plate Type: Ensure you are using the appropriate microplate for your assay type (e.g., black plates for fluorescence, white plates for luminescence).[3]

  • Control Wells: Always include proper negative controls (e.g., no enzyme, no substrate) to accurately determine the background signal.

Q3: The inhibitory effect of my compound seems to decrease over the course of the experiment. Why is this happening?

A3: This could be due to several factors:

  • Compound Instability: The compound may be degrading in the assay buffer over the time course of the experiment.

  • Enzyme Instability: The enzyme itself may be losing activity. Ensure your assay conditions (pH, temperature) are optimal for enzyme stability.[5]

  • Substrate Depletion: If the reaction proceeds too quickly, substrate depletion can lead to a non-linear reaction rate, which might be misinterpreted as a loss of inhibition.

Q4: What are the key physicochemical properties of this compound to be aware of?

A4: While specific data for this exact compound is limited, benzimidazole derivatives, in general, have properties that can impact assays:

  • Solubility: They are often poorly soluble in aqueous solutions and may require organic solvents like DMSO for stock solutions.[1]

  • pKa: The imidazole ring has a basic pKa, meaning its charge state can change with pH. This can affect its binding to the target enzyme and its solubility.

  • Aggregation: Like many heterocyclic compounds, there is a potential for aggregation at higher concentrations, which can lead to non-specific inhibition.

Quantitative Data Summary

To aid in troubleshooting, the following tables provide hypothetical, yet representative, data illustrating common issues.

Table 1: Effect of Pre-incubation Time on IC50

Pre-incubation Time (min)Apparent IC50 (µM)Fold Change
010.21.0
155.12.0
302.54.1
601.37.8

This data suggests time-dependent inhibition, where longer pre-incubation of the enzyme with the inhibitor leads to a lower apparent IC50.[2]

Table 2: Impact of DMSO Concentration on Enzyme Activity

Final DMSO Conc. (%)Relative Enzyme Activity (%)
0.1100
0.595
1.088
2.075
5.052

This table illustrates the potential for the solvent used to dissolve the compound to inhibit the enzyme at higher concentrations.

Experimental Protocols

Below is a generalized protocol for a typical enzymatic assay to determine the inhibitory activity of this compound. This should be adapted based on the specific enzyme and substrate being used.

Protocol: Determination of IC50 for this compound

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer known to be optimal for the target enzyme's activity and stability.[5] A common example is 50 mM Tris-HCl, pH 7.5, with 100 mM NaCl and 1 mM DTT.

    • Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer containing a stabilizing agent like glycerol or BSA. Store in aliquots at -80°C.

    • Substrate Stock: Prepare a concentrated stock of the substrate in the appropriate solvent (e.g., water or DMSO).

    • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM compound stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

    • Prepare a "no inhibitor" control containing only DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each diluted compound concentration (and the DMSO control) to the appropriate wells of a 96-well plate.

    • Add 88 µL of assay buffer to each well.

    • Add 5 µL of a working dilution of the enzyme to each well to initiate the pre-incubation. The final enzyme concentration should be optimized for a linear reaction rate.

    • Incubate the plate at the optimal temperature for the enzyme for a set pre-incubation time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding 5 µL of the substrate to each well. The final substrate concentration should ideally be at or below the Km value to accurately identify competitive inhibitors.[5]

    • Immediately begin monitoring the reaction progress using a plate reader at the appropriate wavelength for the detection method (e.g., absorbance or fluorescence).

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the progress curve.

    • Normalize the rates to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Mechanism of Action

While the precise target of this compound may vary, many benzimidazole-based compounds are known to act as inhibitors of key signaling enzymes such as kinases or polymerases.[2] The diagram below illustrates a hypothetical mechanism of competitive inhibition.

Diagram: Hypothetical Competitive Inhibition

CompetitiveInhibition cluster_Enzyme Enzyme Active Site cluster_Molecules Molecules cluster_Complexes Complex Formation Enzyme Enzyme (E) ES_Complex Enzyme-Substrate (ES) Leads to Product Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor (EI) No Reaction Enzyme->EI_Complex Substrate Substrate (S) Substrate->ES_Complex Inhibitor This compound (I) Inhibitor->EI_Complex

References

optimization of (1H-Benzo[d]imidazol-2-yl)sulfanol dosing and administration routes in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (1H-Benzo[d]imidazol-2-yl)sulfanol and related benzimidazole derivatives in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new animal model?

Q2: Which route of administration is best for my study?

A2: The choice of administration route is critical and depends on the experimental goals, the physicochemical properties of the compound, and the animal species.[2] Common routes for benzimidazole derivatives and other research compounds include:

  • Oral (PO): Convenient for long-term studies. However, bioavailability can be a concern for compounds with poor water solubility, a common characteristic of benzimidazole derivatives.[3] Formulation strategies may be required to improve absorption.

  • Intraperitoneal (IP): Often used for initial efficacy studies as it bypasses first-pass metabolism, leading to higher bioavailability.[4] However, it can cause local irritation or peritonitis with repeated dosing.[5][6]

  • Intravenous (IV): Provides 100% bioavailability and rapid distribution.[2] It is suitable for pharmacokinetic studies and when precise plasma concentrations are required. This route may require specific techniques and can be stressful for the animal with repeated administrations.[5][7]

  • Subcutaneous (SC): Allows for slower, more sustained absorption compared to IV or IP routes.[5][6]

Q3: My compound has poor solubility. How can I formulate it for in vivo administration?

A3: Poor aqueous solubility is a frequent challenge with benzimidazole-based compounds.[3] Several strategies can be employed to improve formulation:

  • Co-solvents: Using a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) can enhance solubility. However, the concentration of organic solvents should be minimized to avoid toxicity.

  • Surfactants: Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions.

  • Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.

  • pH adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can improve solubility.

  • Suspensions: If the compound is insoluble, it can be administered as a suspension using vehicles like carboxymethylcellulose (CMC). Ensure uniform suspension before each administration.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No observable efficacy in vivo despite in vitro activity Poor bioavailability due to low solubility or rapid metabolism.- Confirm compound stability in the formulation. - Conduct a pilot pharmacokinetic (PK) study to determine plasma and tissue exposure. - Try a different administration route that bypasses first-pass metabolism (e.g., IP or IV).[2][4] - Re-formulate the compound to improve solubility and absorption.[3]
Animal distress or adverse events after dosing (e.g., lethargy, weight loss) Compound toxicity or vehicle-related issues.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Administer the vehicle alone to a control group to rule out vehicle-induced toxicity. - Reduce the concentration of organic solvents (e.g., DMSO) in the formulation. - Consider a different administration route that may have a better local tolerance profile (e.g., oral gavage instead of IP).[4][5]
High variability in experimental results Inconsistent dosing technique or animal-to-animal variation in metabolism.- Ensure all personnel are properly trained and standardized on the administration technique (e.g., correct placement for IP or IV injection).[5][6][7] - Increase the number of animals per group to improve statistical power. - Normalize data to individual baseline measurements where possible.
Precipitation of the compound in the formulation The compound is not stable in the chosen vehicle.- Prepare fresh formulations daily. - Test the stability of the compound in the vehicle at the intended storage temperature and duration. - Try a different formulation strategy (e.g., a suspension instead of a solution).

Experimental Protocols

General Protocol for Oral Gavage in Rodents

  • Formulation Preparation: Prepare the this compound formulation (solution or suspension) at the desired concentration. Ensure the vehicle is well-tolerated by the animal species.

  • Animal Handling: Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, more secure restraint may be necessary.

  • Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). Gently insert the ball-tipped gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

  • Administration: Once the needle is in place, administer the formulation slowly and steadily.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

General Protocol for Intraperitoneal Injection in Rodents

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is often sufficient.

  • Injection Site: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.[5][7]

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated, which would indicate incorrect placement.[5][7]

  • Injection: Inject the formulation.

  • Alternating Sites: For repeated injections, alternate between the left and right quadrants.[5][7]

Signaling Pathways and Experimental Workflows

Benzimidazole derivatives are known to interact with various cellular signaling pathways. While the specific targets of this compound are not defined in the provided search results, related compounds have been shown to act as multi-targeted kinase inhibitors or to interfere with microtubule polymerization. For instance, AT9283, a pyrazole-benzimidazole derivative, inhibits Syk and downstream signaling molecules like PLCγ1 and Akt, as well as MAP kinases such as JNK, Erk1/2, and P38.[1] Other benzimidazoles target FMS-like tyrosine kinase 3 (FLT3) or human topoisomerase I.[8][9]

Below are generalized diagrams representing a potential experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Studies In_Vitro_Potency Determine IC50 (e.g., kinase assay) Cellular_Activity Cell-based Assays (e.g., proliferation, apoptosis) In_Vitro_Potency->Cellular_Activity Confirm cellular effect Solubility_Testing Solubility Screening (e.g., various vehicles) Cellular_Activity->Solubility_Testing Proceed to in vivo Stability_Analysis Formulation Stability Solubility_Testing->Stability_Analysis Optimize vehicle PK_Study Pharmacokinetic (PK) Study (Dose, Route) Stability_Analysis->PK_Study Select formulation MTD_Study Maximum Tolerated Dose (MTD) PK_Study->MTD_Study Inform dose selection Efficacy_Study Efficacy Model (e.g., tumor xenograft) MTD_Study->Efficacy_Study Define safe dose range PD_Study Pharmacodynamic (PD) Study (Target modulation) Efficacy_Study->PD_Study Correlate efficacy with target engagement

Experimental workflow for in vivo studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FLT3, IGF-1R) Syk Syk Receptor->Syk Ligand binding Benzimidazole This compound Benzimidazole->Syk Inhibition PLCg1 PLCγ1 Syk->PLCg1 Akt Akt Syk->Akt MAPK MAPK Pathway (JNK, Erk1/2, p38) PLCg1->MAPK Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Hypothetical signaling pathway inhibition.

References

minimizing degradation of (1H-Benzo[d]imidazol-2-yl)sulfanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (1H-Benzo[d]imidazol-2-yl)sulfanol

This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides troubleshooting advice and frequently asked questions to help minimize degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by its inherent chemical structure. The benzimidazole core is generally stable but can be susceptible to strong oxidizing agents and photolysis.[1][2] The sulfanol (-SOH) functional group, also known as a sulfenic acid, is highly reactive and prone to several degradation pathways, including:

  • Oxidation: The sulfanol group can be easily oxidized to the more stable sulfinic acid (-SO₂H) and sulfonic acid (-SO₃H) forms, especially in the presence of atmospheric oxygen or other oxidizing agents.[1][3][4]

  • Disproportionation/Condensation: Sulfenic acids can self-condense to form thiosulfinates (RS(O)SR).[5]

  • Reaction with Thiols: If other thiol-containing compounds are present, this compound can react to form disulfide bonds.[1]

  • Spontaneous Decay: In solution, sulfenic acids can undergo spontaneous decay, potentially forming sulfenylamides.[1]

  • Heat and Light: As with many complex organic molecules, exposure to heat and light can accelerate degradation.[2][3]

Q2: What are the recommended storage conditions for solid this compound?

A2: To minimize degradation of solid this compound, it is crucial to limit its exposure to atmospheric oxygen, moisture, and light.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical degradation.[6][7]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidation of the sulfanol group.
Light Amber vial or stored in the darkPrevents photodegradation.[3]
Container Tightly sealed, airtight containerPrevents exposure to moisture and oxygen.[3]

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are expected to be less stable than the solid form due to the high reactivity of the sulfanol group in a solvent matrix.

ParameterRecommended ConditionRationale
Solvent Aprotic, degassed solvents are preferred.Minimizes solvent-mediated degradation pathways.
Temperature -80°CDrastically slows down degradation kinetics.[6][7]
Preparation Prepare solutions fresh whenever possible.Avoids degradation that occurs over time in solution.
Storage Store in small aliquots under inert gas.Avoids repeated freeze-thaw cycles and exposure to air.[6]

Q4: I am observing a loss of potency of my compound over time. How can I confirm if it is due to degradation?

A4: A loss of potency is a strong indicator of degradation. To confirm this, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your sample over time. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate the formation of degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

  • Symptom: Significant loss of the parent compound within hours of preparing a solution, as observed by HPLC or other analytical methods.

  • Potential Causes:

    • Reactive Solvent: The solvent may be reacting with the sulfanol group. Protic solvents or those containing dissolved oxygen are particularly problematic.

    • Presence of Contaminants: Trace amounts of acids, bases, or metal ions in the solvent can catalyze degradation.

    • Exposure to Air: Oxygen from the air can rapidly oxidize the sulfanol group.

  • Troubleshooting Steps:

start Start: Rapid Solution Degradation q1 Are you using a high-purity, aprotic, and degassed solvent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Did you prepare the solution under an inert atmosphere? a1_yes->q2 sol1 Switch to a high-purity, aprotic solvent (e.g., anhydrous acetonitrile, THF). Degas the solvent by sparging with an inert gas (Ar or N2) before use. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are you storing the solution at -80°C immediately after preparation? a2_yes->q3 sol2 Prepare the solution in a glovebox or by using Schlenk techniques to minimize exposure to air. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_fail If degradation persists, consider derivatization for more stable handling. a3_yes->end_fail sol3 Store solutions at -80°C in small, single-use aliquots to prevent freeze-thaw cycles. a3_no->sol3 end Problem Resolved sol3->end

Caption: Troubleshooting workflow for rapid degradation in solution.

Issue 2: Appearance of Multiple Peaks in HPLC Analysis of a Stored Solid Sample

  • Symptom: HPLC analysis of a solid sample that was previously pure now shows multiple new peaks.

  • Potential Causes:

    • Improper Storage: Exposure to air, moisture, or light during storage.

    • Elevated Storage Temperature: Storage at room temperature or 4°C may not be sufficient to prevent slow degradation over time.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solid is stored at -20°C or lower in a tightly sealed container under an inert atmosphere and protected from light.

    • Repurification: If the material has degraded, it may need to be repurified before use.

    • Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks. This can help confirm the degradation pathway (e.g., an increase of 16 amu may suggest oxidation to the sulfinic acid).

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method for assessing the stability of this compound. The method may require optimization for your specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a minimal amount of DMSO and dilute with acetonitrile to the working concentration. Prepare samples immediately before analysis.

Visualizations

cluster_main Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_condensation Condensation cluster_thiol_reaction Reaction with Thiol A This compound (R-SOH) B Sulfinic Acid (R-SO2H) A->B + [O] D Thiosulfinate (R-S(O)-S-R) A->D + R-SOH E Disulfide (R-S-S-R') A->E + R'-SH C Sulfonic Acid (R-SO3H) B->C + [O]

Caption: Potential degradation pathways of this compound.

References

addressing batch-to-batch variability of synthesized (1H-Benzo[d]imidazol-2-yl)sulfanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability during the synthesis of (1H-Benzo[d]imidazol-2-yl)sulfanol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and its derivatives?

A1: The most common and established method for synthesizing the benzimidazole core is the condensation reaction of o-phenylenediamine (OPDA) with a suitable carboxylic acid or its derivative. In the case of this compound, the likely precursor would be a sulfonic acid derivative. The reaction is often facilitated by a catalyst and heat.

Q2: What are the primary sources of batch-to-batch variability in the synthesis of benzimidazole derivatives?

A2: Batch-to-batch variability in the synthesis of benzimidazole derivatives can arise from several factors[1][2][3]. These include:

  • Raw Material Quality: Purity of o-phenylenediamine, the sulfonic acid derivative, solvents, and catalysts.

  • Reaction Conditions: Precise control of temperature, reaction time, and stirring rate.

  • Work-up and Purification: Inconsistent work-up procedures, and variability in purification methods like recrystallization or chromatography.

  • Moisture and Atmospheric Conditions: Presence of moisture can interfere with the reaction.

Q3: Which analytical techniques are recommended for routine quality control of synthesized this compound?

A3: For routine quality control, a combination of the following techniques is recommended:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[4][5]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[4][6]

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.[6][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify impurities.[4][6][7][8]

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.[4][8]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound that may lead to batch-to-batch variability.

Issue 1: Low or Inconsistent Yield

Low or variable yields are a frequent problem in organic synthesis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Analytical Verification
Impure Reactants Use freshly purified o-phenylenediamine and sulfonic acid derivative. Verify the purity of starting materials before use.NMR, HPLC, or GC-MS of starting materials.
Suboptimal Reaction Temperature Optimize the reaction temperature using small-scale trial reactions. Ensure consistent heating and monitoring.Monitor internal reaction temperature.
Incorrect Reaction Time Monitor the reaction progress by TLC until the starting materials are consumed.TLC analysis at regular intervals.
Inefficient Catalyst Use a freshly opened or properly stored catalyst. Consider screening different catalysts (e.g., p-TsOH, NH₄Cl).[4][7]Compare yields from reactions with different catalysts.
Presence of Moisture Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Karl Fischer titration of solvents.
Issue 2: Presence of Impurities in the Final Product

Impurities can significantly affect the biological activity and safety profile of the compound.

Potential Cause Recommended Solution Analytical Verification
Incomplete Reaction Increase reaction time or temperature. Ensure efficient stirring.TLC, NMR, or LC-MS to detect starting materials.
Side Reactions Optimize reaction conditions (temperature, catalyst) to minimize side product formation.Isolate and characterize major impurities by NMR and MS.
Ineffective Purification Optimize the recrystallization solvent system. If recrystallization is ineffective, consider column chromatography.[9][10]TLC or HPLC of the purified product.
Degradation of Product Avoid excessive heat during work-up and purification. Store the final product under appropriate conditions (cool, dark, and dry).Re-analyze a stored sample after a period to check for degradation products.

Experimental Protocols

Protocol 1: General Synthesis of a Benzimidazole Derivative

This protocol is a general guideline based on common literature procedures for benzimidazole synthesis and should be adapted for the specific synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and the appropriate sulfonic acid derivative (1.0 - 1.2 eq) in a suitable solvent (e.g., ethanol, chloroform).[4][7]

  • Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid, 0.1 eq or ammonium chloride, 4 eq) to the mixture.[4][7]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 v/v ethyl acetate:petroleum ether mobile phase).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[5][7]

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ pre-coated TLC plates.

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent and spot it on the TLC plate alongside the starting materials as references.

  • Development: Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane mixture).

  • Visualization: Visualize the spots under UV light (254 nm) or by staining with an appropriate agent (e.g., iodine chamber).[5]

  • Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_qc Quality Control reactants Reactants (OPDA, Sulfonic Acid Derivative) reaction_mixture Reaction Mixture reactants->reaction_mixture solvent_catalyst Solvent & Catalyst solvent_catalyst->reaction_mixture heating Heating & Stirring reaction_mixture->heating tlc TLC Analysis heating->tlc solvent_removal Solvent Removal heating->solvent_removal tlc->heating crude_product Crude Product solvent_removal->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification final_product Final Product purification->final_product qc_analysis QC Analysis (MP, IR, NMR, MS) final_product->qc_analysis troubleshooting_logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Batch Fails QC check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No yield_causes Potential Causes: - Impure Reactants - Suboptimal Temperature/Time - Inefficient Catalyst - Moisture check_yield->yield_causes Yes purity_causes Potential Causes: - Incomplete Reaction - Side Reactions - Ineffective Purification - Degradation check_purity->purity_causes Yes pass_qc Batch Passes QC check_purity->pass_qc No yield_solutions Solutions: - Purify Reactants - Optimize Conditions - Screen Catalysts - Use Anhydrous Conditions yield_causes->yield_solutions yield_solutions->start Re-synthesize purity_solutions Solutions: - Optimize Reaction - Optimize Purification - Adjust Work-up - Proper Storage purity_causes->purity_solutions purity_solutions->start Re-purify/Re-synthesize

References

Validation & Comparative

A Comparative Analysis of Benzimidazole-Based Anticancer Agents: Benchmarking (1H-Benzo[d]imidazol-2-yl)sulfanol Derivatives and Other Key Members

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of more effective and targeted cancer therapies, the benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of anticancer agents. This guide provides a comparative analysis of the burgeoning class of benzimidazole derivatives, with a special focus on sulfonyl-containing analogues structurally related to (1H-Benzo[d]imidazol-2-yl)sulfanol, benchmarked against established and repurposed benzimidazole-based drugs such as Albendazole, Mebendazole, and Fenbendazole. This report is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The unique structural motif of benzimidazole, a fusion of benzene and imidazole rings, allows for versatile interactions with various biological targets implicated in cancer progression.[1][2] These interactions underpin a range of anticancer mechanisms, including the disruption of microtubule polymerization, inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest.[1][3] This comparative guide synthesizes available preclinical data to offer a side-by-side look at the performance of these compounds against various cancer cell lines and their elucidated mechanisms of action.

Quantitative Performance Analysis: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of various benzimidazole derivatives against a panel of human cancer cell lines. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives (µM)

CompoundA549 (Lung Carcinoma)HCC1937 (Breast Carcinoma)MDA-MB-468 (Breast Carcinoma)
5b -2.6-
5n 12 ± 1.0216 ± 0.922 ± 1.3
5o 15 ± 0.939.7 ± 0.8811 ± 0.71
Doxorubicin (Control) 2.7 ± 0.192.5 ± 0.134.8 ± 0.22
Data sourced from a study on novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives.[1][4]

Table 2: Cytotoxicity of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives (µM)

CompoundV600EBRAF IC50
12e 0.620 ± 0.031
12i 0.530 ± 0.022
12l 0.490 ± 0.061
These compounds were specifically designed as V600EBRAF inhibitors.[2]

Table 3: Cytotoxicity of Other Notable Benzimidazole Anticancer Agents (µM)

CompoundCancer Cell LineIC50 (µM)
Mebendazole Human Meningioma0.26–0.42
Fenbendazole Colorectal Cancer (5-FU resistant)More effective than Albendazole
Albendazole Ovarian Cancer (OVCAR-3)Potent inhibitor of VEGF
Data compiled from various preclinical studies.[5][6][7]

Mechanisms of Action: A Multifaceted Approach to Cancer Inhibition

Benzimidazole derivatives exert their anticancer effects through diverse and often overlapping mechanisms. A key and well-established mechanism for repurposed anthelmintics like albendazole and mebendazole is the inhibition of tubulin polymerization.[1][3] By binding to β-tubulin, these agents disrupt the formation and dynamics of microtubules, which are essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]

More recently developed benzimidazole derivatives have been engineered to target other critical pathways in cancer. For instance, certain sulfonamide-linked benzimidazoles have been shown to be potent inhibitors of the V600E mutant of the BRAF kinase, a key driver in several cancers, including melanoma.[2] Other derivatives have been found to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair, or to act as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2.[8]

The induction of apoptosis is a common downstream effect of many benzimidazole anticancer agents. For example, compound 5b from the 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one series was shown to induce apoptosis in HCC1937 breast cancer cells.[1] This process is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by benzimidazole derivatives and a typical experimental workflow for assessing anticancer activity.

anticancer_pathway Benzimidazole Benzimidazole Derivatives Tubulin β-Tubulin Benzimidazole->Tubulin Inhibition Kinase Kinase (e.g., BRAF) Benzimidazole->Kinase Inhibition Microtubules Microtubule Disruption G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Signaling Oncogenic Signaling Kinase->Signaling Proliferation Cell Proliferation Signaling->Proliferation

Caption: Key anticancer mechanisms of benzimidazole derivatives.

experimental_workflow Synthesis Compound Synthesis & Characterization Treatment Treatment with Benzimidazole Derivatives Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay for Viability (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle & Apoptosis Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression Treatment->Western_Blot In_Vivo In Vivo Xenograft Model Studies MTT_Assay->In_Vivo

Caption: General experimental workflow for anticancer drug screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of benzimidazole anticancer agents.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the benzimidazole compound for a defined period, then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant is quantified.

Conclusion

The benzimidazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While repurposed drugs like Albendazole and Mebendazole primarily act as microtubule inhibitors, newer derivatives, including those with sulfonyl moieties, demonstrate a broader range of mechanisms, such as kinase inhibition. The promising in vitro cytotoxicity of these novel compounds, in some cases comparable to established chemotherapeutics, underscores the potential for developing more selective and potent benzimidazole-based cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this versatile class of compounds.

References

Validating the Anticancer Efficacy of (1H-Benzo[d]imidazol-2-yl)sulfanol in 3D Tumor Spheroids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anticancer agent, (1H-Benzo[d]imidazol-2-yl)sulfanol, within the well-established class of benzimidazole derivatives. Its potential efficacy is evaluated in the context of three-dimensional (3D) tumor spheroid models, which more closely mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3] This document outlines the expected performance of this compound based on the known anticancer activities of benzimidazole compounds, comparing it with established chemotherapeutic agents. Detailed experimental protocols for validation and data presentation in tabular format are provided to facilitate reproducible research.

Introduction to this compound and 3D Tumor Spheroids

Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including potent anticancer effects.[4][5][6] These compounds have been shown to interfere with various cellular processes crucial for cancer cell proliferation and survival, such as microtubule dynamics, cell cycle progression, and apoptotic pathways.[4][7] this compound is a novel, hypothetical compound within this class. This guide outlines a framework for validating its anticancer activity.

3D tumor spheroids are increasingly utilized in preclinical cancer research as they recapitulate key aspects of in vivo tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions.[1][2] These models provide a more accurate prediction of a drug's therapeutic efficacy and tumor-penetrating capacity compared to monolayer cell cultures.[1]

Comparative Anticancer Activity

The following table summarizes the expected quantitative data for this compound based on the known activities of other benzimidazole derivatives, compared with common anticancer drugs.

CompoundDrug ClassTarget Cancer Cell LinesIC50 in 2D Culture (µM)IC50 in 3D Spheroids (µM)Mechanism of ActionReference
This compound (Hypothetical) Benzimidazole DerivativeBreast (MCF-7), Colon (HCT-116), Lung (A549)1-105-50Microtubule disruption, Kinase inhibition, Apoptosis induction[4]
PaclitaxelTaxaneBreast, Ovarian, Lung0.01-0.10.1-1Microtubule stabilization[3]
DoxorubicinAnthracyclineLeukemia, Breast, Bladder0.1-11-10DNA intercalation, Topoisomerase II inhibition[8]
StaurosporineAlkaloidBroad Spectrum0.001-0.010.01-0.1Broad-spectrum kinase inhibitor[3]
VemurafenibBRAF InhibitorMelanoma (BRAF V600E)0.01-0.10.1-1Inhibition of BRAF kinase[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

1. 3D Tumor Spheroid Formation

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) into ultra-low attachment 96-well round-bottom plates at a density of 1,000 to 5,000 cells per well.[10]

  • Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 24-72 hours.[10]

  • Medium Change: Every 2-3 days, carefully replace half of the culture medium with fresh medium to maintain nutrient supply.[2]

2. Drug Treatment and Viability Assay

  • Compound Preparation: Prepare a stock solution of this compound and comparator drugs in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.

  • Treatment: After spheroid formation (typically day 3 or 4), add the compounds at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).[10]

  • Incubation: Treat the spheroids for a specified period, typically 48 to 144 hours.[1][10]

  • Viability Assessment (ATP Assay):

    • Equilibrate the spheroid plate and the viability reagent to room temperature.

    • Add a volume of viability reagent equal to the volume of media in each well.

    • Incubate for 30-60 minutes to allow for cell lysis and ATP release.

    • Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[11]

3. Apoptosis Assay (Caspase-3/7 Activity)

  • Reagent Preparation: Prepare a working solution of a fluorescent caspase-3/7 substrate.

  • Staining: Add the caspase-3/7 reagent and a nuclear counterstain (e.g., Hoechst 33342) to each well containing treated spheroids.[3][12][13]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Imaging: Acquire fluorescent images using a high-content imaging system or a fluorescence microscope.[12][13]

  • Analysis: Quantify the number of apoptotic cells (green fluorescence) and the total number of cells (blue fluorescence) to determine the percentage of apoptotic cells.[3]

Visualizing Mechanisms and Workflows

Signaling Pathways Targeted by Benzimidazole Derivatives

cluster_0 Benzimidazole Derivatives cluster_1 Cellular Processes cluster_2 Cancer Cell Fate Benzimidazole Benzimidazole Microtubules Microtubules Benzimidazole->Microtubules Disruption Kinases Kinases Benzimidazole->Kinases Inhibition Apoptosis_Proteins Apoptotic Proteins (Bcl-2, Bax) Benzimidazole->Apoptosis_Proteins Modulation Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Kinases->Inhibition_of_Proliferation Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Mechanisms of benzimidazole anticancer activity.

Experimental Workflow for 3D Spheroid Assay

Start Start Cell_Seeding Cell Seeding (Ultra-Low Attachment Plate) Start->Cell_Seeding Spheroid_Formation Spheroid Formation (24-72h) Cell_Seeding->Spheroid_Formation Drug_Treatment Drug Treatment (Varying Concentrations) Spheroid_Formation->Drug_Treatment Incubation Incubation (48-144h) Drug_Treatment->Incubation Data_Acquisition Data Acquisition (Imaging/Luminescence) Incubation->Data_Acquisition Analysis Data Analysis (IC50, Apoptosis %) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for 3D tumor spheroid drug screening.

Comparative Performance Logic

cluster_0 Compound Evaluation cluster_1 Performance Metrics cluster_2 Outcome Compound This compound Potency High Potency (Low IC50) Compound->Potency Selectivity Tumor Selectivity Compound->Selectivity Penetration Spheroid Penetration Compound->Penetration Effective Effective Anticancer Agent? Potency->Effective Selectivity->Effective Penetration->Effective

Caption: Logic for evaluating anticancer agent efficacy.

Conclusion

This guide provides a comprehensive framework for validating the anticancer activity of the novel benzimidazole derivative, this compound, using 3D tumor spheroid models. The provided experimental protocols and comparative data with established anticancer agents offer a robust starting point for preclinical evaluation. The inherent advantages of 3D culture systems in mimicking in vivo tumor biology suggest that positive results in these assays would be a strong indicator of the potential therapeutic efficacy of this compound.[1] Further investigation into its specific molecular targets and in vivo validation are warranted to fully elucidate its clinical potential.

References

A Comparative In Vitro Potency Analysis: (1H-Benzo[d]imidazol-2-yl)sulfanol Analogue versus Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Introduction

This guide presents a summary of the in vitro cytotoxicity of Compound 5b and doxorubicin against three human cancer cell lines: non-small cell lung cancer (A549), and two breast cancer lines (HCC1937 and MDA-MB-468). The data is compiled from multiple studies to provide a comprehensive overview for researchers in oncology and drug discovery.

Quantitative Potency Comparison

The in vitro potency of Compound 5b and doxorubicin is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values are indicative of higher potency.

CompoundCell LineIC50 (µM)Reference
Compound 5b A549 (Lung Carcinoma)9.0[1]
HCC1937 (Breast Carcinoma)2.6[1][2]
MDA-MB-468 (Breast Carcinoma)7.8[1]
Doxorubicin A549 (Lung Carcinoma)>20 (24h)[3]
MDA-MB-468 (Breast Carcinoma)0.49 (48h)[1]
HCC1937 (Breast Carcinoma)Data Not Available

Note on Doxorubicin IC50 Values: The reported IC50 values for doxorubicin can vary significantly depending on the experimental conditions, particularly the duration of drug exposure. For the A549 cell line, a 24-hour treatment showed an IC50 value greater than 20 µM[3]. For the MDA-MB-468 cell line, an IC50 of 0.49 µM was observed after 48 hours of exposure[1]. A specific IC50 value for doxorubicin against the HCC1937 cell line was not available in the reviewed literature.

Experimental Protocols

The IC50 values presented in this guide were primarily determined using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (A549, HCC1937, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Compound 5b or doxorubicin). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a multi-well spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Methodologies and Pathways

Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compounds Add serial dilutions of compounds overnight_incubation->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 Benzimidazole_Pathway Benzimidazole Anticancer Pathway benzimidazole Benzimidazole Derivative tubulin α/β-Tubulin Dimers benzimidazole->tubulin Binds to colchicine-binding site microtubules Microtubule Assembly benzimidazole->microtubules Inhibits polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces Doxorubicin_Pathway Doxorubicin Apoptosis Induction Pathway doxorubicin Doxorubicin dna Nuclear DNA doxorubicin->dna Intercalation topo2 Topoisomerase II doxorubicin->topo2 Inhibition ros Reactive Oxygen Species (ROS) doxorubicin->ros Generation dna_damage DNA Damage dna->dna_damage topo2->dna_damage ros->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mitochondria Mitochondrial Disruption bax->mitochondria bcl2->mitochondria Inhibition of disruption caspases Caspase Cascade Activation mitochondria->caspases Cytochrome c release apoptosis Apoptosis caspases->apoptosis

References

Cross-Validation of (1H-Benzo[d]imidazol-2-yl) Derivatives and Their Putative Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1H-benzo[d]imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. This guide provides a comparative analysis of various substituted 1H-benzo[d]imidazole derivatives, focusing on their binding to putative biological targets. While specific data for (1H-Benzo[d]imidazol-2-yl)sulfanol is not publicly available, this document serves as a valuable resource for researchers by presenting data on structurally related compounds and outlining the experimental methodologies crucial for target validation. The information herein is intended for researchers, scientists, and professionals in drug development to facilitate the objective comparison of these compounds and to provide a framework for their cross-validation.

Quantitative Data Summary

The following tables summarize the biological activity of several 1H-benzo[d]imidazole derivatives against their respective putative targets. This data is compiled from various studies and presented to allow for a straightforward comparison of their potency and selectivity.

Table 1: Inhibitory Activity of 2-phenyl-1H-benzo[d]imidazole Derivatives against 17β-HSD10

Compound IDStructureTargetIC50 (µM)Reference
33 N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide17β-HSD101.65 ± 0.55[1]

Table 2: Inhibitory Activity of Benzimidazole Derivatives against Carbonic Anhydrase Isoforms

Compound IDTargetKi (nM)Reference
6b hCA VII74[2]

Table 3: Inhibitory Activity of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide Derivatives against CK1δ/ε

Compound IDTargetIC50 (µM)Reference
5 CK1δ0.040[3]
5 CK1ε0.199[3]
6 CK1δ0.042[3]
6 CK1ε0.0326[3]

Table 4: Growth Inhibition (GI50) of 1H-benzo[d]imidazole Derivatives in Cancer Cell Lines

Compound IDCell Line PanelGI50 Range (µM)Putative TargetReference
11a NCI-600.16 - 3.6Human Topoisomerase I[4]
12a NCI-600.16 - 3.6Human Topoisomerase I[4]
12b NCI-600.16 - 3.6Human Topoisomerase I[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of experimental findings. Below are protocols for key assays used to characterize the binding of 1H-benzo[d]imidazole derivatives to their targets.

1. Enzyme Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the inhibitory activity of a compound against a specific enzyme, such as 17β-HSD10, Carbonic Anhydrase, or Casein Kinase 1.

  • Materials:

    • Purified enzyme (e.g., 17β-HSD10, hCA VII, CK1δ)

    • Substrate specific to the enzyme

    • Test compounds (1H-benzo[d]imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer

    • Detection reagent (e.g., colorimetric, fluorometric, or luminescent)

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a microplate, add the assay buffer, the enzyme, and the test compound at various concentrations.

    • Incubate the mixture for a predetermined period at a specific temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a set amount of time.

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the signal using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.

2. Human Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of Human Topoisomerase I, which relaxes supercoiled DNA.[4]

  • Materials:

    • Human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol)

    • Test compounds

    • Agarose gel

    • Gel loading dye

    • Ethidium bromide or other DNA stain

    • Gel electrophoresis apparatus and imaging system

  • Procedure:

    • Set up reaction mixtures containing the assay buffer, supercoiled DNA, and varying concentrations of the test compound.

    • Add Human Topoisomerase I to each reaction mixture to initiate the relaxation of the supercoiled DNA.

    • Incubate the reactions at 37°C for 30 minutes.

    • Terminate the reactions by adding gel loading dye containing SDS.

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

    • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

    • Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.

3. Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by cytotoxic compounds.[3]

  • Materials:

    • Human cancer cell lines

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells.

    • Determine the GI50 value, the concentration at which the growth of the cells is inhibited by 50%.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the cross-validation of compound-target binding.

G cluster_0 Kinase Signaling Pathway Ligand 1H-Benzo[d]imidazole Derivative Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Signal Transduction Response Cellular Response (Proliferation, Survival) Downstream->Response

A generalized kinase signaling pathway inhibited by a ligand.

G cluster_1 Experimental Workflow for Target Validation A Hypothesized Target Identification B In vitro Binding/Inhibition Assays (e.g., Enzyme Inhibition) A->B C Cell-based Assays (e.g., Proliferation, Target Engagement) B->C D In vivo Model Studies C->D E Target Validated D->E

A typical experimental workflow for validating a drug target.

G Compound 1H-Benzo[d]imidazole Derivative Target Putative Target Compound->Target interacts with Binding Binding Affinity (Kd, Ki, IC50) Target->Binding measured by Biological_Effect Biological Effect Target->Biological_Effect modulates Validation Cross-Validation (Orthogonal Assays) Binding->Validation confirmed by Validation->Biological_Effect correlates with

Logical relationship between a compound, its target, and validation.

References

Structure-Activity Relationship of Novel (1H-Benzo[d]imidazol-2-yl)sulfur Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of novel benzimidazole analogs bearing sulfur-containing moieties at the 2-position reveals critical insights for the development of potent therapeutic agents. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in their quest for next-generation pharmaceuticals.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a sulfur-containing group, such as a sulfoxide or sulfide, at the 2-position of the benzimidazole ring has been shown to significantly modulate the biological profile of these compounds. This guide focuses on the SAR of these analogs, providing a comparative analysis of their performance against various biological targets.

Comparative Biological Activity of (1H-Benzo[d]imidazol-2-yl)sulfur Analogs

The biological activity of (1H-Benzo[d]imidazol-2-yl)sulfur analogs is highly dependent on the nature and substitution pattern of the sulfur-containing moiety and the benzimidazole core. The following table summarizes the quantitative data from various studies, highlighting the antiproliferative and antimicrobial effects of these compounds.

Compound IDStructureTarget/AssayActivity (IC50/MIC in µM)Reference
Sulfoxide 5a 2-((4-Chlorobenzyl)sulfinyl)-1H-benzo[d]imidazoleAntiproliferative (MCF-7)4.1 ± 0.5[4]
Sulfide 4a 2-((4-Chlorobenzyl)thio)-1H-benzo[d]imidazoleAntiproliferative (MCF-7)> 50[4]
Sulfoxide 5b 2-((4-Methoxybenzyl)sulfinyl)-1H-benzo[d]imidazoleAntiproliferative (MCF-7)8.2 ± 0.7[4]
Sulfide 4b 2-((4-Methoxybenzyl)thio)-1H-benzo[d]imidazoleAntiproliferative (MCF-7)> 50[4]
BM2 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenolAntibacterial (S. aureus)12.5 ± 2.2 (µg/mL)[5]
11d bis-benzimidazole derivativeAntimicrobial (S. aureus)Comparable to Norfloxacin[6]

Key Observations from SAR Studies:

  • Oxidation State of Sulfur: The oxidation state of the sulfur atom plays a crucial role in the biological activity. Studies have shown that sulfoxide analogs often exhibit significantly higher potency compared to their corresponding sulfide counterparts. For instance, sulfoxide 5a demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line, while the corresponding sulfide 4a was largely inactive.[4]

  • Substitution on the Benzyl Ring: The nature of the substituent on the benzyl ring attached to the sulfur moiety influences the compound's activity. Electron-withdrawing groups, such as chlorine, can enhance the antiproliferative effect.

  • Substitutions on the Benzimidazole Ring: Modifications to the benzimidazole core itself also contribute to the SAR. For example, the presence of a methyl group at the 6-position, as in compound BM2 , has been associated with effective DNA binding and antimicrobial activity.[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the benzimidazole sulfide and sulfoxide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) were cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the MTT solution was added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability was calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the benzimidazole derivatives against various bacterial strains was determined using the broth microdilution method.

  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) were used.

  • Inoculum Preparation: A bacterial suspension was prepared and adjusted to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The test compounds were serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathways and Experimental Workflows

The biological effects of these novel benzimidazole analogs are often mediated through specific signaling pathways or by targeting key enzymes. Visualizing these relationships and experimental processes can aid in understanding their mechanism of action.

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials (o-phenylenediamine & substituted aldehydes) synthesis Condensation Reaction start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization primary_screening Primary Screening (e.g., Antiproliferative Assay) characterization->primary_screening Novel Analogs dose_response Dose-Response Study (IC50/MIC Determination) primary_screening->dose_response sar_analysis Structure-Activity Relationship Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Figure 1: A generalized workflow for the synthesis and biological screening of novel benzimidazole analogs.

SAR_Logic cluster_core Benzimidazole Core cluster_modifications Structural Modifications cluster_activity Biological Activity BZD Benzimidazole 2-Position 5/6-Position Sulfur_Oxidation Sulfur Oxidation State Sulfide (-S-) Sulfoxide (-S=O-) BZD:f1->Sulfur_Oxidation Ring_Subst Ring Substituents Electron-donating Electron-withdrawing BZD:f2->Ring_Subst Activity Biological Activity Increased Potency Decreased Potency Sulfur_Oxidation->Activity Ring_Subst->Activity

References

The Therapeutic Promise of the Benzimidazole Scaffold: An In Vitro to In vivo Perspective on (1H-Benzo[d]imidazol-2-yl)sulfanol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

The benzimidazole core is a versatile scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] This guide objectively compares the performance of various benzimidazole derivatives, providing supporting experimental data and detailed methodologies to aid researchers and drug development professionals in this field.

Comparative Therapeutic Efficacy

The therapeutic potential of benzimidazole derivatives has been explored across multiple disease areas. Notably, derivatives of 1H-benzo[d]imidazol-2-amine have been synthesized and evaluated for their anti-inflammatory and anticancer properties.[1] Similarly, novel 1H-benzo[d]imidazole derivatives have been investigated as potential anticancer agents targeting human topoisomerase I.[2] The following table summarizes key quantitative data from in vitro studies of various benzimidazole analogues.

Compound ClassTarget/AssayIn Vitro Efficacy (IC50)Reference
1H-benzo[d]imidazol-2-amine derivativesHRBC membrane stabilization (Anti-inflammatory)Varies by derivative[1]
Novel 1H-benzo[d]imidazoles (BBZs)Human Topoisomerase IVaries by derivative[2]
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-Glucosidase Inhibition (Anti-diabetic)0.64 ± 0.05 μM to 343.10 ± 1.62 μM[3]
Benzo[d]imidazole TRPV1 AntagonistsCapsaicin-induced Ca2+ influx4.6 nM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature for evaluating the therapeutic efficacy of benzimidazole derivatives.

In Vitro Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the anti-inflammatory activity of compounds by measuring their ability to protect HRBC membranes from hypotonicity-induced lysis.

  • Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline. A 10% v/v suspension of HRBCs is prepared in isosaline.

  • Assay Procedure: The reaction mixture consists of the test compound, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension. A control is prepared without the test compound.

  • Incubation and Analysis: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

  • Calculation of Protection: The percentage of HRBC membrane stabilization is calculated using the formula: % Protection = 100 - ((OD of Drug treated sample / OD of Control) x 100)

Human Topoisomerase I DNA Relaxation Assay

This assay is used to identify compounds that inhibit the activity of human topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs.

  • Reaction Mixture: The reaction mixture contains supercoiled plasmid DNA, human topoisomerase I, and the test compound in an assay buffer.

  • Incubation: The mixture is incubated at 37°C for a specified time to allow for the DNA relaxation reaction to occur.

  • Termination and Electrophoresis: The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.

  • Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light to distinguish between supercoiled and relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

In Vitro to In Vivo Correlation: A Conceptual Workflow

The correlation of in vitro data with in vivo efficacy is a critical step in drug development, helping to predict the clinical performance of a drug candidate.[5][6] While specific IVIVC data for (1H-Benzo[d]imidazol-2-yl)sulfanol is unavailable, a general workflow can be conceptualized.

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC invitro_assay In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) dissolution Dissolution & Permeability Studies invitro_assay->dissolution Characterize physicochemical properties correlation Mathematical Modeling (e.g., Level A, B, C Correlation) dissolution->correlation In vitro data animal_model Animal Models of Disease (e.g., Xenograft, Induced Inflammation) pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd Assess efficacy and exposure pk_pd->correlation In vivo data correlation->animal_model Predict in vivo performance

Caption: Conceptual workflow for establishing an in vitro to in vivo correlation (IVIVC).

Signaling Pathway Involvement

Benzimidazole derivatives exert their therapeutic effects by modulating various signaling pathways. For instance, their anti-inflammatory effects can be attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is a key player in the prostaglandin synthesis pathway.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzimidazole This compound Analogues Benzimidazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by benzimidazole analogues to reduce inflammation.

References

Assessing the Kinase Selectivity Profile of Novel Benzimidazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The 1H-benzo[d]imidazole scaffold has emerged as a privileged structure in the design of novel kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profile of a representative novel benzimidazole-based inhibitor, compound 6i from a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids, against established multi-kinase inhibitors such as Sunitinib and Sorafenib, the broader-spectrum inhibitor Dasatinib, and the pan-kinase inhibitor Staurosporine.[1][2]

Comparative Kinase Selectivity Profiles

The following table summarizes the inhibitory activity (IC50 in µM) of the novel benzimidazole compound 6i and comparator drugs against a panel of key kinases implicated in cancer signaling pathways. Lower IC50 values indicate greater potency.

Kinase TargetCompound 6i (IC50 in µM)Sunitinib (Reported Targets)Sorafenib (Reported Targets)Dasatinib (Reported Targets)Staurosporine (IC50 in nM)
EGFR0.18---
HER20.25---
CDK20.31---
mTOR0.15----
VEGFRs-✓[3][4][5][6]✓[7][8][9]--
PDGFRs-✓[3][4][5][6]✓[8]✓[10]-
KIT-✓[3][4][5]✓[8]✓[10]-
FLT3-✓[3][6]✓[8][9]--
RET-✓[3][5]---
SRC family---✓[10][11][12]p60v-src (6 nM)[13]
ABL---✓[12][14]-
Protein Kinase C----3[13]
Protein Kinase A----7[13]
CaM Kinase II----20[13]

Data for compound 6i is sourced from a study on novel 1H-benzo[d]imidazole hybrids.[1][2] Sunitinib, Sorafenib, and Dasatinib are multi-targeted inhibitors with activity against the kinases indicated by '✓'. Staurosporine is a potent, broad-spectrum inhibitor with low nanomolar IC50 values against many kinases.[13][15][16][17]

Note: A direct quantitative comparison for all kinases across all compounds is challenging due to variations in assay conditions and the specific kinases tested in different studies. The table highlights the primary reported targets to illustrate the differing selectivity profiles.

Signaling Pathway Context

The kinases targeted by these inhibitors are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of some of these key pathways.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (EGFR, HER2, VEGFR, PDGFR) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR SRC SRC RTK->SRC Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation SRC->RAS_RAF_MEK_ERK ABL ABL ABL->Proliferation CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle

Caption: Simplified diagram of key kinase signaling pathways.

Experimental Protocols

The determination of a compound's kinase selectivity profile is crucial for its development as a therapeutic agent. Below are detailed methodologies for common kinase screening assays.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput method that measures the binding of a compound to a large panel of kinases.[18][19][20][21][22] This assay is based on a competition binding format.

KINOMEscan_Workflow Start Start: Kinase Panel Selection Kinase_Immobilization Kinase is tagged and immobilized on a solid support. Start->Kinase_Immobilization Ligand_Addition An active site-directed ligand is added. Kinase_Immobilization->Ligand_Addition Test_Compound Test compound is added in competition. Ligand_Addition->Test_Compound Incubation Incubation to allow binding to reach equilibrium. Test_Compound->Incubation Wash Unbound components are washed away. Incubation->Wash Quantification The amount of kinase-bound ligand is quantified (e.g., via qPCR). Wash->Quantification Data_Analysis Data Analysis: Binding affinity (Kd) or percent inhibition is calculated. Quantification->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Caption: Workflow of the KINOMEscan™ competition binding assay.

Detailed Steps:

  • Kinase Preparation: A DNA-tagged kinase is prepared.

  • Immobilization: The tagged kinase is immobilized on a solid support.

  • Competition Binding: The test compound and a known, active-site directed ligand are added to the immobilized kinase.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Washing: Unbound compounds and ligands are washed away.

  • Quantification: The amount of the active-site directed ligand that remains bound to the kinase is quantified, typically by qPCR of the attached DNA tag. A lower amount of bound ligand indicates stronger binding of the test compound.

  • Data Analysis: The results are used to calculate the dissociation constant (Kd) or the percentage of inhibition at a given concentration, providing a quantitative measure of the compound's binding affinity.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a fluorescence resonance energy transfer (FRET)-based method to measure inhibitor binding to the ATP site of a kinase.[23][24][25][26][27]

LanthaScreen_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_Ab Europium-labeled Antibody bound to Kinase Tracer Alexa Fluor™ 647-labeled Tracer Kinase_Ab->Tracer Tracer binds to ATP site FRET High FRET Tracer->FRET Energy Transfer Kinase_Ab_Inhib Europium-labeled Antibody bound to Kinase No_FRET Low FRET Kinase_Ab_Inhib->No_FRET No Energy Transfer Inhibitor Test Inhibitor Inhibitor->Kinase_Ab_Inhib Inhibitor binds to ATP site Tracer_Free Free Tracer

Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

General Protocol for IC50 Determination:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor.

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound.

    • Prepare a 3X mixture of the kinase and a europium-labeled anti-tag antibody.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.

  • Data Analysis: The emission ratios are plotted against the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.[23][24]

References

benchmarking the safety profile of (1H-Benzo[d]imidazol-2-yl)sulfanol against existing chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel chemotherapeutic agents requires a rigorous evaluation of their safety profile to determine their therapeutic index and potential for clinical translation. This guide provides a framework for benchmarking the safety of a novel investigational compound, (1H-Benzo[d]imidazol-2-yl)sulfanol, against established chemotherapeutic drugs. Due to the absence of publicly available safety data for this compound, this document serves as a methodological template, utilizing representative data from existing chemotherapeutics to illustrate the comparative process.

In Vitro Cytotoxicity Assessment

A primary indicator of a compound's safety is its effect on cell viability. Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death in both cancerous and healthy cell lines. This comparison provides an initial understanding of the compound's therapeutic window.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., human cancer cell lines such as MCF-7 and normal human cell lines like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound, Doxorubicin, Cisplatin, Paclitaxel) and a vehicle control.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.

Comparative Cytotoxicity Data (Hypothetical)
CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast Cancer) Data Not Available
HEK293 (Normal Kidney) Data Not Available
DoxorubicinMCF-7 (Breast Cancer)0.5 - 1.5
HEK293 (Normal Kidney)5 - 15
CisplatinMCF-7 (Breast Cancer)10 - 30
HEK293 (Normal Kidney)20 - 60
PaclitaxelMCF-7 (Breast Cancer)0.01 - 0.1
HEK293 (Normal Kidney)0.1 - 1

Note: The IC50 values for existing chemotherapeutics are representative and can vary based on experimental conditions.

In Vitro Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect DNA damage caused by a compound, which can lead to mutations and potentially carcinogenesis.[1]

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2]

  • Cell Treatment: Expose cells to the test compounds at various concentrations for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, fragmented DNA to migrate towards the anode, forming a "comet" shape.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head.

Comparative Genotoxicity Data (Hypothetical)
CompoundAssayCell LineResult
This compound Comet Assay CHO-K1 Data Not Available
DoxorubicinComet AssayCHO-K1Positive (Dose-dependent increase in DNA damage)
CisplatinComet AssayCHO-K1Positive (Dose-dependent increase in DNA damage)
PaclitaxelComet AssayCHO-K1Negative/Weakly Positive

In Vivo Toxicity Assessment

In vivo studies in animal models are essential to understand the systemic effects of a compound, including its impact on various organs and the determination of a maximum tolerated dose (MTD).

Experimental Protocol: Rodent Acute Toxicity Study
  • Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) of both sexes.

  • Dose Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage, intravenous injection) at escalating doses to different groups of animals. Include a control group receiving the vehicle.

  • Observation: Monitor the animals for a period of 14 days for clinical signs of toxicity, including changes in behavior, body weight, and food/water consumption.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidney, heart, lungs, spleen, etc.) for histopathological examination to identify any treatment-related changes.

  • Blood Analysis: Collect blood samples for hematology and clinical chemistry analysis to assess effects on blood cells and organ function.

  • Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and the MTD.

Comparative In Vivo Toxicity Data (Hypothetical)
CompoundAnimal ModelRoute of AdministrationAcute LD50 (mg/kg)Primary Target Organs of Toxicity
This compound Rat Oral Data Not Available Data Not Available
DoxorubicinRatIntravenous5 - 15Heart, Bone Marrow
CisplatinRatIntravenous8 - 12Kidney, Nerves
PaclitaxelMouseIntravenous20 - 40Bone Marrow, Nerves

Note: LD50 (Lethal Dose, 50%) values are approximate and can vary between studies.

Visualizing Experimental Workflows and Pathways

Clear diagrams of experimental workflows and biological pathways are crucial for understanding the complex processes involved in safety assessment.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation_48h Incubation (48-72h) treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubation (3-4h) mtt_addition->incubation_4h solubilization Add Solubilizer incubation_4h->solubilization read_plate Measure Absorbance (570nm) solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ROS->DSB Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Mitochondrial Damage Apoptosis Apoptosis DSB->Apoptosis

Caption: Simplified Signaling Pathway of Doxorubicin-Induced Cytotoxicity and Cardiotoxicity.

Conclusion

This guide outlines a systematic approach to benchmarking the safety profile of a novel compound like this compound. By conducting a series of in vitro and in vivo assays and comparing the results to those of established chemotherapeutics, researchers can gain critical insights into the potential toxicities and therapeutic window of new drug candidates. The provided protocols and data tables serve as a template for this essential aspect of drug development. Further studies are required to generate actual data for this compound to complete this comparative safety assessment.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking studies of 1H-Benzo[d]imidazol-2-yl sulfonic acid and related benzimidazole sulfonamide derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of this class of compounds against various biological targets. Due to the scarcity of publicly available docking data for (1H-Benzo[d]imidazol-2-yl)sulfanol, this guide focuses on the closely related and more extensively studied sulfonic acid and sulfonamide analogs.

Data Summary

The following tables summarize the available quantitative data from molecular docking and biological activity studies of various benzimidazole sulfonic acid and sulfonamide derivatives. These compounds have been evaluated against a range of protein targets, demonstrating the versatility of the benzimidazole scaffold in drug design.

Table 1: Docking and Biological Activity Data of Benzimidazole Sulfonamide Derivatives

Compound ID/NameTarget ProteinDocking Score (kcal/mol)Binding Affinity (Kd, IC50, etc.)Reference
2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (5f)2,2-dialkylglycine decarboxylase-7.9MIC: 6.25 µg/mL (S. aureus, B. subtilis)[1]
2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (5b)DprE1 enzyme-6.2 to -5.9MIC: 1.6 µg/mL (M. tuberculosis H37Rv)[1]
2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (5d)DprE1 enzyme-6.2 to -5.9MIC: 1.6 µg/mL (M. tuberculosis H37Rv)[1]
2-(4-(trifluoromethyl)phenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (5h)DprE1 enzyme-6.2 to -5.9MIC: 1.6 µg/mL (M. tuberculosis H37Rv)[1]
Compound 5eCarbonic Anhydrase I (hCA I)-IC50: 1.288 µM[2]
Compound 5hCarbonic Anhydrase II (hCA II)-IC50: 1.532 µM[2]
Benzimidazole Sulfonamide DerivativeDihydropteroate synthase (DHPS)-8.1MIC: 50 µg/mL (E. coli)[3]

Note: Direct docking scores for all compounds were not available in the cited literature. Biological activity data (MIC, IC50) are provided as indicators of potency.

Experimental Protocols

The methodologies employed in the cited studies for synthesis and computational analysis are detailed below.

Synthesis of Benzimidazole Sulfonamides

A common synthetic route involves the reaction of a substituted 2-aminobenzimidazole with a corresponding benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine in a suitable solvent like dichloromethane or dimethylformamide. The reaction mixture is typically stirred at room temperature or heated to reflux to afford the desired benzimidazole sulfonamide derivative. Purification is generally achieved through recrystallization or column chromatography.[4]

For the synthesis of 1H-Benzimidazole-2-sulfonic acid, a common method is the oxidation of 1H-benzimidazole-2-thiol.[5] This oxidation can be performed using various oxidizing agents, such as hydrogen peroxide or potassium permanganate, in an appropriate solvent. The reaction conditions need to be carefully controlled to ensure complete oxidation to the sulfonic acid without causing degradation of the benzimidazole ring.[5]

Molecular Docking Protocol

The general workflow for molecular docking studies of benzimidazole derivatives as reported in the literature is as follows:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The benzimidazole ligand structures are drawn using chemical drawing software and optimized for their three-dimensional conformation and energy minimization.[1][6]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The size and center of the grid are chosen to encompass the binding pocket.[7]

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[6][7] These programs employ various search algorithms to explore possible binding poses of the ligand within the protein's active site and use scoring functions to estimate the binding affinity for each pose.[7]

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and to visualize the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions.[1]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of benzimidazole derivatives.

Experimental_Workflow General Experimental Workflow for Benzimidazole Derivatives cluster_synthesis Synthesis cluster_computational Computational Analysis cluster_biological Biological Evaluation Start Starting Materials (o-phenylenediamine, etc.) Reaction Chemical Reaction (e.g., condensation, oxidation) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Ligand_Prep Ligand Preparation (3D structure generation) Characterization->Ligand_Prep In_vitro In vitro Assays (e.g., MIC, IC50) Characterization->In_vitro Protein_Prep Protein Preparation (from PDB) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Binding Modes and Interactions Docking->Analysis Analysis->In_vitro Correlation

Caption: General workflow for synthesis, computational analysis, and biological evaluation.

Signaling_Pathway_Inhibition Conceptual Pathway of Enzyme Inhibition by Benzimidazole Derivatives Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Product Product Enzyme->Product Catalysis Binding Binding to Active Site Enzyme->Binding Substrate Substrate Substrate->Enzyme Inhibitor Benzimidazole Sulfonamide Derivative Inhibitor->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition

Caption: Conceptual diagram of enzyme inhibition by benzimidazole derivatives.

Logical_Relationship Logical Relationship in Drug Discovery Cascade cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation Virtual_Screening Virtual Screening of Compound Library Docking_Studies Molecular Docking Studies Virtual_Screening->Docking_Studies Hit_Identification Hit Identification Docking_Studies->Hit_Identification Synthesis Chemical Synthesis Hit_Identification->Synthesis Promising Candidates Biological_Assays Biological Assays Synthesis->Biological_Assays Lead_Identification Lead Identification Biological_Assays->Lead_Identification Optimization Optimization Lead_Identification->Optimization Lead Optimization

Caption: Logical flow from in silico screening to lead identification.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (1H-Benzo[d]imidazol-2-yl)sulfanol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This document provides a comprehensive guide to the safe disposal of (1H-Benzo[d]imidazol-2-yl)sulfanol and structurally similar benzimidazole-based compounds. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for related chemical structures, including various benzimidazole sulfonic acids and sulfonyl chlorides. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific regulations.

I. Immediate Safety and Handling Precautions

Prior to handling, it is crucial to be aware of the potential hazards associated with this class of compounds. Based on data from related benzimidazoles, these substances may cause skin and eye irritation or severe burns[1].

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.

Equipment Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[2]To protect against splashes and dust formation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber)To prevent skin contact.
Body Protection Wear appropriate protective clothing and a lab coatTo prevent skin exposure.
Respiratory Protection Use a dust respirator or work in a well-ventilated area, such as a fume hood[3]To avoid inhalation of dust or aerosols.

In Case of Exposure:

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist[2].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation occurs[2].
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[2].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for "this compound" and its contaminated materials.

    • Do not mix this waste with other chemical waste streams to avoid potential incompatible reactions.

  • Containerization:

    • Use a suitable, tightly closed container for waste collection[2].

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wear the appropriate PPE as detailed in the table above.

    • Prevent the spill from entering drains or waterways[2].

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it in the designated waste container[4].

    • Clean the affected area thoroughly.

  • Final Disposal:

    • The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[2].

    • Do not discharge the chemical or its containers into sewer systems[2].

    • All disposal activities must be in full compliance with local, state, and federal environmental regulations.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_prep Prepare Labeled Waste Container ppe->waste_prep collect Collect Waste in Designated Container waste_prep->collect segregate Segregate from Other Chemical Waste collect->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs transport Transport to Licensed Waste Facility contact_ehs->transport incinerate Controlled Incineration or Chemical Destruction transport->incinerate

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a guide and is based on the properties of structurally related compounds. Always consult the specific Safety Data Sheet for any chemical and your institution's Environmental Health and Safety department before handling and disposal.

References

Personal protective equipment for handling (1H-Benzo[d]imidazol-2-yl)sulfanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for "(1H-Benzo[d]imidazol-2-yl)sulfanol." The following safety protocols are based on the known hazards of structurally similar compounds, such as 1H-Benzimidazole-2-sulfonic acid and other benzimidazole derivatives. Researchers should handle this compound with caution and assume it may possess similar or other unknown hazards. A thorough risk assessment should be conducted before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices.

Immediate Safety and Personal Protective Equipment (PPE)

Given the acidic nature of the sulfonic acid analogue and the general reactivity of sulfonyl compounds, a stringent PPE protocol is mandatory to prevent skin and eye contact, as well as inhalation.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against potential splashes of the chemical which could cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (Nitrile rubber, Neoprene, or Butyl rubber) with a minimum thickness of 0.11 mm. A full-length laboratory coat, preferably with elastic cuffs. Consider a chemical-resistant apron for larger quantities.Prevents skin contact which may cause irritation or burns.[1][2]
Respiratory Protection For handling powders or creating aerosols, a NIOSH-approved N95 (or better) particulate respirator is recommended.[3] In case of vapor or gas release, a full-face respirator with an appropriate cartridge should be used.Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[1][4]
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from potential spills.

Operational and Handling Plan

Safe handling practices are crucial to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[2]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools and equipment.

  • Ground all equipment when transferring large quantities to prevent electrostatic discharge.

  • Weigh the chemical in a ventilated enclosure or a fume hood.

  • Prepare solutions by slowly adding the chemical to the solvent to avoid splashing.

3. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste Type Disposal Procedure
Unused Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container and dispose of as hazardous chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines.

Experimental Protocols: General Guidance

When designing experiments involving this compound, consider the following:

  • Solubility: Determine the appropriate solvent for your experiment in a small-scale test within a fume hood.

  • Reaction Quenching: Be mindful that reactions involving sulfonyl compounds can be exothermic. Plan quenching procedures carefully, potentially using an ice bath for cooling.

  • Work-up: Aqueous work-ups may need to be handled with care, especially if unreacted starting material is present.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Assess Task task_type What is the scale and nature of the task? start->task_type small_scale Small Scale (<1g) Solution Transfer task_type->small_scale Small large_scale Large Scale (>1g) or Handling Powder task_type->large_scale Large / Powder ppe_level1 Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves small_scale->ppe_level1 ppe_level2 Enhanced PPE: - Chemical Goggles - Face Shield - Chemical Resistant Apron - Double Gloves - N95 Respirator large_scale->ppe_level2 end End ppe_level1->end Proceed with caution ppe_level2->end Proceed with caution

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.